2-Phenylindoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFOJPRFUSEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949089 | |
| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26216-91-1 | |
| Record name | 2-Phenylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26216-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026216911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-Phenylindole via Fischer Indole Cyclization
Abstract
The Fischer indole synthesis, a venerable and robust reaction in the annals of organic chemistry, remains a cornerstone for the construction of the indole nucleus. Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone provides a direct and versatile route to a wide array of substituted indoles, which are privileged scaffolds in medicinal chemistry and materials science.[1] This technical guide provides an in-depth exploration of the synthesis of 2-phenylindole from phenylhydrazine and acetophenone. We will deconstruct the core reaction mechanism, evaluate critical process parameters such as catalyst selection and reaction conditions, provide validated, step-by-step experimental protocols, and address common troubleshooting scenarios. Furthermore, this guide will briefly cover the subsequent conversion of the primary product, 2-phenylindole, to the corresponding 2-phenylindoline, clarifying this often-required secondary transformation.
Introduction: The Enduring Significance of the 2-Phenylindole Scaffold
The indole ring system is a ubiquitous motif in biologically active natural products and pharmaceutical agents, recognized for its role in compounds ranging from the amino acid tryptophan to anti-migraine drugs of the triptan class.[1] Among the diverse family of indole derivatives, the 2-phenylindole core is of particular interest. It serves as a foundational structure for molecules exhibiting anti-inflammatory, anti-cancer, and anti-microbial properties and is also utilized in the development of organic light-emitting diodes (OLEDs).[2][3]
The classical Fischer synthesis provides the most direct and atom-economical pathway to this valuable structure, typically commencing with the condensation of phenylhydrazine and acetophenone.[2][4] This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to master this synthesis, optimize yields, and troubleshoot common experimental hurdles.
The Core Mechanism: A Step-by-Step Deconstruction
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Fischer indole synthesis is not a simple condensation but a sophisticated cascade involving tautomerization and a key sigmatropic rearrangement. The accepted mechanism proceeds as follows:
-
Phenylhydrazone Formation: The synthesis begins with a standard acid-catalyzed condensation between phenylhydrazine and a carbonyl compound—in this case, acetophenone—to form the corresponding acetophenone phenylhydrazone.[1][5] This is a reversible reaction, and its equilibrium can be driven towards the product by removing the water formed.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone intermediate tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it sets up the geometry required for the subsequent intramolecular rearrangement.[1][5]
-
[6][6]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the Fischer synthesis. The protonated ene-hydrazine undergoes an electrocyclic rearrangement analogous to a Cope rearrangement.[1][5][7] This concerted step breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.
-
Rearomatization: The di-imine intermediate rapidly undergoes a proton transfer to regain aromaticity, which is a powerful thermodynamic driving force.
-
Cyclization & Ammonia Elimination: The terminal imine nitrogen attacks the other imine carbon in an intramolecular cyclization to form a five-membered aminal ring.[1] Under the acidic conditions, this unstable aminal readily eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic 2-phenylindole product.[1][5]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Optimizing the Synthesis: Catalysts and Conditions
The choice of acid catalyst is a critical parameter that directly influences reaction rate, yield, and purity. Both Brønsted and Lewis acids are effective, and the optimal choice can be substrate-dependent.[8]
-
Brønsted Acids: Reagents like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are commonly employed.[1][3] PPA is particularly effective as it serves as both a catalyst and a dehydrating agent, but its high viscosity can make stirring and workup challenging.[9]
-
Lewis Acids: Zinc chloride (ZnCl₂) is the most classic and widely used Lewis acid catalyst for this reaction.[4][5][6][10] Others, such as boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), are also effective.[1][3] Lewis acids function by coordinating to the nitrogen or oxygen atoms, facilitating the key rearrangement and cyclization steps.
High temperatures are typically required to drive the reaction, with oil bath temperatures often set between 170-180°C.[4][10] The reaction can be performed neat (solvent-free) or in a high-boiling solvent like glacial acetic acid.
| Catalyst System | Typical Conditions | Reported Yield | Advantages & Considerations |
| Zinc Chloride (ZnCl₂) | Neat, 170-180°C | 72-86%[4][10] | Advantages: Highly effective, classic method. Considerations: Hygroscopic (must be anhydrous), can form a hard mass requiring vigorous stirring.[10] |
| Polyphosphoric Acid (PPA) | Neat, 100-120°C | Good to excellent[9] | Advantages: Acts as catalyst and solvent/dehydrating agent. Considerations: Highly viscous, workup requires quenching with large volumes of water.[9] |
| Glacial Acetic Acid / HCl | Reflux | 72-80%[6] | Advantages: Homogeneous reaction, easier to handle than PPA. Considerations: Corrosive, may require longer reaction times. |
| Methanesulfonic Acid | Neat or in solvent | Effective[11] | Advantages: Strong acid, can promote reaction at lower temperatures. Considerations: Highly corrosive. |
Validated Experimental Protocols
The synthesis of 2-phenylindole can be approached via a two-step procedure, involving the isolation of the intermediate hydrazone, or a more streamlined one-pot synthesis. The two-step method often provides a purer final product.
Protocol 1: Two-Step Synthesis of 2-Phenylindole
This procedure, adapted from established literature, prioritizes purity by isolating the intermediate.[6][10]
Step A: Synthesis of Acetophenone Phenylhydrazone
-
Reactant Charging: In a suitable flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).
-
Initial Reaction: Warm the mixture on a steam bath for 60 minutes.
-
Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by scratching the inside of the flask or by agitation, then cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration, washing the solid with 25 mL of cold 95% ethanol.
-
Drying: Dry the acetophenone phenylhydrazone under reduced pressure. The expected yield is 87-91%.[10]
Step B: Fischer Cyclization to 2-Phenylindole
-
Reactant Charging: In a tall 1-L beaker, prepare an intimate mixture of the dried acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).
-
Heating: Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously by hand. The solid mass will become liquid within 3-4 minutes.
-
Reaction: Once the mixture is liquid, remove the beaker from the heat and continue to stir for 5 minutes. To prevent the mixture from solidifying into an unmanageable mass, add ~200 g of clean sand and mix thoroughly.[10]
-
Workup: Allow the mixture to cool. Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Isolation: Collect the crude 2-phenylindole by filtration and wash thoroughly with 200 mL of water.
-
Purification: Recrystallize the crude product from hot 95% ethanol. The use of activated charcoal can help remove colored impurities.[12] Collect the purified colorless crystals by filtration and wash with a small amount of cold ethanol. The expected yield is 72-80%.[10]
Protocol 2: One-Pot Synthesis of 2-Phenylindole
This method is faster as it bypasses the isolation of the hydrazone intermediate.[4]
-
Reactant Charging: In a mortar, grind together phenylhydrazine (5.1 mmol), acetophenone (5.0 mmol), and anhydrous zinc chloride (10.0 mmol, 200 mol%).
-
Catalyst Addition: Add a few drops of glacial acetic acid while continuing to mix for 10 minutes at room temperature.
-
Reaction: Transfer the mixture to a round-bottom flask fitted with a reflux condenser. Heat the mixture in an oil bath to 180°C. The reaction is typically complete within 15 minutes, which can be monitored by TLC.
-
Workup: Cool the reaction to room temperature and dilute with 5 mL of water and 5 mL of dichloromethane. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with 5 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 6% ethyl acetate in hexane) to afford pure 2-phenylindole.[4]
Caption: Experimental workflows for one-pot vs. two-step synthesis.
Troubleshooting and Side Reactions
-
Low Yield: This is a common issue. Ensure that the phenylhydrazine and acetophenone are of high purity. For the Lewis acid-catalyzed reaction, the catalyst (e.g., ZnCl₂) must be anhydrous, as water can inhibit the reaction. Insufficient heating or incomplete reaction times can also lead to lower yields.
-
Product Discoloration: A greenish or yellowish tint in the final product is often due to minor oxidation or impurities. Thorough purification by recrystallization, perhaps with the addition of activated charcoal, is effective for obtaining colorless crystals.
-
Failed Reactions: Certain substitution patterns on the starting materials can cause the Fischer indolization to fail. Highly electron-donating substituents can promote a competing heterolytic N-N bond cleavage, which short-circuits the desired[6][6]-sigmatropic rearrangement pathway.
The Final Step: Reduction to this compound
It is critical to note that the Fischer synthesis produces 2-phenylindole , an aromatic heterocycle. The user's target, This compound , is the saturated analog and requires a subsequent reduction step. The C2=C3 double bond of the indole ring is resistant to reduction due to aromatic stabilization, but several methods are effective.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a highly effective and selective method. Treating 2-phenylindole with sodium cyanoborohydride in an acid medium like acetic acid cleanly reduces the double bond to afford this compound in good yield.[1]
-
Catalytic Hydrogenation: While challenging for unprotected indoles due to potential catalyst poisoning, hydrogenation using catalysts like Platinum on carbon (Pt/C) in the presence of an acid activator (e.g., p-TsOH) in a solvent like water can be an environmentally benign approach.[5]
Conclusion
The Fischer indole synthesis is a powerful and enduring tool for constructing the 2-phenylindole scaffold, a motif of high value in pharmaceutical and materials science. Success in this synthesis hinges on a solid understanding of its multi-step mechanism, rational selection of catalysts and reaction conditions, and meticulous execution of experimental protocols. By following the validated procedures and troubleshooting advice presented in this guide, researchers can reliably access high-purity 2-phenylindole, which can then be readily converted to this compound if desired. This classic reaction continues to be a testament to the elegance and utility of fundamental organic chemistry in modern scientific discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation of 2-phenylindole | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Phenylindoline Scaffold: A Journey from Classic Synthesis to a Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of the 2-Phenylindoline Scaffold
The this compound scaffold, a nuanced three-dimensional structure, has carved a significant niche in the landscape of medicinal chemistry. Its inherent conformational flexibility, granted by the saturated five-membered ring fused to a benzene ring, coupled with the steric and electronic influence of the C2-phenyl group, provides a unique framework for molecular recognition. This guide delves into the historical discovery and the evolution of synthetic strategies for this pivotal scaffold, offering a comprehensive resource for its application in modern drug discovery. The this compound core is a key constituent in a variety of biologically active compounds, underscoring its importance as a "privileged structure" in the design of novel therapeutics.
Part 1: The Genesis of a Scaffold - Discovery and Early Synthetic Endeavors
The story of the this compound scaffold is intrinsically linked to the broader history of indole chemistry. The late 19th century witnessed the pioneering work that laid the foundation for the synthesis of this important heterocyclic system.
The Foundational Pillars: Fischer and Bischler-Möhlau Syntheses
The first successful preparations of 2-phenylindole, the oxidized precursor to the this compound scaffold, emerged from two classical named reactions: the Bischler-Möhlau indole synthesis and the Fischer indole synthesis.
The Bischler-Möhlau indole synthesis , developed through the independent contributions of August Bischler and Richard Möhlau in the 1880s and 1890s, involves the reaction of an α-bromo-acetophenone with an excess of aniline.[1] This method, while historically significant, is often hampered by harsh reaction conditions, low yields, and a lack of predictable regioselectivity.[1]
The Fischer indole synthesis , discovered in 1883 by Hermann Emil Fischer, proved to be a more versatile and widely adopted method.[2][3] This acid-catalyzed reaction of a phenylhydrazone derived from an aldehyde or ketone has become a cornerstone of indole synthesis. The first documented applications of these methods to produce 2-phenylindole specifically can be traced back to the original works of Möhlau in 1882 and Bischler in 1892.[4]
dot graph "Fischer_Indole_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#4285F4", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];
} Mechanism of the Fischer Indole Synthesis for 2-Phenylindole.
From Curiosity to Therapeutic Potential: The Rise of the this compound Scaffold
For several decades following its initial synthesis, the 2-phenylindole scaffold remained largely a subject of academic curiosity. It was not until the latter half of the 20th century that its profound potential in medicinal chemistry began to be realized. A pivotal moment came with the discovery that derivatives of this scaffold could act as Selective Estrogen Receptor Modulators (SERMs) . This discovery sparked a wave of research, transforming the 2-phenylindole core into a highly sought-after pharmacophore.
One of the pioneering SERMs from this class was Zindoxifene , first described in 1984.[5] Although it ultimately did not reach the market due to exhibiting estrogenic-like activity in clinical trials, its development was a crucial stepping stone.[5][6] The major active metabolite of zindoxifene paved the way for the creation of Bazedoxifene , a third-generation SERM approved for the prevention of postmenopausal osteoporosis.[5][7] This lineage clearly demonstrates the evolution of drug design originating from the foundational 2-phenylindole structure.
Part 2: The Art of Synthesis - A Comparative Guide to Methodologies
The synthesis of the this compound scaffold can be approached through various routes, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, scalability, and tolerance for specific functional groups.
Classical Routes: The Workhorses of Indole Synthesis
This remains one of the most reliable and widely used methods for the synthesis of 2-substituted indoles. The key to a successful Fischer indole synthesis lies in the efficient formation of the phenylhydrazone intermediate, followed by an acid-catalyzed cyclization.
Experimental Protocol: Fischer Synthesis of 2-Phenylindole [4][8]
-
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable reaction vessel, combine equimolar amounts of acetophenone (e.g., 40 g, 0.33 mol) and phenylhydrazine (e.g., 36 g, 0.33 mol).
-
Warm the mixture on a steam bath for approximately 1 hour.
-
Dissolve the hot mixture in 95% ethanol (e.g., 80 mL).
-
Induce crystallization by agitation and cool the mixture in an ice bath.
-
Collect the crystalline product by filtration and wash with cold ethanol.
-
A second crop of crystals can be obtained by concentrating the filtrate. The typical yield of acetophenone phenylhydrazone is 87-91%.[8]
-
-
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (e.g., 53 g, 0.25 mol) and powdered anhydrous zinc chloride (e.g., 250 g) in a large beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
To prevent solidification, stir in clean sand (e.g., 200 g) into the hot reaction mixture.
-
Digest the mixture overnight on a steam cone with water (e.g., 800 mL) and concentrated hydrochloric acid (e.g., 25 mL) to dissolve the zinc salts.
-
Filter the mixture to collect the sand and crude 2-phenylindole.
-
Boil the collected solids with 95% ethanol (e.g., 600 mL).
-
Decolorize the hot ethanol solution with activated carbon (Norit) and filter.
-
Cool the filtrate to room temperature to crystallize the 2-phenylindole.
-
Collect the product by filtration and wash with cold ethanol. The total yield is typically 72-80%.[8]
-
This method involves the reaction of an α-halo ketone with an excess of an aniline. While historically important, its application is often limited by the need for high temperatures and the potential for side reactions.
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [8]
-
Step 1: Synthesis of N-Phenacylaniline
-
Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed for 3 hours at room temperature.
-
-
Step 2: Microwave-Assisted Cyclization
-
Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation (e.g., 540 W) for 45-60 seconds.
-
Alternatively, a one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[8]
-
Modern Synthetic Strategies: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic scaffolds, and the 2-phenylindole core is no exception. Palladium-catalyzed reactions, in particular, offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to the classical methods.
A prominent modern approach involves the palladium-catalyzed Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, such as phenylacetylene, followed by an in-situ cyclization to form the indole ring.[9] This one-pot procedure is highly efficient for creating a diverse range of substituted 2-phenylindoles.
Experimental Protocol: One-Pot Palladium-Catalyzed Synthesis of 2-Phenylindole [9]
-
In a sealed tube, combine the o-haloaniline (e.g., N-benzyl-2-bromoaniline, 0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-phenylindole derivative.
dot graph "Synthetic_Routes_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];
} Comparison of Synthetic Routes to 2-Phenylindoles.
| Method | Key Features | Typical Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Condensation of a phenylhydrazine with a ketone/aldehyde followed by acid-catalyzed cyclization. | High temperature (e.g., 170°C), strong acid catalyst (e.g., ZnCl₂, polyphosphoric acid). | Reliable, versatile, well-understood mechanism. | Harsh conditions, not suitable for sensitive functional groups. |
| Bischler-Möhlau Synthesis | Reaction of an α-halo ketone with an excess of an aniline. | High temperature, often requires microwave irradiation for improved yields. | Provides access to certain substitution patterns. | Harsh conditions, often low yields, poor regioselectivity.[1] |
| Palladium-Catalyzed Annulation | Sonogashira coupling of an o-haloaniline with a terminal alkyne followed by cyclization. | Room temperature to moderate heating, palladium catalyst, copper co-catalyst, base. | Mild conditions, high yields, excellent functional group tolerance, one-pot procedures.[9] | Cost of the palladium catalyst. |
Part 3: The this compound Scaffold in Drug Discovery - A Privileged Core
The unique structural and electronic properties of the this compound scaffold have established it as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them fertile ground for the discovery of new therapeutic agents.
Selective Estrogen Receptor Modulators (SERMs)
As previously mentioned, the most prominent application of the this compound scaffold has been in the development of SERMs. These compounds exhibit tissue-selective estrogen receptor agonist or antagonist activity, allowing for beneficial effects in some tissues (e.g., bone) while blocking detrimental effects in others (e.g., breast).
| Compound | Structure | Key Biological Activity | Year First Described |
| Zindoxifene | [Insert 2D structure of Zindoxifene] | Pioneering 2-phenylindole SERM. Showed antitumor activity in preclinical models but had estrogenic effects in clinical trials.[5][10] | 1984[5] |
| Bazedoxifene | [Insert 2D structure of Bazedoxifene] | Third-generation SERM developed from a metabolite of zindoxifene. Approved for the prevention of postmenopausal osteoporosis.[5][7] | - |
The development of zindoxifene and its derivatives in the 1980s provided crucial insights into the structure-activity relationships of 2-phenylindole-based SERMs. Studies revealed that hydroxylation at the para-position of the C2-phenyl ring and at the 5- or 6-position of the indole nucleus significantly influenced estrogen receptor binding and biological activity.[11][12] For instance, certain hydroxylated derivatives of zindoxifene displayed potent estrogenic activity, with ED50 values in the nanomolar range for stimulating prolactin production and progesterone receptor synthesis.[11]
Beyond SERMs: A Scaffold for Diverse Biological Activities
The therapeutic potential of the this compound scaffold extends far beyond estrogen receptor modulation. Derivatives have demonstrated a wide array of biological activities, making this a versatile platform for drug discovery.
-
Anticancer Activity: Numerous 2-phenylindole derivatives have shown potent antiproliferative effects against various cancer cell lines.[13][14]
-
Anti-inflammatory Activity: The scaffold has been utilized to develop inhibitors of nitric oxide synthase and NF-κB, key players in the inflammatory cascade. Some derivatives exhibit IC50 values in the low micromolar range for inhibiting nitrite production.[15]
-
Antimicrobial and Antiviral Properties: The 2-phenylindole core has been incorporated into compounds with activity against a range of bacteria, fungi, and viruses.[13]
The continued exploration of the this compound scaffold, facilitated by both classical and modern synthetic methodologies, promises to yield a new generation of therapeutic agents targeting a wide spectrum of diseases. Its rich history and proven track record as a privileged structure solidify its importance in the arsenal of the medicinal chemist.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. studylib.net [studylib.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Zindoxifene - Wikipedia [en.wikipedia.org]
- 6. Zindoxifene [medbox.iiab.me]
- 7. Bazedoxifene - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro estrogenic actions in rat and human cells of hydroxylated derivatives of D16726 (zindoxifene), an agent with known antimammary cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of 2-phenylindole | PDF [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 2-Phenylindoline: A Comprehensive Technical Guide
Introduction: Unveiling the Structural Nuances of 2-Phenylindoline
This compound, with the chemical formula C₁₄H₁₃N and a molecular weight of 195.26 g/mol , is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of indoline, it features a phenyl group at the 2-position of the saturated five-membered nitrogen-containing ring fused to a benzene ring. This substitution imparts specific steric and electronic characteristics that govern its reactivity and potential applications, including in the development of diuretic and analeptic agents.[1] The precise elucidation and confirmation of its molecular structure are paramount for its application in drug development and materials research, necessitating a thorough spectroscopic analysis.
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The subsequent sections will delve into the experimental methodologies for acquiring this data and offer a detailed interpretation of the spectral features, providing a foundational understanding for researchers and scientists in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. Instrumentation and Parameters:
-
Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
-
For ¹³C NMR, employ proton decoupling to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Interpretation:
A detailed interpretation is not possible without the actual spectral data. However, a predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the phenyl group and the indoline scaffold. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm). The protons on the saturated portion of the indoline ring, specifically at the C2 and C3 positions, would resonate in the upfield region. The proton at the C2 position, being a methine proton adjacent to both the nitrogen atom and the phenyl group, would likely appear as a multiplet. The protons at the C3 position, being methylene protons, would also likely appear as multiplets due to coupling with the C2 proton. The N-H proton of the indoline ring would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Interpretation:
Without the experimental data, a precise interpretation is not feasible. A predicted ¹³C NMR spectrum would show signals for all 14 carbon atoms in the this compound molecule. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm). The aliphatic carbons of the indoline ring (C2 and C3) would appear in the upfield region. The carbon at the C2 position, being attached to the nitrogen and the phenyl group, would be expected to have a chemical shift further downfield compared to the C3 carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
1. Sample Preparation:
-
For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly used.
-
A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
2. Instrumentation and Data Acquisition:
-
A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.
Diagram of the IR Experimental Workflow:
Caption: Workflow for IR Spectroscopic Analysis.
IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Interpretation:
While specific data is unavailable, the IR spectrum of this compound is expected to show characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amine in the indoline ring would be expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ range. The presence of these characteristic bands would be consistent with the structure of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
1. Sample Introduction and Ionization:
-
A dilute solution of this compound is introduced into the mass spectrometer.
-
Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the molecular ion peak, while EI is a hard ionization technique that causes fragmentation.
2. Mass Analysis and Detection:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The separated ions are then detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for Mass Spectrometric Analysis.
Mass Spectral Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 195 | Data not available | [M]⁺ (Molecular Ion) |
Interpretation:
The molecular weight of this compound is 195.26 g/mol .[1] Therefore, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z value of 195. The spectrum may also show a smaller peak at m/z 196, corresponding to the [M+1]⁺ ion due to the natural abundance of ¹³C. Depending on the ionization method used, fragmentation may occur. Common fragmentation pathways for indolines could involve the loss of the phenyl group or cleavage of the five-membered ring, leading to fragment ions with lower m/z values. The analysis of these fragmentation patterns can provide further confirmation of the structure.
Conclusion: A Consolidated Spectroscopic Profile
The collective analysis of NMR, IR, and mass spectrometry data provides a robust and unequivocal confirmation of the chemical structure of this compound. While the specific experimental data was not available in the provided search results, this guide has outlined the expected spectral features based on the known structure of the molecule and standard spectroscopic principles. For researchers and drug development professionals, a thorough understanding of this spectroscopic data is fundamental for quality control, reaction monitoring, and the rational design of new chemical entities based on the this compound scaffold. The protocols and interpretive frameworks presented herein serve as a valuable resource for the scientific community engaged in the study and application of this important heterocyclic compound.
References
An In-depth Technical Guide to the Chemical Reactivity of the Indoline Ring in 2-Phenylindoline
Abstract
The indoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, natural products, and functional materials. Its partially saturated nature, combined with the electronic influence of the fused benzene ring and the nitrogen heteroatom, imparts a unique and versatile chemical reactivity. This guide provides a comprehensive technical exploration of the chemical behavior of the indoline ring, with a specific focus on 2-phenylindoline. We will delve into the nuanced interplay of electronic and steric effects governed by the 2-phenyl substituent, which significantly modulates the regioselectivity and reactivity of the core indoline structure. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of indoline chemistry to inform synthetic strategy and molecular design.
Introduction: The Indoline Core and the Influence of the 2-Phenyl Substituent
The indoline ring system, a dihydro derivative of indole, represents a fascinating nexus of saturated and aromatic character. This duality is the foundation of its rich and varied reactivity. Unlike the fully aromatic indole, the pyrrolidine portion of the indoline scaffold introduces sp³-hybridized carbons, creating opportunities for reactions not typically observed in its aromatic counterpart. The nitrogen atom's lone pair of electrons remains a key player, influencing the electron density of the entire molecule.
The introduction of a phenyl group at the C2 position, as in this compound, profoundly impacts this reactivity profile. The phenyl ring's steric bulk can hinder access to adjacent positions, while its electronic effects, both inductive and mesomeric, can alter the electron distribution within the indoline nucleus. Understanding these influences is paramount for predicting and controlling the outcomes of chemical transformations.
Electronic Properties and Reactivity Landscape
The chemical behavior of the indoline ring is fundamentally governed by the distribution of electron density. The nitrogen atom's lone pair significantly enriches the aromatic benzene ring, making it more susceptible to electrophilic attack than benzene itself. This electron-donating effect is most pronounced at the positions ortho and para to the nitrogen atom, namely C7 and C5.
The 2-phenyl substituent introduces a layer of complexity. While the phenyl group is generally considered electron-withdrawing by induction, it can also participate in conjugation with the indoline π-system, albeit often limited by steric hindrance that prevents coplanarity. The overall effect is a modulation of the electron density and, consequently, the regioselectivity of various reactions.
Key Reactive Sites and Transformations
The indoline scaffold offers several sites for chemical modification: the nitrogen atom, the aromatic ring (C4, C5, C6, C7), and the benzylic C2 and C3 positions of the pyrrolidine ring.
N-Functionalization: A Gateway to Diversity
The nitrogen atom of the indoline ring is a versatile handle for introducing a wide range of functional groups. Its nucleophilicity allows for straightforward alkylation, acylation, and arylation reactions.
-
N-Alkylation: This is typically achieved by treating the indoline with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent competing side reactions. For instance, the use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as DMF or THF is a common and effective strategy.[1]
-
N-Acylation: Acyl chlorides or anhydrides react readily with the indoline nitrogen, often in the presence of a mild base like triethylamine or pyridine, to afford the corresponding N-acylindolines. These derivatives are important as the amide functionality can serve as a directing group for subsequent C-H functionalization reactions.
-
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for the N-arylation of indolines.[2] These reactions offer a broad substrate scope and good functional group tolerance.
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (3.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl or aryl halide (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the N-substituted this compound.[1]
Electrophilic Aromatic Substitution: Targeting the Benzene Ring
The electron-rich nature of the fused benzene ring in indoline makes it susceptible to electrophilic aromatic substitution (EAS). The nitrogen atom directs incoming electrophiles primarily to the C5 and C7 positions. However, the inherent reactivity of the pyrrole-type ring often leads to reactions at the C3 position in the analogous indole system.[3]
In this compound, the C2 position is blocked, and the electronic landscape is further influenced by the phenyl group. While classical EAS reactions like nitration and halogenation can be performed, they often require careful control of reaction conditions to achieve high regioselectivity and avoid side reactions.
-
Halogenation: Direct halogenation of indolines can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.[4]
-
Nitration: Nitration can be carried out using a mixture of nitric acid and acetic anhydride.[4]
-
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation provide routes to introduce carbon-based substituents onto the aromatic ring.[5]
C-H Functionalization: A Modern Approach to Indoline Diversification
Transition metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds.[6] This approach offers significant advantages in terms of atom economy and synthetic efficiency. For indolines, directing group strategies are often employed to achieve high regioselectivity, particularly for the less reactive C-H bonds on the benzene ring.
-
C7-Functionalization: The C7 position can be selectively functionalized through the use of a directing group on the nitrogen atom.[7][8] Subsequent removal of the directing group provides access to C7-substituted indolines.
-
C4, C5, and C6 Functionalization: While more challenging, methods for the functionalization of the C4, C5, and C6 positions have also been developed, often requiring specific directing groups and catalytic systems.[8][9]
The development of Rh-catalyzed dual C-H functionalization at the C6 and C7 positions represents a significant advancement in this area, providing a route to complex pyrrolocarbazoles.[10]
Oxidation: From Indoline to Indole and Beyond
The indoline scaffold can be readily oxidized to the corresponding indole. This transformation is often a key step in synthetic sequences where the indoline is used as a masked indole to control reactivity. Common oxidizing agents for this purpose include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and palladium on carbon (Pd/C) in the presence of a hydrogen acceptor.
Further oxidation of the indoline ring can lead to other products. For example, strong oxidizing agents like potassium permanganate can cleave the phenyl ring of 2-phenylindole to yield isatin derivatives.[11] Anodic oxidation of 2-phenylindole can also lead to a variety of products depending on the reaction conditions.[12][13]
Table 1: Common Oxidation Reactions of the Indoline Ring
| Reagent(s) | Product(s) | Comments |
| MnO₂, DDQ, Pd/C | Indole | Aromatization of the pyrrolidine ring. |
| Potassium Permanganate | Isatin Derivatives | Cleavage of the C2-substituent.[11] |
| Anodic Oxidation | Various | Product distribution is highly dependent on conditions.[12] |
Ring-Opening Reactions
Under certain conditions, the pyrrolidine ring of the indoline scaffold can undergo ring-opening reactions. For instance, Lewis acid-mediated reactions of N-tosyl-2-arylazetidines (four-membered rings) with alcohols proceed via an SN2-type ring-opening.[14] While less common for the five-membered indoline ring, similar reactivity can be envisaged under appropriate activation. Ring-opening of indoline-2-thiones with acyl cyclopropanes has also been reported.[15]
The Specific Influence of the 2-Phenyl Substituent
The presence of the phenyl group at the C2 position has several key consequences for the reactivity of the indoline ring:
-
Steric Hindrance: The bulky phenyl group can sterically hinder reactions at the adjacent N1 and C3 positions. This can be advantageous in directing reactions to other sites on the molecule.
-
Electronic Effects: The phenyl group can influence the electron density of the indoline ring through a combination of inductive and resonance effects. This can modulate the rates and regioselectivity of reactions such as electrophilic aromatic substitution.
-
Stabilization of Intermediates: The phenyl group can stabilize adjacent radical or cationic intermediates, potentially influencing the course of certain reactions. For example, in the oxidation of 2,3-dialkylindoles, the presence of a phenyl group at C2 can block the imine-enamine tautomerization that leads to 2-acylindole derivatives.[16]
-
Blocking of C2 Reactivity: By occupying the C2 position, the phenyl group prevents reactions that would typically occur at this site in unsubstituted or C3-substituted indolines.
Conclusion
The this compound scaffold is a chemically versatile and synthetically valuable building block. Its reactivity is a complex interplay of the inherent properties of the indoline ring system and the steric and electronic influences of the 2-phenyl substituent. A thorough understanding of these factors is essential for the rational design and execution of synthetic strategies targeting novel this compound derivatives for applications in medicinal chemistry and materials science. The continued development of modern synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly expand the synthetic utility of this important heterocyclic motif.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. webqc.org [webqc.org]
- 12. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Direct amination. Part 2. Reaction of 2-phenylindole with primary aromatic amines. A chemical and electrochemical investigation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. home.iitk.ac.in [home.iitk.ac.in]
- 15. AlCl3-mediated ring-opening reactions of indoline-2-thiones with acyl cyclopropanes, bi-cyclopropanes and spirocyclic cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Kinetics and mechanisms of the oxidation reactions of some 2,3-dialkylindole derivatives by peroxodisulfate and peroxomonosulfate anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The 2-Phenylindoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenylindoline scaffold, a saturated derivative of the well-known 2-phenylindole core, represents a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have positioned it as a versatile template for the design of novel therapeutics targeting a wide array of biological pathways. This guide provides a comprehensive exploration of the chemical space, synthesis, and pharmacological applications of this compound derivatives, offering field-proven insights for professionals in drug development.
The this compound Core: Structural and Physicochemical Properties
The foundational this compound structure consists of an indoline (2,3-dihydro-1H-indole) nucleus with a phenyl substituent at the 2-position. Unlike the planar 2-phenylindole, the sp3-hybridized C2 and C3 atoms in the indoline ring impart a non-planar, three-dimensional geometry. This structural feature is critical as it allows for more specific and nuanced interactions with the binding pockets of biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N | PubChem |
| Molecular Weight | 195.26 g/mol | PubChem |
| Appearance | Off-white to yellowish powder | [1] |
| Melting Point | 188-190 °C (for 2-phenylindole) | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [1] |
Navigating the Chemical Space: Synthesis of this compound Derivatives
The exploration of the chemical space of this compound derivatives hinges on robust and flexible synthetic strategies. These can be broadly categorized into two main approaches: the reduction of pre-formed 2-phenylindoles and the direct construction of the this compound core.
Reduction of 2-Phenylindoles
A common and straightforward method to access 2-phenylindolines is through the reduction of the corresponding 2-phenylindoles. This approach benefits from the numerous established methods for 2-phenylindole synthesis, such as the Fischer indole synthesis.[3]
This protocol describes a mild and effective method for the reduction of the C2-C3 double bond of a 2-phenylindole.
Materials:
-
2-phenylindole derivative
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Dissolve the 2-phenylindole derivative (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (2-3 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Direct Synthesis of the this compound Core
Direct synthetic routes to the this compound scaffold offer an alternative approach, avoiding the indole intermediate. These methods often involve intramolecular cyclization reactions.
Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, have emerged as powerful tools for the construction of heterocyclic systems, including indolines.[4][5] These reactions typically involve the formation of a carbon-carbon bond between an aryl halide and an alkene tethered to the same molecule.
Figure 1: Conceptual workflow for the direct synthesis of a this compound derivative via an intramolecular Heck reaction.
Pharmacological Landscape of this compound Derivatives
The this compound scaffold has been explored for a multitude of biological activities, demonstrating its potential in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-phenylindole and, by extension, this compound derivatives.[6] One of the primary mechanisms of action is the inhibition of tubulin polymerization.[7]
Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the mitotic spindle during cell division.[8] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] 2-Phenylindole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly.[9] While direct studies on the tubulin inhibitory activity of this compound derivatives are less common, the structural similarity suggests a comparable mechanism, although the altered geometry of the indoline ring may influence binding affinity and specificity.
Figure 2: Signaling pathway illustrating the anticancer mechanism of action of tubulin-inhibiting this compound derivatives.
While extensive quantitative data for this compound derivatives is still emerging, studies on their 2-phenylindole precursors provide valuable insights into their potential potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 (Breast) | 0.035 | [9] |
| Imidazolylindol-3-one derivative (3a) | MCF7 (Breast) | 1.31 ± 0.8 | [6] |
| Compound 2 (imidazolothiazole linked) | PC3 (Prostate) | >90% inhibition at 100 µM | [6] |
| Compound 10 (thiazolo-s-triazine linked) | HCT116 (Colon) | >90% inhibition at 100 µM | [6] |
This colorimetric assay is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in the culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Some 2-phenylindole derivatives have been investigated as inhibitors of NF-κB.[10]
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound derivative
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Methodology:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the NF-κB luciferase activity to the control luciferase activity and calculate the percentage of inhibition.
Neuroprotective Activity
Oxidative stress is a major contributor to neurodegenerative diseases. The antioxidant potential of the indole nucleus has led to the investigation of 2-phenylindole and related compounds for their neuroprotective effects.[11]
This assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound derivative
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
-
Spectrophotometer
Step-by-Step Methodology:
-
Prepare serial dilutions of the this compound derivative in methanol.
-
Add the compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Chemical Space Exploration
The exploration of the chemical space around the this compound core is crucial for optimizing its pharmacological properties. SAR studies on 2-phenylindole derivatives have provided valuable insights that can guide the design of novel this compound analogs.[12][13]
Key areas for modification include:
-
Substituents on the 2-phenyl ring: The nature and position of substituents can significantly impact activity. For instance, in 2-phenylindoles, methoxy groups have been shown to enhance tubulin polymerization inhibition.[9]
-
Substitution on the indoline nitrogen (N1): Alkylation or acylation at this position can modulate lipophilicity, cell permeability, and target engagement.
-
Substitution on the indoline benzene ring: Introducing various functional groups on the benzene portion of the indoline core can fine-tune the electronic and steric properties of the molecule.
Diversity-oriented synthesis (DOS) approaches can be employed to systematically explore the chemical space of this compound derivatives by generating libraries of compounds with diverse substitution patterns.[1]
Future Perspectives
The this compound scaffold holds significant promise for the development of novel therapeutics. Future research should focus on:
-
Systematic exploration of the this compound chemical space: The synthesis and biological evaluation of diverse libraries of this compound derivatives will be crucial for identifying new lead compounds.
-
In-depth mechanistic studies: A deeper understanding of how the saturation of the C2-C3 bond in the indoline ring affects target binding and biological activity is needed.
-
Pharmacokinetic and toxicological profiling: Promising this compound derivatives will require thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells [iris.unisa.it]
- 12. Quantitative structure-activity relationships(QSAR) of 2-phenylindole derivatives [yndxxb.ynu.edu.cn]
- 13. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Phenylindoline, the saturated analog of the well-known 2-phenylindole scaffold, presents a unique three-dimensional structure that is of growing interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications. By delving into its spectroscopic signature and safety considerations, this document serves as a vital resource for researchers looking to leverage the unique characteristics of this compound in their work.
Introduction: The Significance of the this compound Scaffold
The indoline framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a phenyl group at the 2-position creates a chiral center and imparts specific conformational constraints, influencing how the molecule interacts with biological targets. Unlike its aromatic counterpart, 2-phenylindole, the non-planar structure of this compound allows for a different spatial arrangement of substituents, opening up new avenues for the design of novel therapeutics. This guide will explore the fundamental properties that underpin the utility of this compound as a versatile building block.
Molecular Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 2-phenyl-2,3-dihydro-1H-indole, possesses the chemical formula C₁₄H₁₃N. The presence of a stereocenter at the C2 position means that it exists as a racemic mixture of (R)- and (S)-enantiomers unless chirally resolved.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26216-91-1 | [1] |
| Molecular Formula | C₁₄H₁₃N | [1] |
| Molecular Weight | 195.26 g/mol | Calculated |
| Boiling Point | 330 °C at 760 mmHg | |
| Density | 1.092 g/cm³ | |
| Refractive Index | 1.605 | |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Solubility | Not explicitly found |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the reduction of its aromatic precursor, 2-phenylindole. This transformation is crucial as it saturates the C2-C3 double bond of the indole ring, leading to the formation of the indoline structure.
Synthetic Workflow: Reduction of 2-Phenylindole
The reduction of 2-phenylindole to this compound can be efficiently achieved using sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid. This method is favored for its selectivity and relatively mild reaction conditions.
Detailed Experimental Protocol
The following protocol is a self-validating system, where successful synthesis can be confirmed by monitoring the disappearance of the starting material and the appearance of the product, which can be analyzed by thin-layer chromatography (TLC) and characterized by spectroscopic methods.
Materials:
-
2-Phenylindole
-
Acetic Acid (AcOH)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylindole (1.0 eq) in acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (6.0 eq) portion-wise. The reaction is typically stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC until the starting material (2-phenylindole) is no longer detectable.
-
Quench and Extraction: Carefully add water to the reaction mixture, followed by the addition of NaOH pellets until the pH is greater than 12. Extract the aqueous solution with diethyl ether.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound. A reported yield for this reaction is 72%.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily centered around the secondary amine of the indoline ring. This nitrogen is more basic and nucleophilic than the nitrogen in 2-phenylindole due to the lack of aromaticity.
N-Alkylation and N-Acylation
The secondary amine of this compound can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the N1 position, which is a common strategy in drug design to modulate physicochemical properties and biological activity.
-
N-Alkylation: This is typically achieved by treating this compound with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).
-
N-Acylation: Acylation can be performed using an acylating agent like an acid chloride or an anhydride in the presence of a non-nucleophilic base such as pyridine or triethylamine.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The key features that distinguish it from 2-phenylindole are the presence of signals corresponding to the saturated C2 and C3 carbons and their attached protons in NMR spectroscopy, and the absence of the C=C stretching vibration of the pyrrole ring in the IR spectrum.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals for the aliphatic protons at C2 and C3 are expected in the upfield region, typically between 3.0 and 5.0 ppm. The aromatic protons on the phenyl and benzene rings of the indoline core would appear in the downfield region (around 6.5-7.5 ppm). A broad singlet for the N-H proton is also expected. |
| ¹³C NMR | Aliphatic carbon signals for C2 and C3 would be observed, distinguishing it from the fully aromatic 2-phenylindole. The remaining aromatic carbons would appear in the typical downfield region. |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z = 195. Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the indoline ring. |
| IR Spec. | A characteristic N-H stretching vibration should be present around 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic portions would also be observed. The absence of a C=C stretch in the 1600-1650 cm⁻¹ region, which is present in 2-phenylindole, is a key diagnostic feature. |
Note: While predicted data is useful, experimental verification is essential for unambiguous characterization.
Applications in Drug Discovery and Medicinal Chemistry
While much of the existing literature focuses on the biological activities of 2-phenylindole derivatives, the this compound scaffold holds significant potential as a starting point for the development of novel therapeutic agents. Its three-dimensional structure can lead to improved binding affinity and selectivity for various biological targets.
Potential areas of application include:
-
Anticancer Agents: The 2-phenylindole scaffold is a known inhibitor of tubulin polymerization. The conformational flexibility of this compound could be exploited to design new analogs with enhanced activity or improved pharmacokinetic profiles.[2]
-
Neurodegenerative Diseases: Derivatives of 2-phenylindole have shown high binding affinity for Aβ aggregates, suggesting their potential as imaging agents or therapeutics for Alzheimer's disease. The this compound core could offer a different binding mode to these protein aggregates.[2]
-
Antimicrobial and Anti-inflammatory Agents: The broader class of indole derivatives exhibits a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects. This compound provides a novel scaffold to explore these activities.[3]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the following precautions should be observed.
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection. Avoid the formation of dust and aerosols.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid:
-
In case of skin contact: Wash with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth.
-
For complete safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a versatile heterocyclic compound with a distinct three-dimensional structure that sets it apart from its aromatic counterpart. This guide has provided a detailed overview of its physical and chemical properties, synthesis, reactivity, and potential applications. As research in medicinal chemistry and materials science continues to evolve, the unique attributes of the this compound scaffold are likely to be increasingly exploited in the design of novel and effective molecules. Further experimental investigation into its properties and biological activities is warranted to fully unlock its potential.
References
An In-depth Technical Guide to the Synthesis of 2-Phenylindoline: A Two-Stage Approach
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-phenylindoline, a valuable scaffold in medicinal chemistry. Recognizing that the direct synthesis of this compound via the Fischer indole synthesis is not feasible, this document details a robust two-stage pathway. The first stage addresses the synthesis of the precursor, 2-phenylindole, from acetophenone and phenylhydrazine using the acid-catalyzed Fischer indole synthesis. The second stage outlines the selective reduction of the 2,3-double bond of the indole ring to yield the target this compound. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes characterization data to ensure scientific integrity and reproducibility.
Introduction: Strategic Approach to this compound
The indoline framework is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. This compound, in particular, serves as a crucial building block for novel therapeutics. It is a common misconception that this molecule can be directly accessed via the classic Fischer indole synthesis. The Fischer methodology, discovered by Emil Fischer in 1883, is a powerful reaction for creating the aromatic indole ring from an arylhydrazine and a suitable carbonyl compound under acidic conditions.[1] The reaction's final step involves the elimination of ammonia to form an energetically favorable aromatic indole system.
Consequently, a successful and high-yielding synthesis of this compound necessitates a two-part strategy:
-
Part 1: Synthesis of 2-Phenylindole via the Fischer indole cyclization of acetophenone phenylhydrazone.
-
Part 2: Selective Reduction of the resulting 2-phenylindole to afford this compound.
This guide will dissect each stage, providing the mechanistic underpinnings and practical, validated protocols essential for laboratory application.
Part 1: Fischer Indole Synthesis of 2-Phenylindole
The synthesis of 2-phenylindole is a classic example of the Fischer indole synthesis, proceeding from readily available starting materials: phenylhydrazine and acetophenone.
Core Mechanism
The reaction is catalyzed by a Brønsted or Lewis acid and proceeds through several key steps.[1][2] The choice of acid catalyst is important; polyphosphoric acid (PPA) is often preferred as it can act as both the catalyst and the solvent, simplifying the reaction setup and workup.[3] Its high viscosity and dehydrating power drive the reaction towards completion.[4]
The mechanism can be summarized as follows:
-
Hydrazone Formation: Phenylhydrazine and acetophenone undergo a condensation reaction to form acetophenone phenylhydrazone. This is often done as a preliminary step or in situ.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, a key[5][5]-sigmatropic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond. This is typically the rate-determining step.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step is the acid-catalyzed elimination of an ammonia molecule to generate the stable, aromatic 2-phenylindole product.
Caption: Mechanism of the Fischer Indole Synthesis for 2-Phenylindole.
Experimental Protocol: Synthesis of 2-Phenylindole using Polyphosphoric Acid
This protocol is adapted from established laboratory procedures and offers a reliable method for gram-scale synthesis.[6][7][8]
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Acetophenone (1.0 equivalent)
-
Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)
-
Ethanol (for recrystallization)
-
Crushed Ice/Ice Water
-
10% Sodium Hydroxide (NaOH) solution
Equipment:
-
Round-bottom flasks
-
Mechanical stirrer and stirring bar
-
Thermometer
-
Heating mantle or oil bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
Procedure:
-
Step 1: Phenylhydrazone Formation (Pre-formation).
-
In a 100 mL round-bottom flask, combine acetophenone (e.g., 12.0 g, 0.10 mol) and phenylhydrazine (e.g., 10.8 g, 0.10 mol).
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture gently in a water bath at approximately 80°C for 45 minutes.[8] The mixture will become homogeneous.
-
Cool the reaction flask in an ice bath to induce crystallization of the acetophenone phenylhydrazone.
-
Filter the solid product, wash with a small amount of ice-cold ethanol, and dry. The intermediate hydrazone is a stable solid.
-
-
Step 2: Cyclization.
-
In a larger flask (e.g., 500 mL) equipped with a mechanical stirrer and thermometer, carefully heat polyphosphoric acid (e.g., 120 g) to 80-90°C. PPA is highly viscous; heating is necessary for effective stirring.
-
Once the PPA is hot and stirrable, add the pre-formed acetophenone phenylhydrazone from Step 1 in small portions. Caution: The addition can be exothermic. Monitor the temperature and maintain it below 100°C.
-
After the addition is complete, continue to stir the mixture at 100°C for an additional 10-15 minutes to ensure the reaction goes to completion.[6]
-
-
Step 3: Work-up and Isolation.
-
Allow the reaction mixture to cool slightly (to about 70-80°C).
-
In a large beaker (e.g., 2 L), prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the hot reaction mixture into the ice water with vigorous stirring. This will hydrolyze the PPA in a highly exothermic reaction.
-
Neutralize the acidic slurry by the slow, portion-wise addition of 10% NaOH solution until the mixture is alkaline (pH > 8, check with pH paper).
-
The crude 2-phenylindole will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Step 4: Purification.
-
Collect the crude solid by vacuum filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain pure, off-white to light yellow crystals of 2-phenylindole.[6]
-
Dry the purified product in a vacuum oven. A typical yield is 80-90%.
-
Characterization of 2-Phenylindole
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | |
| Molecular Weight | 193.24 g/mol | |
| Melting Point | 188-191 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.28 (br s, 1H, NH), 7.63 (m, 3H), 7.42 (m, 2H), 7.31 (m, 1H), 7.19 (m, 2H), 6.82 (d, 1H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 137.9, 136.9, 132.4, 129.3, 129.1, 127.8, 125.2, 122.4, 120.7, 120.4, 111.0, 100.0 |
Part 2: Selective Reduction of 2-Phenylindole to this compound
The conversion of the stable aromatic indole to the saturated indoline requires a selective reduction of the C2-C3 double bond within the pyrrole ring, leaving the benzene and phenyl rings intact. While various methods exist, including catalytic hydrogenation, reduction with sodium cyanoborohydride (NaBH₃CN) in acetic acid is a highly effective and chemoselective method that avoids over-reduction and does not require specialized high-pressure equipment.
Core Mechanism of Reduction with NaBH₃CN
Sodium cyanoborohydride is a milder reducing agent than sodium borohydride (NaBH₄). Its utility in this context stems from its ability to selectively reduce iminium ions in acidic media, while being slow to react with carbonyls or other reducible groups.
-
Protonation: In the presence of acetic acid, the indole ring is protonated at the C3 position, which is the most nucleophilic site. This disrupts the aromaticity and forms a reactive indoleninium (iminium) ion intermediate.
-
Hydride Attack: The cyanoborohydride anion ([BH₃CN]⁻) then acts as a nucleophilic hydride donor, attacking the electrophilic C2 position of the iminium ion.
-
Neutralization: This hydride transfer neutralizes the charge and results in the formation of the desired this compound product.
Caption: Mechanism for the Reduction of 2-Phenylindole to this compound.
Experimental Protocol: Reduction using Sodium Cyanoborohydride
This protocol provides a reliable method for the selective reduction of 2-phenylindole.
Materials:
-
2-Phenylindole (1.0 equivalent)
-
Sodium Cyanoborohydride (NaBH₃CN) (6.0 equivalents)
-
Glacial Acetic Acid (AcOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) pellets
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Step 1: Reaction Setup.
-
To a solution of 2-phenylindole (e.g., 965 mg, 5.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add sodium cyanoborohydride (e.g., 1.89 g, 30.0 mmol) in portions. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids; however, in acetic acid, the reaction is generally well-controlled. Perform this step in a well-ventilated fume hood.
-
Stir the resulting mixture at room temperature.
-
-
Step 2: Reaction Monitoring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-phenylindole) is no longer detectable. This may take up to 24 hours.
-
-
Step 3: Work-up.
-
Once the reaction is complete, carefully quench the reaction by adding water (60 mL).
-
Place the flask in an ice bath and slowly add NaOH pellets until the solution is strongly basic (pH > 12). This neutralizes the acetic acid and decomposes any remaining NaBH₃CN.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
-
Step 4: Isolation and Purification.
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford the pure this compound. A typical yield is around 72%.
-
Characterization of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N | [Calculated] |
| Molecular Weight | 195.26 g/mol | [Calculated] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 7.05 (t, 1H), 6.80 (d, 1H), 6.70 (t, 1H), 6.60 (d, 1H), 4.85 (t, 1H, CH), 4.10 (br s, 1H, NH), 3.55 (t, 1H, CH₂), 3.05 (dd, 1H, CH₂) | [Synthesized Data] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.5, 144.0, 129.5, 128.6, 127.4, 126.8, 125.0, 118.5, 109.8, 65.0 (C2), 37.0 (C3) | [Synthesized Data] |
Note: NMR data for this compound is synthesized from typical values for substituted indolines and may vary slightly based on solvent and experimental conditions.
Conclusion
This guide has detailed a reliable, two-stage synthetic route to this compound, a molecule of significant interest to the pharmaceutical and drug development industries. By first employing the classic Fischer indole synthesis to produce 2-phenylindole and subsequently performing a chemoselective reduction, researchers can access the target indoline scaffold with high fidelity. The provided mechanistic insights and step-by-step protocols serve as a validated foundation for laboratory synthesis, enabling the advancement of research and development programs that rely on this important structural motif.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylindole(948-65-2) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide to the Synthesis of 2-Phenylindoline: Starting Materials, Methodologies, and Mechanistic Insights
Abstract
The 2-phenylindoline scaffold is a privileged structural motif in medicinal chemistry and materials science. Its synthesis is a critical undertaking for researchers in drug development and related fields. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the requisite starting materials and the underlying chemical principles governing these transformations. We will delve into the well-established two-step synthesis involving the formation of 2-phenylindole via the Fischer indole synthesis, followed by its subsequent reduction. Additionally, alternative methods for the synthesis of the 2-phenylindole precursor will be explored. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Significance of the this compound Moiety
The indoline ring system, particularly when substituted with a phenyl group at the 2-position, is a cornerstone in the design of a vast array of biologically active molecules. Its rigid, three-dimensional structure provides an excellent scaffold for interacting with various biological targets. The versatility of the this compound core allows for its incorporation into compounds with a wide spectrum of pharmacological activities, making its efficient synthesis a topic of considerable interest. This guide will focus on the practical aspects of obtaining this valuable scaffold, starting from readily available precursors.
The Predominant Synthetic Pathway: A Two-Step Approach
The most common and reliable method for synthesizing this compound is a two-step process. The first step involves the construction of the aromatic precursor, 2-phenylindole, which is then reduced in the second step to yield the desired this compound.
Step 1: Synthesis of 2-Phenylindole via the Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains a cornerstone of heterocyclic chemistry for the preparation of indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]
Starting Materials:
-
Phenylhydrazine: This serves as the source of the nitrogen atom and the benzene ring that will become part of the indole core.
-
Acetophenone: This ketone provides the carbon atoms that will form the pyrrole ring of the indole and the phenyl substituent at the 2-position.
Mechanism and Rationale:
The Fischer indole synthesis proceeds through a series of well-defined steps. The initial condensation of phenylhydrazine and acetophenone yields acetophenone phenylhydrazone.[2] Under acidic conditions, the phenylhydrazone tautomerizes to an enamine intermediate. This is followed by a crucial[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia lead to the aromatic 2-phenylindole product.[4] The choice of acid catalyst is critical; strong Lewis acids like zinc chloride or Brønsted acids like polyphosphoric acid are commonly employed to drive the reaction to completion.[3][4]
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [3][5]
Part A: Preparation of Acetophenone Phenylhydrazone [3][5]
-
In a suitable reaction vessel, combine acetophenone (0.33 mol) and phenylhydrazine (0.33 mol).
-
Warm the mixture on a steam bath for approximately 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool in an ice bath.
-
Collect the crystalline product by filtration and wash with 25 mL of cold 95% ethanol.
-
A second crop of crystals can be obtained by concentrating the filtrate.
-
Dry the combined product under reduced pressure over calcium chloride.
Expected Yield: 87-91% of acetophenone phenylhydrazone.
Part B: Cyclization to 2-Phenylindole [3][5]
-
In a 1-L beaker, thoroughly mix freshly prepared acetophenone phenylhydrazone (0.25 mol) with 250 g of powdered anhydrous zinc chloride.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will liquefy after 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Filter the sand and crude 2-phenylindole.
-
Boil the solid residue with 600 mL of 95% ethanol and decolorize with activated charcoal (e.g., Norit).
-
Filter the hot solution and wash the residue with 75 mL of hot 95% ethanol.
-
Allow the combined filtrate to cool to room temperature to crystallize the 2-phenylindole.
-
Collect the product by filtration and wash with cold 95% ethanol.
Expected Yield: 72-80% of 2-phenylindole.
Table 1: Summary of Reactants for 2-Phenylindole Synthesis
| Step | Reactant | Molecular Weight ( g/mol ) | Typical Molar Ratio | Role |
| 1 | Phenylhydrazine | 108.14 | 1 | Arylhydrazine component |
| 1 | Acetophenone | 120.15 | 1 | Ketone component |
| 2 | Acetophenone Phenylhydrazone | 210.28 | 1 | Cyclization precursor |
| 2 | Zinc Chloride | 136.30 | 10 (excess) | Lewis acid catalyst |
Step 2: Reduction of 2-Phenylindole to this compound
The conversion of the aromatic 2-phenylindole to the saturated this compound is a critical reduction step. This transformation can be achieved through various methods, with the choice of reducing agent being paramount to achieving high yield and avoiding over-reduction.
Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent, particularly effective for the reduction of imines and enamines in acidic media. This makes it well-suited for the reduction of the pyrrole ring of indole without affecting the benzene rings.
Starting Materials:
-
2-Phenylindole: The aromatic precursor synthesized in the previous step.
-
Sodium Cyanoborohydride (NaBH₃CN): The reducing agent.
-
Acetic Acid: The acidic solvent that protonates the indole, facilitating reduction.
Experimental Protocol: Reduction of 2-Phenylindole with NaBH₃CN [6]
-
Dissolve 2-phenylindole (0.5 mmol) in 2 mL of acetic acid.
-
Add sodium cyanoborohydride (3 mmol) to the solution.
-
Stir the resulting mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding 6 mL of water.
-
Basify the solution to pH > 12 by adding NaOH pellets.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 72% of this compound.
Catalytic hydrogenation offers a greener alternative to hydride-based reductions, producing only water as a byproduct. However, the hydrogenation of the indole nucleus can be challenging due to the stability of the aromatic system. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the C2-C3 double bond. Platinum on carbon (Pt/C) is a commonly used catalyst for this transformation, often in an acidic medium to promote the reaction.
Starting Materials:
-
2-Phenylindole: The aromatic precursor.
-
Platinum on Carbon (Pt/C): The heterogeneous catalyst.
-
Acetic Acid or other suitable solvent: To dissolve the substrate and facilitate the reaction.
-
Hydrogen Gas (H₂): The reducing agent.
A general procedure involves stirring a solution of the substituted pyridine in acetic acid with a catalytic amount of PtO₂ under hydrogen gas pressure.[7]
Table 2: Comparison of Reduction Methods
| Method | Reducing Agent | Advantages | Disadvantages | Typical Yield |
| A | Sodium Cyanoborohydride | Mild, selective, good functional group tolerance. | Use of a stoichiometric and toxic cyanide-containing reagent. | 72%[6] |
| B | Catalytic Hydrogenation | Atom-economical, environmentally friendly. | Requires specialized high-pressure equipment, potential for over-reduction, catalyst poisoning. | Variable |
Alternative Synthetic Route to the 2-Phenylindole Precursor
While the Fischer indole synthesis is a workhorse, other methods can provide access to the 2-phenylindole intermediate, sometimes offering advantages in terms of starting material availability or reaction conditions.
Ruthenium-Catalyzed Synthesis from Aniline and Styrene Oxide
A more modern approach involves the transition-metal-catalyzed reaction of anilines with epoxides. This method offers an atom-economical route to indoles.
Starting Materials:
-
Aniline: Provides the nitrogen and benzene ring of the indole.
-
Styrene Oxide: Acts as a two-carbon synthon for the pyrrole ring and introduces the phenyl group.
-
Ruthenium Catalyst (e.g., Ru-MACHO-BH): To catalyze the domino reaction.[8]
-
Acid Co-catalyst (e.g., p-toluenesulfonic acid): To facilitate the reaction.[8]
Mechanism Overview:
The reaction proceeds through a domino sequence. First, the aniline opens the epoxide ring to form a β-amino alcohol intermediate. This intermediate then undergoes a ruthenium-catalyzed dehydrogenation, followed by condensation and intramolecular cyclization to afford the 2-phenylindole.[8]
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-Phenylindole [8]
-
In a pressure tube under an argon atmosphere, combine the aniline (1.2 mmol), styrene oxide (1.0 mmol), Ru-MACHO-BH catalyst (0.03 mmol), and p-toluenesulfonic acid monohydrate (0.10 mmol).
-
Add 1,4-dioxane (1 mL) as the solvent.
-
Seal the pressure tube and stir the mixture at 150°C for 22 hours.
-
After cooling, purify the reaction mixture by column chromatography to isolate the 2-phenylindole.
Note: This reaction can produce a mixture of 2-phenylindole and 3-phenylindole, and yields may be moderate.[8]
Visualizing the Synthetic Pathways
To better illustrate the synthetic transformations discussed, the following diagrams outline the key reaction pathways.
Caption: Fischer Indole Synthesis of 2-Phenylindole.
Caption: Reduction of 2-Phenylindole to this compound.
Caption: Ruthenium-Catalyzed Synthesis of 2-Phenylindole.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through a two-step sequence involving the Fischer indole synthesis of 2-phenylindole followed by its reduction. This pathway utilizes readily available starting materials—phenylhydrazine and acetophenone—and employs well-understood reaction mechanisms. While alternative methods for the synthesis of the 2-phenylindole precursor, such as transition-metal-catalyzed reactions, are emerging, the Fischer synthesis remains a robust and high-yielding choice for many applications. The subsequent reduction to this compound can be effectively carried out using chemical reducing agents like sodium cyanoborohydride or through catalytic hydrogenation, with the choice depending on the specific requirements of the synthesis, including scale, functional group tolerance, and environmental considerations. As the demand for novel this compound derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an active area of research.
References
- 1. scribd.com [scribd.com]
- 2. Preparation of 2-phenylindole | PDF [slideshare.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. studylib.net [studylib.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. chimia.ch [chimia.ch]
An In-depth Technical Guide to 2-Phenylindoline: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-phenylindoline (CAS No: 26216-91-1), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data summary to offer field-proven insights into its synthesis, characterization, reactivity, and applications, with a focus on the causal relationships behind experimental choices and protocols.
Core Concepts: Nomenclature and Structural Integrity
At the outset, it is critical to distinguish this compound from its more commonly cited aromatic precursor, 2-phenylindole. The indoline core implies a saturated dihydropyrrole ring fused to the benzene ring, a structural feature that imparts distinct chemical and physical properties.
Table 1: Compound Identification and Nomenclature
| Identifier | This compound | 2-Phenylindole (Precursor) |
| IUPAC Name | 2-phenyl-2,3-dihydro-1H-indole[1] | 2-phenyl-1H-indole[2] |
| CAS Number | 26216-91-1[1] | 948-65-2[2] |
| Molecular Formula | C₁₄H₁₃N[1] | C₁₄H₁₁N[2] |
| Molecular Weight | 195.26 g/mol [1] | 193.24 g/mol [3] |
| Structure | A phenyl group at the 2-position of a dihydro-indole (indoline) core. | A phenyl group at the 2-position of an aromatic indole core. |
The saturation at the 2,3-position of the pyrrole ring in this compound breaks the aromaticity of the indole system, resulting in a more flexible, non-planar structure and converting the nitrogen atom from a pyrrolic type to a more basic, secondary amine type. This fundamental difference dictates its reactivity and biological profile.
Physicochemical and Spectroscopic Characterization
Accurate characterization is the bedrock of reproducible science. The properties of this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Density | 1.092 g/cm³ | [4] |
| Boiling Point | 330 °C at 760 mmHg | [4] |
| Flash Point | 163.1 °C | [4] |
| Refractive Index | 1.605 | [4] |
Spectroscopic Data
While comprehensive spectral databases for this compound are not as prevalent as for its indole counterpart, the expected spectroscopic signatures can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show complex multiplets for the aromatic protons on both the phenyl and benzene rings. Key distinguishing features would be the aliphatic protons of the indoline ring: a methine proton (CH) at the 2-position, coupled to two diastereotopic methylene protons (CH₂) at the 3-position. The N-H proton would appear as a broad singlet.
-
¹³C NMR: The spectrum will show aliphatic signals for C2 and C3, distinguishing it clearly from 2-phenylindole, which only has sp² hybridized carbons in its core structure.
-
Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching for the secondary amine (around 3350-3450 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 195, corresponding to the molecular weight of the compound.
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for synthesizing this compound is through the selective reduction of its readily available precursor, 2-phenylindole. The choice of reducing agent is critical to prevent over-reduction of the benzene ring or hydrogenolysis.
Causality in Reagent Selection
Standard catalytic hydrogenation methods (e.g., H₂/Pd/C) can be too aggressive, leading to the formation of octahydroindole byproducts. Therefore, a chemoselective chemical reducing agent is preferred. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is an exemplary choice. The acidic conditions protonate the indole at the C3 position, forming an iminium ion intermediate which disrupts the aromaticity and is readily reduced by the mild hydride donor, NaBH₃CN. This method selectively reduces the C=C bond of the pyrrole ring without affecting the benzene rings.
Experimental Workflow: Reduction of 2-Phenylindole
The following diagram outlines the validated workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, where successful execution yields the target compound with high purity.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylindole (1.0 eq.) in glacial acetic acid (approx. 4 mL per mmol of substrate).
-
Reduction: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (6.0 eq.) portion-wise over 10 minutes. Rationale: Portion-wise addition controls any potential exotherm and off-gassing.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Basification: Carefully pour the reaction mixture into water. Basify the solution by adding NaOH pellets until the pH is greater than 12. Rationale: Basification neutralizes the acetic acid and deprotonates the amine, making it extractable into an organic solvent.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with diethyl ether (Et₂O).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.
Reactivity and Synthetic Utility
This compound serves as a versatile intermediate. Its reactivity is dominated by two main features: the secondary amine and the electron-rich benzene ring.
Caption: Key reaction pathways for this compound.
-
N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or arylated using standard methodologies to create a diverse library of derivatives.
-
Electrophilic Aromatic Substitution (EAS): The benzene ring fused to the pyrrolidine core is activated towards EAS by the nitrogen atom. Reactions like nitration or halogenation are expected to proceed, with substitution directed by the amine group.
Applications in Drug Discovery and Research
While 2-phenylindole itself is the parent structure for several selective estrogen receptor modulators (SERMs), the this compound scaffold is a valuable building block in its own right[4][5]. Its partially hydrogenated ring provides enhanced chemical stability and a three-dimensional structure that can be advantageous for binding to biological targets[4].
Derivatives of this compound have shown notable pharmacological potential:
-
Diuretic Effects: Certain derivatives act as inhibitors of renal carbonic anhydrase, leading to increased Na⁺/K⁺ excretion[6].
-
Analeptic (CNS Stimulant) Activity: Some compounds based on this scaffold have demonstrated the ability to reduce barbiturate-induced sleep duration in animal models, indicating central nervous system stimulation[6].
Its primary role in modern drug development is as a versatile intermediate for creating more complex molecules with tailored biological activities[4].
Safety and Handling
Proper handling of this compound is essential in a research setting.
-
Hazard Identification: The compound should be handled as a potentially hazardous chemical. A full review of the Safety Data Sheet (SDS) is mandatory before use[7].
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
- 1. This compound | C14H13N | CID 117759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylindole technical grade, 95 948-65-2 [sigmaaldrich.com]
- 4. 26216-91-1(1H-Indole,2,3-dihydro-2-phenyl-) | Kuujia.com [kuujia.com]
- 5. 2-Phenylindole - Wikipedia [en.wikipedia.org]
- 6. This compound (26216-91-1) for sale [vulcanchem.com]
- 7. 2-Phenylindole | 948-65-2 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: The 2-Phenylindoline Scaffold for Anticancer Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The 2-Phenylindoline Scaffold as a Privileged Structure in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3][4] Within this class, the 2-phenylindole and its reduced form, this compound, have emerged as particularly promising scaffolds for the development of novel anticancer agents.[1][5][6] These structures are found in compounds that exhibit a broad spectrum of pharmacological activities, including potent antiproliferative effects against various cancer cell lines such as breast, lung, and melanoma.[5][7][8][9]
The versatility of the this compound scaffold allows for extensive chemical modification at several key positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Many derivatives function as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][10][11][12] This mechanism is shared by clinically successful drugs, highlighting the therapeutic potential of novel agents targeting the same pathway.[13]
These application notes provide a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of this compound-based anticancer candidates. We will explore synthetic strategies, delve into the mechanistic basis of their action, summarize key structure-activity relationships (SAR), and provide detailed, field-proven protocols for their preclinical evaluation.
Section 1: Synthesis and Chemical Space Exploration
The synthesis of this compound derivatives is typically achieved through a multi-step process, often beginning with the well-established Fischer indole synthesis to create the 2-phenylindole core.[5][6][8][9] This indole can then be subjected to reduction to yield the indoline scaffold. The power of this scaffold lies in the accessibility of multiple positions for substitution, allowing for the creation of diverse chemical libraries.
General Synthetic Workflow
The following diagram outlines a common workflow for the synthesis and initial screening of a this compound-based compound library. The causality is clear: a robust and flexible synthetic route is the foundation for generating diverse analogs, which are then triaged through in vitro assays to identify promising leads for further study.
Caption: General workflow for synthesis and screening of this compound analogs.
Protocol 1: General Method for Fischer Indole Synthesis (One-Pot, Solvent-Free)
This protocol is adapted from methodologies described for the synthesis of 2-phenylindole derivatives.[8][9] The choice of a one-pot, solvent-free reaction is driven by principles of green chemistry, aiming for higher efficiency and reduced environmental impact.
-
Reactant Preparation: In a round-bottom flask, combine an appropriate substituted phenylhydrazine (1.0 eq) and a substituted acetophenone (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA). The catalyst facilitates the key cyclization step.
-
Reaction: Heat the mixture under solvent-free conditions (e.g., 80-120°C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add crushed ice to the reaction mixture. The solid product that precipitates is the 2-phenylindole derivative.
-
Purification: Filter the crude product and wash thoroughly with water. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure 2-phenylindole.[7]
-
Reduction to Indoline: The resulting 2-phenylindole can be reduced to the corresponding this compound using a variety of reducing agents, such as sodium cyanoborohydride (NaBH₃CN) in acetic acid or catalytic hydrogenation.
Section 2: Mechanism of Action - Targeting the Microtubule Cytoskeleton
A primary mechanism of action for many 2-phenylindole and indoline derivatives is the inhibition of tubulin polymerization.[5][10][12] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[13] By binding to tubulin (often at the colchicine-binding site), these compounds prevent the assembly of microtubules.[8][11] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[5][12]
Caption: Pathway showing inhibition of tubulin polymerization leading to apoptosis.
Section 3: Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and drug-like properties of the this compound scaffold. Research has identified several key positions on the molecule where modifications significantly impact anticancer activity.[1][14][15]
Caption: Key sites on the this compound scaffold for SAR studies.
Note: A proper chemical structure diagram would replace the placeholder text. The diagram would show the this compound core with labels R1, R2, R3, and R4 at the N1-position, the 2-phenyl ring, the indole benz-ring, and the C3-position, respectively.
Summary of Key SAR Findings
Quantitative structure-activity relationship (QSAR) and docking studies have provided valuable insights into optimizing these derivatives.[14][15][16][17]
| Position of Substitution | General Observation | Impact on Activity | Reference |
| 2-Phenyl Ring | Substitution with electron-donating groups, particularly methoxy groups (e.g., 3,4,5-trimethoxy), often mimics the A-ring of combretastatin, a potent tubulin inhibitor. | Potent inhibition of tubulin polymerization and high cytotoxicity. | [11][12] |
| Indole N1-Position | Alkylation can be tolerated. The size and nature of the substituent can influence solubility and cell permeability. | Varies; can be optimized to improve pharmacokinetic properties. | [14] |
| Indole C3-Position | Introduction of a formyl group or other hydrogen-bonding moieties can enhance binding to the target protein. | Increased antiproliferative activity. | [11] |
| Indole C5/C6-Position | Substitution with small, electron-withdrawing or electron-donating groups (e.g., methoxy) on the indole benz-ring. | Often leads to a significant increase in cytotoxic potency. | [11][16] |
Section 4: Application Protocols - From In Vitro Screening to Mechanistic Insights
A hierarchical screening approach is essential for efficiently identifying and characterizing lead compounds. This process begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent hits.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[18][19][20] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cytotoxicity.[18] It is a foundational assay for the initial screening of compound libraries.[19][21]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.[7][9]
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM and 10, 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO only) and untreated cells (medium only).
-
Incubate for 48-72 hours. The incubation time is critical to allow for cell division and for the compound to exert its effect.
-
-
MTT Assay Procedure:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., in GraphPad Prism).[21]
-
Protocol 3: Western Blot Analysis for Cell Cycle and Apoptosis Markers
For compounds that show potent cytotoxicity, Western blotting is used to confirm their mechanism of action.[22][23] This protocol allows for the detection of changes in protein expression associated with cell cycle arrest (e.g., Cyclin B1) and apoptosis (e.g., Cleaved PARP, Cleaved Caspase-3).[24]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or MCF-7) in 6-well plates and grow to ~70% confluency.
-
Treat cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[25][26]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.[25]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit. This step is crucial for ensuring equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[27]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[26]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies:
-
Rabbit anti-Cyclin B1 (for cell cycle arrest)
-
Rabbit anti-Cleaved PARP (for apoptosis)
-
Rabbit anti-Cleaved Caspase-3 (for apoptosis)
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.[25]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control to determine relative protein expression.
-
Protocol 4: In Vivo Efficacy Evaluation in Xenograft Models
Promising candidates should be advanced to in vivo testing to assess their efficacy and toxicity in a whole-organism setting.[28][29] Human tumor xenograft models in immunodeficient mice are standard for preclinical evaluation.[30][31]
-
Model Establishment:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).[31]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, Western blot) to confirm the drug's on-target effects in vivo.
-
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kosheeka.com [kosheeka.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. origene.com [origene.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. ijpbs.com [ijpbs.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Phenylindoline in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The 2-Phenylindoline Scaffold as a Privileged Structure in Inflammation Research
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity.[1] Among its many derivatives, the this compound (or more accurately, the oxidized 2-phenylindole aromatic core) scaffold has emerged as a particularly promising framework for the development of novel anti-inflammatory agents.[1] These compounds have demonstrated significant potential in modulating key pathways of the inflammatory cascade, offering a fertile ground for the discovery of new therapeutics for a range of inflammatory conditions, from rheumatoid arthritis to inflammatory bowel disease.[2]
This guide provides an in-depth exploration of the synthesis, mechanism of action, and evaluation of this compound-based anti-inflammatory agents. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the structure-activity relationships that govern the efficacy of these compounds.
Mechanism of Action: Dual Inhibition of Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme and suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3]
1. Selective COX-2 Inhibition:
The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1 and COX-2.[4] COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4] It is responsible for the production of prostaglandins that mediate pain and inflammation.[5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also undesirable side effects like gastrointestinal issues.[4] The this compound scaffold has proven to be an excellent template for designing selective COX-2 inhibitors. By specifically targeting COX-2, these compounds can reduce inflammation while minimizing the side effects associated with COX-1 inhibition.[5][6] Molecular docking studies have confirmed that this compound derivatives can effectively bind to the active site of the COX-2 enzyme.
2. Suppression of the NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of inflammatory responses.[2][3] It controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[7] Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] Certain this compound derivatives have been shown to suppress this pathway, leading to a downstream reduction in the production of inflammatory cytokines.[2]
The following diagram illustrates the central role of COX-2 and NF-κB in the inflammatory cascade and the points of intervention for this compound derivatives.
Caption: Mechanism of action of this compound derivatives.
Synthetic Strategies: The Fischer Indole Synthesis
The most common and versatile method for synthesizing the 2-phenylindole core is the Fischer indole synthesis.[8][9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone (in this case, an acetophenone derivative).[9]
The choice of the acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid to Lewis acids such as zinc chloride.[9][10] The selection of the appropriate substituted phenylhydrazine and acetophenone allows for the introduction of various functional groups onto the 2-phenylindole scaffold, enabling the exploration of structure-activity relationships.
Caption: General workflow of the Fischer indole synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 2-(4-(Methylsulfonyl)phenyl)-1H-indole Derivative
This protocol describes the synthesis of a 2-phenylindole derivative bearing a methylsulfonyl group, a key pharmacophore for COX-2 selectivity.[11] The synthesis proceeds via a Fischer indole synthesis using p-methylsulfonyl acetophenone and a substituted phenylhydrazine hydrochloride.[11]
Materials:
-
p-Methylsulfonyl acetophenone
-
4-Substituted phenylhydrazine hydrochloride
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine p-methylsulfonyl acetophenone (1 equivalent) and the desired 4-substituted phenylhydrazine hydrochloride (1.1 equivalents).
-
Addition of Catalyst: Carefully add polyphosphoric acid to the flask. The amount of PPA should be sufficient to create a stirrable paste.
-
Heating and Reaction: Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the specific substrates used but a typical starting point is 80-100°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Carefully and slowly add crushed ice to the reaction mixture to quench the reaction and hydrolyze the polyphosphoric acid. This process is exothermic and should be done with caution in a well-ventilated fume hood.
-
Precipitation and Filtration: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-(methylsulfonyl)phenyl)-1H-indole derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes using a commercially available colorimetric or fluorometric inhibitor screening assay kit.[12][13]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric probe
-
Assay buffer
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions provided with the assay kit. This typically involves diluting the enzymes, substrate, and probe to their final working concentrations in the assay buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitors to their respective wells. Include wells with no inhibitor as a control for 100% enzyme activity and wells with no enzyme as a background control.
-
Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percentage of inhibition versus the compound concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[14][15]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Synthesized this compound derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Parenteral administration equipment (e.g., oral gavage needles)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., n=6 per group): a control group (vehicle only), a reference drug group, and test groups receiving different doses of the synthesized compounds. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug to their respective groups, typically via oral gavage, one hour before the carrageenan injection. The control group receives only the vehicle.
-
Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement Post-Induction: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula: % Edema = [(Vt - V₀) / V₀] x 100.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the indole ring and the C-2 phenyl ring.
| Compound/Substituent | Target/Assay | Activity | Reference |
| General 2-Phenylindole Core | Nitrite Production & NFκB | IC₅₀ = 38.1 µM & 25.4 µM | [4] |
| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | In-vivo paw edema | 90.5% inhibition | [3] |
| 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole | In-vivo paw edema | 75.6% inhibition | [3] |
| 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole | In-vivo paw edema | 81.1% inhibition | [3] |
| Derivatives with SO₂Me group | In-vitro COX-2 inhibition | Selective COX-2 inhibition (SI: 4.02-65.71) | [2] |
Key Observations:
-
The presence of a methylsulfonyl (SO₂Me) group on the C-2 phenyl ring is a critical determinant for potent and selective COX-2 inhibition.
-
Substitution at the N-1 position of the indole ring , such as with a 4-chlorobenzyl group, appears to be well-tolerated and can contribute to high in vivo activity.
-
Modifications at the C-5 position of the indole ring with small electron-donating (methyl) or electron-withdrawing (fluoro) groups can influence the anti-inflammatory potency.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel anti-inflammatory agents. The synthetic accessibility via the Fischer indole synthesis, coupled with a well-understood dual mechanism of action involving COX-2 and NF-κB inhibition, makes this class of compounds particularly attractive for drug discovery programs. The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers to explore this chemical space further. Future efforts could focus on optimizing the pharmacokinetic properties of these compounds, exploring a wider range of substitutions to enhance potency and selectivity, and evaluating their efficacy in chronic models of inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Alkylation of 2-Phenylindoline
Abstract: This document provides a comprehensive guide to the N-alkylation of 2-phenylindoline, a critical transformation for synthesizing compounds with significant applications in medicinal chemistry and materials science. We delve into the core chemical principles, present two robust experimental protocols—Direct Alkylation via Nucleophilic Substitution and Reductive Amination—and offer expert insights into reaction optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking to reliably synthesize N-alkylated this compound derivatives.
Scientific Introduction: The Significance of N-Alkylated 2-Phenylindolines
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The this compound motif, in particular, offers a three-dimensional structure that can be strategically modified to enhance pharmacological properties. N-alkylation, the introduction of an alkyl group onto the indoline nitrogen, is a fundamental derivatization strategy. This modification directly influences key molecular properties such as:
-
Potency and Selectivity: The nature of the N-substituent can profoundly impact binding affinity and selectivity for biological targets.
-
Pharmacokinetics: Lipophilicity, metabolic stability, and cell permeability can be fine-tuned by varying the N-alkyl group, thereby optimizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Physicochemical Properties: N-alkylation alters the basicity and steric profile of the molecule, affecting its solubility and formulation characteristics.
Given its importance, a mastery of the methodologies for N-alkylation is essential for chemists in the field. This guide will focus on two of the most reliable and versatile methods: direct alkylation and reductive amination.
Mechanistic Underpinnings: Choosing Your Synthetic Path
The selection of an N-alkylation strategy depends on the desired alkyl group, the availability of starting materials, and the functional group tolerance required.
Pathway A: Direct Alkylation via SN2 Reaction
This classical and widely used method involves the deprotonation of the indoline nitrogen to form a potent nucleophile, which subsequently displaces a leaving group on an alkyl electrophile.
-
Causality: The N-H bond of the secondary amine in this compound is weakly acidic. A sufficiently strong base, such as sodium hydride (NaH), is required to quantitatively deprotonate it, forming the sodium indolinide salt.[1][2][3] This resulting anion is a highly effective nucleophile.
-
The Reaction: The indolinide anion attacks the electrophilic carbon of an alkyl halide (e.g., benzyl bromide, methyl iodide) in a typical SN2 fashion, forming the new C-N bond and displacing the halide ion.[1][4]
-
Considerations: This method is highly effective for introducing primary and some secondary alkyl groups. However, the strong base (NaH) can be incompatible with sensitive functional groups elsewhere in the molecule. Furthermore, care must be taken to use anhydrous solvents, as NaH reacts violently with water.[1]
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: A Practical Guide to Monitoring 2-Phenylindoline Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the effective monitoring of chemical reactions involving 2-phenylindoline using Thin-Layer Chromatography (TLC). As a crucial technique in synthetic organic chemistry, TLC offers a rapid, simple, and inexpensive method to qualitatively assess reaction progress, identify the presence of starting materials, products, and byproducts, and aid in the optimization of reaction conditions.[1][2][3] This guide outlines the principles of TLC, selection of appropriate materials, step-by-step procedures for sample preparation, plate development, and visualization, as well as data interpretation and troubleshooting.
Introduction: The Rationale for TLC in Reaction Monitoring
In the synthesis of novel compounds, such as derivatives of this compound—a scaffold of interest in medicinal chemistry—the ability to track the transformation of reactants into products is paramount.[4][5] Thin-Layer Chromatography (TLC) serves as a fundamental analytical tool for this purpose.[3] It provides a real-time snapshot of the reaction mixture's composition, allowing chemists to make informed decisions about reaction times, reagent stoichiometry, and purification strategies.[6][7]
The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (an organic solvent or solvent mixture).[2][8] As the mobile phase ascends the TLC plate via capillary action, it carries the components of the spotted mixture at different rates.[8] This separation is governed by the polarity of the compounds, the polarity of the solvent system, and the nature of the stationary phase.[9] Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the polar stationary phase and exhibit lower Rf values.[9][10]
Materials and Reagents
-
TLC Plates: Silica Gel 60 F254 plates (glass or aluminum backed) are recommended. The "F254" designation indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm UV light.[2][6] this compound and many of its derivatives are aromatic and will be UV-active.[11][12]
-
TLC Chamber: A glass chamber with a tight-fitting lid.
-
Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.
-
Solvents (Mobile Phase): A range of analytical grade solvents of varying polarities. Common choices for compounds like this compound include:
-
Non-polar: Hexanes, Toluene
-
Intermediate polarity: Dichloromethane (DCM), Diethyl ether, Ethyl acetate (EtOAc)
-
Polar: Methanol (MeOH), Ethanol
-
-
Visualization Reagents:
-
UV Lamp (254 nm and 365 nm)
-
Iodine chamber
-
Staining solutions (e.g., p-anisaldehyde, potassium permanganate)
-
-
Reaction Mixture: The ongoing this compound reaction.
-
Reference Samples: Pure samples of the this compound starting material and, if available, the expected product.
Experimental Protocol: A Step-by-Step Guide
Preparation of the TLC Chamber
-
Pour a small amount (0.5-1 cm depth) of the chosen eluent (solvent system) into the TLC chamber.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This helps to saturate the chamber atmosphere with solvent vapors, ensuring uniform development of the TLC plate.[3]
-
Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.
Preparing the TLC Plate
-
Using a pencil (never a pen, as the ink can chromatograph), gently draw a straight line approximately 1 cm from the bottom of the TLC plate. This is the origin line where the samples will be spotted.[8][13]
-
Mark small, evenly spaced tick marks on the origin line for each sample to be spotted. A standard setup for reaction monitoring includes three lanes:
-
SM: Starting Material (this compound)
-
Co: Co-spot (a spot of starting material with the reaction mixture spotted on top)
-
RM: Reaction Mixture
-
Spotting the Plate
-
Dilute a small amount of the starting material in a volatile solvent (e.g., DCM or EtOAc).
-
Dip a capillary tube into the diluted starting material solution.
-
Gently and briefly touch the capillary tube to the designated tick mark in the "SM" lane on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[9]
-
For the "Co" (co-spot) lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the dried starting material spot. The co-spot is crucial for distinguishing between the starting material and product, especially when their Rf values are very similar.[14]
-
Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it in the "RM" lane.
-
Ensure the solvent from each spot has completely evaporated before developing the plate.[3]
Developing the Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the eluent.[13][15]
-
Close the chamber lid and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is approximately 0.5-1 cm from the top edge of the plate.[9]
-
Immediately mark the position of the solvent front with a pencil.[10]
-
Allow the plate to air dry completely in a fume hood.
Workflow for TLC Monitoring
Caption: A flowchart of the TLC monitoring process.
Visualization Techniques
Since this compound and its derivatives are often colorless, visualization methods are required.[8]
-
UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm). Compounds containing aromatic rings or conjugated systems, like this compound, will absorb the UV light and appear as dark spots against the fluorescent green background of the plate.[11][12][16] Lightly circle the spots with a pencil, as they will disappear once the lamp is removed.[16]
-
Iodine (Semi-destructive): Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine vapor, appearing as yellow-brown spots.[11][16] This method is particularly effective for aromatic compounds.[11] The spots will fade over time, so they should be circled promptly.[16]
-
Chemical Stains (Destructive): If UV and iodine are ineffective, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, alkenes, and some amines. Spots will appear as yellow-brown on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can aid in distinguishing between different compounds.[17]
-
Data Interpretation: Calculating and Using Rf Values
The Retention Factor (Rf) is a quantitative measure of a compound's migration on the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][18]
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
An ideal Rf value for the main compound of interest is typically between 0.3 and 0.7 to ensure good separation from other potential components.[7]
Interpreting the Chromatogram:
-
Time Zero (T₀): At the beginning of the reaction, the "RM" lane should show a single spot corresponding to the starting material, with an Rf identical to the "SM" lane.
-
During the Reaction (Tₓ): As the reaction proceeds, a new spot (the product) will appear in the "RM" lane, typically with a different Rf value than the starting material. The intensity of the starting material spot will decrease, while the intensity of the product spot will increase over time.
-
Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "RM" lane. The "Co" spot lane will show two distinct spots (starting material and product) during the reaction, confirming their different identities.
Interpreting a TLC Plate for Reaction Monitoring
Caption: Idealized TLC plate showing partial reaction.
Selecting the Right Solvent System
The choice of eluent is critical for achieving good separation.[15] Since this compound is a relatively non-polar aromatic amine, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][19]
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[10][20]
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the more polar solvent.[10][20]
A systematic approach is to test various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc) to find the optimal system that provides an Rf value for the starting material of around 0.3-0.4, allowing space for the product to appear with a different Rf.[14] For basic compounds like indolines that may streak, adding a small amount (0.1-1%) of a base like triethylamine to the eluent can improve spot shape.[20]
| Problem | Observation | Probable Cause(s) | Solution(s) |
| Streaking/Tailing | Spots are elongated rather than circular. | - Sample is too concentrated (overloaded).- Compound is acidic or basic.- Inappropriate solvent polarity. | - Dilute the sample before spotting.[1][20]- Add a small amount of triethylamine (for bases) or acetic acid (for acids) to the eluent.[20]- Adjust the solvent system polarity.[13] |
| No Spots Visible | The plate appears blank after development and visualization. | - Sample is too dilute.- Compound is not UV-active and the visualization method is unsuitable.- Solvent level in the chamber was above the origin line. | - Spot the sample multiple times in the same location, allowing it to dry between applications.[13][20]- Try a different visualization method (e.g., iodine, specific chemical stain).[11][20]- Ensure the origin line is always above the solvent level in the chamber.[13][20] |
| Poor Separation | Spots are too close together or overlap. | - The solvent system is not optimal. | - Systematically vary the polarity of the eluent by changing the solvent ratio or trying different solvents.[21] |
| Uneven Solvent Front | The solvent front migrates unevenly up the plate. | - The TLC plate is touching the side of the chamber or the filter paper.- The bottom edge of the plate is not flat. | - Ensure the plate is centered in the chamber and not touching the sides.[13]- Check the plate for imperfections before use. |
Conclusion
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of this compound reactions. Its simplicity, speed, and low cost allow for rapid assessment of reaction progress, enabling researchers to optimize conditions and make timely decisions. By following the detailed protocols and troubleshooting advice provided in this application note, scientists can confidently and effectively employ TLC to advance their synthetic chemistry projects.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. rroij.com [rroij.com]
- 4. 2-Phenylindole - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. theory.labster.com [theory.labster.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. Khan Academy [khanacademy.org]
- 19. Chromatography [chem.rochester.edu]
- 20. silicycle.com [silicycle.com]
- 21. Troubleshooting [chem.rochester.edu]
Application Notes and Protocols for 2-Phenylindoline and its Derivatives in Agricultural Chemistry
A Note on Scope: 2-Phenylindoline vs. 2-Phenylindole
While the focus of this guide is the application of this compound in agricultural chemistry, the available body of scientific literature predominantly investigates the closely related analogue, 2-phenylindole. Due to its aromatic indole core, 2-phenylindole has been more extensively studied for its diverse biological activities. This compound, being the saturated form of 2-phenylindole, is chemically related and its potential applications can often be inferred from the research on its aromatic counterpart. Therefore, this guide will focus on the well-documented applications of 2-phenylindole as a representative of this chemical class, with the understanding that these findings provide a strong foundation for exploring the potential of this compound derivatives.
Introduction: The Potential of the Indole Scaffold in Agriculture
The indole ring is a privileged structure in medicinal and agricultural chemistry, forming the core of many biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an excellent scaffold for the design of novel bioactive molecules. Among the vast family of indole derivatives, 2-phenylindoles have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and potential herbicidal and plant growth-regulating properties.[2][3][4] This guide provides a comprehensive overview of the current and potential applications of 2-phenylindole derivatives in agricultural chemistry, with detailed protocols for their synthesis and biological evaluation.
Part 1: Antifungal Applications of 2-Phenylindole Derivatives
The most well-documented agricultural application of 2-phenylindole derivatives is in the control of phytopathogenic fungi. Several studies have demonstrated their efficacy against a range of fungal pathogens that cause significant crop losses.
Mechanism of Antifungal Action (Hypothesized)
While the precise mechanism of action for 2-phenylindole derivatives against plant pathogens is still under investigation, it is hypothesized that their antifungal activity stems from their ability to disrupt fungal cell membrane integrity. The lipophilic nature of the 2-phenylindole scaffold allows it to intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Other potential mechanisms could involve the inhibition of key fungal enzymes or interference with signaling pathways.[5]
Quantitative Data on Antifungal Activity
The following table summarizes the in vitro antifungal activity of 2-phenylindole against several important plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the fungal growth.
| Fungal Pathogen | Disease Caused | Host Plant(s) | 2-Phenylindole EC50 (µg/mL) | Reference |
| Rhizoctonia solani | Damping-off, root rot | Maize, various crops | Not specified, but activity shown | [2] |
| Fusarium moniliforme | Stalk rot, ear rot | Maize | Not specified, but activity shown | [2] |
| Sclerotinia sclerotiorum | White mold | Various crops | - | |
| Botrytis cinerea | Gray mold | Grapes, strawberries, etc. | 7.57 | [6] |
| Rhizoctonia cerealis | Sharp eyespot | Wheat, barley | 7.84 | [6] |
Note: The study by Arora et al. (2017) demonstrated antifungal activity but did not provide specific EC50 values.[2]
Experimental Protocols: Antifungal Applications
This protocol describes a classic and reliable method for the laboratory-scale synthesis of the 2-phenylindole scaffold.[7][8][9]
Principle: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a phenylhydrazine with a ketone or aldehyde. In this case, acetophenone and phenylhydrazine are used as starting materials.
Diagram of Synthesis Workflow:
Caption: Fischer indole synthesis workflow for 2-phenylindole.
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol (95%)
-
Glacial Acetic Acid
-
Polyphosphoric Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Formation of Acetophenone Phenylhydrazone:
-
In a round-bottom flask, combine equimolar amounts of acetophenone and phenylhydrazine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the acetophenone phenylhydrazone.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to 2-Phenylindole:
-
Place the dried acetophenone phenylhydrazone in a clean, dry round-bottom flask.
-
Add polyphosphoric acid (a common acidic catalyst for this reaction).
-
Heat the mixture to 150-170°C for 30-60 minutes. The reaction is typically accompanied by the evolution of ammonia.
-
Cool the reaction mixture and carefully add ice-water to precipitate the crude 2-phenylindole.
-
Collect the crude product by filtration and wash thoroughly with water.
-
-
Purification:
-
Recrystallize the crude 2-phenylindole from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified crystals and determine the melting point to confirm purity.
-
This protocol is a standard method for screening the antifungal activity of chemical compounds against mycelial fungi.[10]
Principle: The "poisoned food" technique involves incorporating the test compound into a fungal growth medium. The growth of the fungus on this medium is then compared to its growth on a control medium without the compound.
Diagram of Poisoned Food Bioassay Workflow:
Caption: Workflow for the poisoned food antifungal bioassay.
Materials:
-
Pure culture of the target phytopathogenic fungus
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Test compound (2-phenylindole derivative) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of "Poisoned" Medium:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Prepare a stock solution of the 2-phenylindole derivative in a suitable solvent.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the solvent concentration in the final medium is low (typically <1%) and consistent across all treatments, including the control.
-
For the control plates, add the same volume of solvent without the test compound to the molten PDA.
-
Pour the PDA (control and treated) into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each control and treated PDA plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the growth of the target fungus (typically 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
From the dose-response data, the EC50 value can be calculated using probit analysis.
-
This protocol provides a method for evaluating the protective (prophylactic) activity of a compound on plant tissue in a controlled greenhouse environment.[11][12]
Principle: Leaf disks are excised from healthy plants, treated with the test compound, and then inoculated with a fungal pathogen. The development of disease symptoms on the treated leaf disks is compared to that on untreated controls.
Materials:
-
Healthy host plants for the target pathogen
-
Test compound formulated as a sprayable solution
-
Spore suspension of the target fungal pathogen
-
Sterile Petri dishes containing moist filter paper or water agar
-
Sterile cork borer or a sharp blade
-
Spray bottle or a small-scale sprayer
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
Procedure:
-
Plant Preparation and Treatment:
-
Grow healthy host plants to a suitable stage for leaf excision.
-
Prepare a spray solution of the 2-phenylindole derivative at various concentrations. A surfactant may be included to ensure even coverage.
-
Spray the plants with the test solutions until runoff. Control plants should be sprayed with a solution containing the solvent and surfactant only.
-
Allow the plants to dry completely.
-
-
Leaf Disk Excision and Inoculation:
-
After a set period (e.g., 24 hours) to allow for compound uptake, excise leaf disks of a uniform size using a cork borer.
-
Place the leaf disks, adaxial (upper) side up, on the moist filter paper or water agar in the Petri dishes.
-
Prepare a spore suspension of the fungal pathogen in sterile water. Adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL).
-
Place a small droplet (e.g., 10-20 µL) of the spore suspension in the center of each leaf disk.
-
-
Incubation and Disease Assessment:
-
Incubate the Petri dishes in a growth chamber or greenhouse under conditions favorable for disease development (e.g., high humidity and optimal temperature).
-
After a suitable incubation period (typically 3-7 days), assess the disease severity on each leaf disk. This can be done by visually estimating the percentage of the leaf disk area covered by lesions or by using a disease severity rating scale.
-
Calculate the percentage of disease control for each treatment compared to the untreated control.
-
Part 2: Potential Herbicidal and Plant Growth Regulatory Applications
While research on the herbicidal and plant growth regulatory activities of 2-phenylindole derivatives is less extensive, the broader class of indole compounds offers valuable insights into their potential in these areas.
Herbicidal Activity: An Auxin Mimic Approach
Some indole derivatives, particularly those with a carboxylic acid functional group, can act as synthetic auxins.[3][4] At high concentrations, these auxin mimics can disrupt the normal hormonal balance in plants, leading to uncontrolled growth and eventually, plant death. This is the mode of action for many commercial herbicides.
A study on indole-3-carboxylic acid derivatives demonstrated their potential as herbicides by acting as antagonists to the auxin receptor protein TIR1.[3][4] This suggests that appropriately functionalized 2-phenylindole derivatives could be designed to exhibit similar herbicidal properties.
Diagram of Auxin Mimicry and Herbicidal Action:
Caption: Hypothesized mechanism of herbicidal action via auxin mimicry.
Plant Growth Regulation
Indole-3-acetic acid (IAA) is the most common naturally occurring auxin in plants, playing a crucial role in various developmental processes, including cell elongation, root formation, and fruit development.[13] Synthetic indole derivatives, such as indole-3-butyric acid (IBA), are widely used in horticulture as rooting hormones.[13]
Given the structural similarity, 2-phenylindole derivatives could potentially be developed as novel plant growth regulators.[14] By modifying the substituents on the phenyl and indole rings, it may be possible to fine-tune their activity to promote specific growth responses, such as enhanced root development, increased branching, or improved fruit set.
Part 3: Potential Insecticidal Applications
The exploration of 2-phenylindole derivatives as insecticides is an emerging area of research. While specific data on 2-phenylindoles is scarce, related heterocyclic compounds containing phenyl and nitrogen-containing rings have shown insecticidal activity.[15][16] The development of insect resistance to existing classes of insecticides necessitates the discovery of novel chemical scaffolds. The 2-phenylindole core offers a starting point for the design and synthesis of new insecticidal compounds. Further research, including screening against a range of agricultural insect pests, is required to elucidate their potential in this area.
Conclusion and Future Directions
2-phenylindole derivatives represent a versatile and promising class of compounds for agricultural applications. Their demonstrated antifungal activity against key plant pathogens, coupled with their potential as herbicides and plant growth regulators, makes them an attractive area for further research and development. Future studies should focus on:
-
Optimizing Antifungal Activity: Synthesizing and screening a wider range of 2-phenylindole derivatives to identify compounds with enhanced efficacy and a broader spectrum of activity.
-
Elucidating the Mode of Action: Conducting detailed mechanistic studies to understand how these compounds exert their antifungal effects, which will aid in the design of more potent and selective molecules.
-
Exploring Herbicidal and Plant Growth Regulatory Potential: Systematically investigating the structure-activity relationships of 2-phenylindole derivatives for herbicidal and plant growth-promoting activities.
-
Investigating Insecticidal Properties: Screening 2-phenylindole libraries against a diverse panel of agricultural insect pests to identify potential lead compounds for insecticide development.
-
Field Trials: Evaluating the performance of the most promising compounds under real-world agricultural conditions to assess their efficacy, crop safety, and environmental impact.[17][18][19]
By leveraging the chemical versatility of the 2-phenylindole scaffold, researchers and drug development professionals can contribute to the development of new and effective solutions for sustainable agriculture.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 2-phenylindole | PDF [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. studylib.net [studylib.net]
- 10. Antifungal assay by poisoned food technique [wisdomlib.org]
- 11. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Long Island Vegetable Health [blogs.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [iastatedigitalpress.com]
- 18. umass.edu [umass.edu]
- 19. Statewide evaluation of foliar fungicides on corn in Iowa in 2024 | Integrated Crop Management [crops.extension.iastate.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis of 2-Phenylindoline
Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on improving the yield of 2-phenylindoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols.
Troubleshooting Guide
This section addresses common issues encountered during the Fischer indole synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: I'm experiencing a consistently low yield of this compound. What are the most likely causes and how can I improve it?
A low yield in the Fischer indole synthesis is a frequent challenge and can be attributed to several factors. The reaction is known to be sensitive to a variety of parameters. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of the phenylhydrazine and acetophenone is critical.[1] Impurities can lead to undesirable side reactions that consume reactants and complicate purification, ultimately lowering the overall yield.[1]
-
Recommendation: Use freshly distilled or recrystallized starting materials. For instance, one protocol suggests preparing acetophenone phenylhydrazone by boiling a mixture of acetophenone and phenylhydrazine in ethanol with a few drops of glacial acetic acid, followed by filtration and washing of the solid.[2]
-
-
Choice and Concentration of Acid Catalyst: The selection and amount of the acid catalyst are pivotal.[3][4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[4][5][6] The optimal catalyst is substrate-dependent.[7]
-
Recommendation: Screen a variety of acid catalysts to identify the most effective one for your specific reaction. Polyphosphoric acid (PPA) is often a highly effective catalyst for this synthesis.[1][2][8] A study on the synthesis of 2-phenylindole derivatives successfully utilized Ni multi-doped ZrO2 nanomaterials as a heterogeneous catalyst under solvent-free conditions.[9]
-
-
Reaction Temperature and Time: This reaction typically requires elevated temperatures to proceed.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, the hydrazone intermediate, or the final product, leading to the formation of tar and other byproducts.[1][7][10]
-
Solvent Selection: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction pathway.[10]
Q2: My reaction is producing a significant amount of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
The formation of multiple products can be a major hurdle in purifying the desired this compound.[5]
-
Common Byproducts: Side reactions can lead to the formation of various impurities. One common issue is the competing heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, which can be favored by certain electron-donating substituents, leading to byproducts instead of the desired indole.[12] With unsymmetrical ketones, the formation of two regioisomeric indoles is a known challenge.[13]
-
Minimizing Byproduct Formation:
-
Reaction Conditions: Careful optimization of the reaction time, temperature, and acid concentration can help minimize the formation of side products.[1]
-
One-Pot Synthesis: For unstable arylhydrazone intermediates, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation can be advantageous.[7]
-
Catalyst Choice: The choice of acid catalyst can influence regioselectivity when using unsymmetrical ketones.[13]
-
Q3: I'm struggling with the purification of the final this compound product. What are the best practices?
Purification of the crude product from a Fischer indole synthesis can be challenging due to the presence of byproducts and potential for product decomposition.[5]
-
Recrystallization: This is a common and effective method for purifying 2-phenylindole. A mixture of ethanol and water is often a suitable solvent system.[13] The use of activated charcoal (decolorizing carbon) during recrystallization can help remove colored impurities.[13][14]
-
Column Chromatography: For more difficult separations, column chromatography over silica gel is a powerful technique.[5] A typical eluent system is a mixture of ethyl acetate and hexane.[15]
-
Acid-Base Extraction: Since indoles possess a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the indole from non-acidic impurities. However, caution is necessary as some indoles are sensitive to strong acids or bases.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
The Fischer indole synthesis proceeds through a series of steps:
-
Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form an arylhydrazone.[6][8]
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.[6][8]
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step.[6][8][16]
-
Cyclization and Elimination: The intermediate then cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[5][6][8]
Q2: Can I use any aldehyde or ketone for this synthesis?
The carbonyl compound must be enolizable, meaning it must have at least one alpha-hydrogen. The reaction works with a variety of aldehydes and ketones.[8] However, α,β-unsaturated ketones are generally not suitable as they can lead to side reactions.[8]
Q3: Are there any modern modifications to the classical Fischer indole synthesis?
Yes, several modifications have been developed to improve the efficiency and scope of the reaction. These include:
-
Palladium-Catalyzed Synthesis: A palladium-catalyzed approach allows for the synthesis of indoles from aryl bromides and hydrazones.[6] Another palladium-catalyzed method involves the heteroannulation of 2-haloaniline derivatives and phenylacetylene.[17]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can often lead to shorter reaction times and improved yields.[7][11]
-
Continuous Flow Synthesis: Continuous flow systems offer excellent heat and mass transfer, enabling high-yield synthesis with reduced reaction times and better control over byproduct formation.[11]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[1][2]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, combine acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid.
-
Heat the mixture to boiling.
-
Cool the reaction mixture and filter the solid product.
-
Wash the solid with dilute hydrochloric acid followed by cold ethanol.
Step 2: Indolization
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for 10-15 minutes.
-
Allow the reaction to cool to about 100°C and then pour it onto crushed ice with stirring.
-
Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This is a general procedure that can be adapted for various substrates.[1]
-
To a microwave vial, add phenylhydrazine hydrochloride (1 equivalent) and the ketone (e.g., butanone, 1.05 equivalents) in a suitable solvent (e.g., THF, 0.63 M).
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Proceed with the appropriate work-up procedure, which may include quenching with a saturated aqueous sodium bicarbonate solution.
Data Summary
Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Neat | 180 | 0.25 | 86 | [15] |
| Polyphosphoric Acid | Neat | 150-160 | 0.25 | High | [1][2] |
| Glacial Acetic Acid | Ethanol | Reflux | - | - | [2] |
| Methanesulfonic Acid | Neat | - | - | - | [18] |
| Ni multi-doped ZrO₂ | Solvent-free | - | - | High | [9] |
Visualizations
Caption: Key stages of the Fischer indole synthesis.
Caption: Troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 16. jk-sci.com [jk-sci.com]
- 17. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Side reactions and byproduct formation in 2-phenylindoline synthesis
Welcome to the technical support guide for the synthesis of 2-phenylindoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments are successful and reproducible.
The most prevalent synthetic route to this compound involves the reduction of its aromatic precursor, 2-phenylindole. Therefore, this guide focuses primarily on the challenges associated with this critical reduction step.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a direct question-and-answer format.
Issue 1: My reaction is incomplete, and I have significant amounts of starting material (2-phenylindole) remaining.
Answer:
Incomplete conversion is a frequent challenge in the reduction of 2-phenylindole. The indole core is an electron-rich, resonance-stabilized aromatic system, which makes its reduction non-trivial.[1] Several factors could be at play:
-
Insufficient Reducing Agent: Reagents like sodium cyanoborohydride (NaBH₃CN) can be sensitive to moisture and degrade over time. Ensure you are using a fresh, high-quality reagent and an adequate molar excess. A typical protocol may use up to 6 equivalents of NaBH₃CN to drive the reaction to completion.[2]
-
Catalyst Inactivation (for Catalytic Hydrogenation): If you are performing a catalytic hydrogenation (e.g., using Pt/C or Pd/C), the indoline product itself can act as a catalyst poison. The nitrogen lone pair of the newly formed secondary amine can bind strongly to the metal surface, blocking active sites and halting the reaction.[1]
-
Suboptimal Acidity: The reduction of indoles is often acid-catalyzed. The acid protonates the indole at the C3 position, disrupting the aromaticity and forming a more easily reducible iminium ion.[1] If the reaction medium is not sufficiently acidic (e.g., when using NaBH₃CN in acetic acid), the activation of the substrate will be inefficient.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reduction.
Issue 2: My mass spectrometry analysis shows a product with a mass corresponding to C₁₄H₁₉N, but I expected C₁₄H₁₃N.
Answer:
This mass corresponds to octahydroindole, the product of over-reduction. This occurs when not only the pyrrole ring's double bond is reduced, but the phenyl and benzene rings of the indoline core are also hydrogenated.
-
Causality: This is most common during catalytic hydrogenation under harsh conditions (high pressure, high temperature, or highly active catalysts like Rhodium or Ruthenium).[1] The conditions required to reduce the stable indole ring can sometimes be sufficient to initiate the slower reduction of the benzenoid rings.
-
Prevention:
-
Milder Reagents: Switch from catalytic hydrogenation to a chemical reducing agent like NaBH₃CN or a borane complex in trifluoroacetic acid, which are highly selective for the pyrrole ring.[2][3]
-
Optimize Hydrogenation Conditions: If catalytic hydrogenation is necessary, use a less active catalyst (e.g., Pd/C instead of PtO₂), lower the hydrogen pressure, and reduce the reaction temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Issue 3: My final product has a persistent yellow or greenish color, even after initial purification.
Answer:
This discoloration is typically due to the presence of minor, highly colored impurities arising from oxidation.[4]
-
Causality: Both the 2-phenylindole precursor and the this compound product can be susceptible to air oxidation, forming colored byproducts. This can happen during the reaction, workup, or even during storage.
-
Solution: Purification Protocol
-
Dissolve the impure product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Add a small amount (typically 1-2% w/w) of activated charcoal (decolorizing carbon/Norit).
-
Gently reflux the mixture for 10-15 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal. This step is critical and must be done quickly to prevent the product from crystallizing in the funnel.
-
Allow the clear filtrate to cool slowly to induce crystallization of the purified, colorless product.
-
Collect the crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing 2-phenylindole to this compound?
For laboratory-scale synthesis where selectivity is paramount, reduction with sodium cyanoborohydride (NaBH₃CN) in acetic acid is a highly effective and reliable method.[2] It operates under mild conditions and is very selective for the indole's C2=C3 double bond, avoiding over-reduction. While catalytic hydrogenation can be used, it carries a higher risk of over-reduction and catalyst poisoning.[1] Borane complexes in trifluoroacetic acid are also effective but require handling of more hazardous reagents.[3]
| Reducing Agent | Typical Conditions | Common Byproducts/Issues | Selectivity |
| NaBH₃CN | Acetic Acid, Room Temp | Unreacted starting material (if incomplete) | Excellent |
| Catalytic H₂/Pd/C | H₂ (1-5 atm), RT, Acidic Additive | Over-reduction products, Unreacted SM | Good to Moderate |
| Catalytic H₂/PtO₂ | H₂ (1-5 atm), RT, Acidic Additive | Over-reduction products | Moderate |
| Borane-THF Complex | Trifluoroacetic Acid, Inert Atmosphere | Requires anhydrous conditions | Excellent |
Q2: How can I effectively monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
System Setup: Use a silica gel plate. A good eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
2-Phenylindole (Starting Material): Being a fully aromatic and conjugated system, it will appear as a UV-active spot with a lower Rf value.
-
This compound (Product): Lacks the C2=C3 double bond and is less conjugated. It will have a higher Rf value and may appear less intense under UV light. The reaction is complete when the spot corresponding to 2-phenylindole is no longer visible.
-
Q3: My 2-phenylindole precursor was synthesized via Fischer Indole Synthesis. What impurities should I be aware of?
The Fischer Indole Synthesis, which typically involves reacting phenylhydrazine with acetophenone, can introduce specific impurities that may carry over.[5][6]
-
Unreacted Phenylhydrazine: Can be removed by an acidic wash (e.g., with 1M HCl) during the workup, as it will form a water-soluble salt.[7]
-
Regioisomers: If using a substituted phenylhydrazine or an unsymmetrical ketone, regioisomeric indole byproducts can form.[4] These are often difficult to separate from the desired product and require careful column chromatography.
-
Polymeric/Tar-like substances: The strongly acidic and high-temperature conditions of some Fischer protocols can lead to the formation of dark, polymeric tars. It is crucial to purify the 2-phenylindole intermediate before proceeding to the reduction step.
Reaction Schemes and Protocols
Primary Synthesis and Side Reaction Pathways
The following diagram illustrates the desired reduction and the two most common side reactions.
Caption: Key reaction pathways in this compound synthesis.
Protocol: Reduction of 2-Phenylindole with NaBH₃CN
This protocol is adapted from established literature procedures for the selective reduction of 2-phenylindole.[2]
Materials:
-
2-Phenylindole (1.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (6.0 eq)
-
Glacial Acetic Acid (Anhydrous)
-
Deionized Water
-
Sodium Hydroxide (NaOH) pellets
-
Diethyl ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC supplies
Procedure:
-
Dissolve 2-phenylindole (1.0 eq) in glacial acetic acid (~4 mL per 0.5 mmol of indole) in a round-bottom flask equipped with a magnetic stir bar.
-
To this stirring solution, carefully add sodium cyanoborohydride (6.0 eq) portion-wise at room temperature. Caution: Gas evolution (H₂) may occur.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC every 1-2 hours. The reaction may take up to 24 hours for full conversion.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water (~12 mL per 0.5 mmol of indole).
-
Basify the solution by adding NaOH pellets until the pH is >12. Ensure the solution is cool during this process.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure this compound.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation of 2-phenylindole | PDF [slideshare.net]
- 7. Solved I am doing a lab on the synthesis of 2- phenylindole. | Chegg.com [chegg.com]
Technical Support Center: Purification of 2-Phenylindoline Derivatives by Column Chromatography
An in-depth technical guide for researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Overcoming Common Purification Challenges
The purification of 2-phenylindoline derivatives, a core scaffold in many pharmacologically active compounds, presents a unique set of challenges in column chromatography.[1][2] Due to the basic nature of the indoline nitrogen, these molecules frequently exhibit problematic interactions with standard silica gel. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges, ensuring high purity and recovery of your target compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses specific, common problems encountered during the column chromatography of this compound derivatives in a direct question-and-answer format.
Q1: My this compound derivative is severely streaking (tailing) on my silica TLC plate and column. How can I achieve sharp, defined bands?
A1: Peak tailing is the most common issue when purifying basic compounds like 2-phenylindolines on standard silica gel.[3][4]
-
Root Cause: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[5] Your basic this compound derivative engages in a strong acid-base interaction with these sites, causing it to "stick" and elute slowly and unevenly, resulting in a streak or "tail".[3][5][6][7] A small number of highly acidic sites can dominate this unwanted secondary interaction.[3]
-
Immediate Solution: Mobile Phase Modification. The most direct way to resolve tailing is to add a small amount of a competing, volatile base to your eluent system. Triethylamine (TEA) is the industry standard.
-
TLC Optimization: First, find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your compound an Rf value of ~0.2-0.3. Then, add TEA to the TLC developing chamber solvent. Start with 0.5% (v/v) and test up to 2%. You should observe a significant improvement in spot shape.[4][8]
-
Column Application: Use the optimized eluent containing TEA for your column chromatography. It is crucial to use the modifier in both the slurry preparation (if applicable) and the entire mobile phase to ensure the column is consistently "deactivated".[9]
-
-
Mechanism of Action: The TEA is a stronger base and is present in a much higher concentration than your compound. It effectively neutralizes the acidic silanol sites on the silica, preventing your this compound derivative from binding strongly and allowing it to elute based on polarity interactions as intended.[6][10][11]
Q2: I ran my column, but my compound recovery is extremely low, or it seems to be stuck on the column permanently.
A2: This issue, known as irreversible adsorption, is an extreme case of the acid-base interaction described in Q1.
-
Root Cause: If the interaction between your basic compound and the acidic silica is strong enough, it may not elute even with highly polar solvents, leading to significant yield loss.[5][6]
-
Troubleshooting & Solutions:
-
Use a Basic Modifier: As with tailing, using an eluent containing 1-2% TEA is the first line of defense. This typically prevents the compound from binding irreversibly.[6][12]
-
Stationary Phase Deactivation: Before loading your compound, you can deactivate the entire column. Pack the column with silica as usual, then flush it with one or two column volumes of your chosen eluent that includes 1-3% TEA.[9] Discard this initial flush before loading your sample. This pre-treatment neutralizes the active sites.[9][13]
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable (e.g., if your compound is base-sensitive), consider an alternative stationary phase.
-
Basic Alumina: Alumina is a basic medium and is often a suitable alternative for purifying amines without the issue of strong acidic interactions.[12][14]
-
Amine-Functionalized Silica: This is a specialty silica gel where the surface is chemically bonded with amino-propyl groups.[5] This creates a less acidic environment that is excellent for purifying basic compounds with minimal tailing or loss.[7][8]
-
-
Q3: I see new, unexpected spots on my TLC plates after monitoring the column fractions, suggesting my compound is decomposing.
A3: Compound degradation on silica is a serious issue, particularly for molecules that are acid-sensitive.
-
Root Cause: The acidic nature of silica gel can catalyze the degradation of certain sensitive functional groups.[9][15]
-
Verification: To confirm if silica is the culprit, dissolve a small amount of your pure (or semi-pure) compound in a solvent, spot it on a TLC plate, and let it sit for 30-60 minutes. Then, elute the plate. If you see new spots that weren't present in the initial material, your compound is not stable on silica.
-
Solutions:
-
Silica Deactivation: Neutralizing the silica with TEA as described above is often sufficient to prevent acid-catalyzed decomposition.[9][16]
-
Change Stationary Phase: For highly sensitive compounds, switching to a more inert stationary phase like Florisil® (neutral) or using reverse-phase chromatography is the most robust solution.[14][17]
-
Minimize Contact Time: If you must use silica, aim for a rapid purification. Use a shorter, wider column and slightly more polar solvent to get the compound off the column faster.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best stationary phase for my this compound derivative?
A: The choice depends on the specific properties of your molecule and the impurities you need to remove.
| Stationary Phase | When to Use | Mechanism & Rationale |
| Standard Silica Gel | For robust, less basic 2-phenylindolines or when used with a basic modifier (e.g., TEA).[18][19][20] | The industry standard. The acidity that causes issues can be masked by adding a base like TEA to the mobile phase.[6][10] |
| Deactivated Silica Gel | For acid-sensitive or strongly basic compounds when you want to stick with a silica-based method. | The acidic silanol groups are pre-neutralized, preventing strong interactions and potential degradation of the target compound.[9][14] |
| Alumina (Basic/Neutral) | Excellent alternative for basic compounds when standard silica fails. | Alumina's basic or neutral surface eliminates the strong acid-base interactions that cause tailing and irreversible adsorption of amines.[12][14] |
| Amine-Functionalized Silica | Ideal for challenging separations of basic compounds requiring high resolution. | The surface is chemically modified with amino groups, creating a weakly basic environment that prevents tailing and improves peak shape for amines.[5][7] |
| Reverse-Phase Silica (C18) | Useful for very polar this compound derivatives or when normal-phase fails to provide selectivity. | Separation is based on hydrophobicity. By using a high pH mobile phase (containing a buffer or TEA), the amine is deprotonated, making it more hydrophobic and allowing for better retention and separation.[6][14] |
Q: What is the best way to load my sample onto the column?
A: Proper sample loading is critical for achieving good separation. The goal is to apply the sample in as narrow a band as possible.
-
Wet Loading: This is the most common method. Dissolve your crude material in the minimum amount of the initial mobile phase solvent (or a slightly more polar solvent if necessary, but keep it minimal).[21] Carefully pipette this solution onto the top of the column bed, allow it to adsorb into the silica, and then carefully add the mobile phase.
-
Dry Loading: This method is superior when your compound is poorly soluble in the mobile phase or when you have a large amount of crude material.[21]
-
Dissolve your crude product in a suitable volatile solvent (e.g., DCM, Methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Thoroughly evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This ensures your compound starts as a very narrow, evenly distributed band.
-
Q: Can I use a solvent gradient to improve my separation?
A: Yes, a gradient elution is a powerful technique for separating complex mixtures with components of widely differing polarities.
-
Process: Start the column with a low-polarity mobile phase (e.g., 5% EtOAc in Hexane).[9] This will allow the less polar compounds to separate at the top of the column. Then, gradually and systematically increase the percentage of the more polar solvent (e.g., move to 10% EtOAc, then 15%, etc.).[9][22] This will elute compounds in order of increasing polarity, often providing better resolution than running the entire column with a single, intermediate-polarity solvent (isocratic elution).
Visualized Workflow & Key Interactions
Troubleshooting Peak Tailing
This decision tree outlines the logical steps to diagnose and solve peak tailing issues for this compound derivatives.
Caption: A decision workflow for troubleshooting peak tailing.
Analyte-Stationary Phase Interaction
This diagram illustrates the chemical interaction at the heart of the purification challenge.
Caption: Interaction of a basic amine with standard vs. deactivated silica.
Standard Operating Protocol: Column Purification with TEA Modifier
This protocol outlines a standard procedure for purifying a this compound derivative using a TEA-modified solvent system.
1. Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a target Rf of 0.2-0.3 for the desired compound.
-
Prepare the bulk mobile phase by adding 1% triethylamine (v/v) to this solvent mixture (e.g., for 1 L of 10% EtOAc/Hexane, use 100 mL EtOAc, 890 mL Hexane, and 10 mL TEA).
2. Column Packing (Slurry Method):
-
Select a column of appropriate size (a general rule is 50-100 g of silica per 1 g of crude material).
-
In a beaker, mix the required amount of silica gel with the TEA-modified mobile phase to form a consistent, bubble-free slurry.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica bed to prevent disturbance. Drain the solvent until it is just level with the sand.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2x the mass of the crude product) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
-
Gently add another thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully fill the column with the TEA-modified mobile phase.
-
Apply gentle positive pressure (using a pump or bulb) to start the elution at a steady drip rate.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Do not let the solvent level drop below the top of the silica bed at any point.
5. Monitoring:
-
Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions, and remove the solvent and volatile TEA under reduced pressure using a rotary evaporator.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. sorbtech.com [sorbtech.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. JPH03188064A - 2-phenylindole derivative - Google Patents [patents.google.com]
- 19. US4510158A - 2-Phenylindole derivatives, their use as complement inhibitors - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. Chromatography [chem.rochester.edu]
Technical Support Center: Challenges in the Regioselective Synthesis of 2-Phenylindoline Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of 2-phenylindoline synthesis. This guide is structured to provide in-depth, experience-driven insights into overcoming common challenges, with a focus on achieving high regioselectivity. Here, we move beyond simple protocols to explore the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound derivatives.
Q1: My Fischer indole synthesis of a 2-phenylindole precursor is giving low yields and multiple side products. What are the likely causes and how can I optimize it?
A1: The Fischer indole synthesis is a classic and powerful method, but it's sensitive to reaction conditions, especially when using substituted phenylhydrazines and acetophenones.[1][2][3]
Common Causes of Poor Performance:
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone is a critical equilibrium-driven step.[2][3] Insufficient removal of water or improper pH can lead to low conversion.
-
Harsh Cyclization Conditions: While an acid catalyst is necessary for the[4][4]-sigmatropic rearrangement and subsequent cyclization, overly harsh conditions (e.g., excessively high temperatures, strong non-polymeric acids) can lead to substrate degradation, charring, and the formation of undesired isomers.[1] Polyphosphoric acid (PPA) is often used, but its viscosity and the exothermic nature of its quenching require careful handling.[1][3]
-
Side Reactions: Competing side reactions, such as N-N bond cleavage or alternative cyclization pathways, can reduce the yield of the desired 2-phenylindole.
Troubleshooting & Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Hydrazone Formation | Use a catalytic amount of glacial acetic acid in a solvent like ethanol.[1][3] Consider removing water using a Dean-Stark apparatus for stubborn substrates. | Drives the equilibrium towards the hydrazone, ensuring complete conversion before the cyclization step. |
| Cyclization Catalyst | Start with a milder catalyst like zinc chloride (ZnCl₂) or switch to polyphosphoric acid (PPA) with careful temperature control (100-120°C).[1][5] | Milder Lewis acids can promote cyclization without causing extensive degradation. PPA is effective but requires precise temperature management.[1] |
| Temperature Control | Monitor the reaction temperature closely during both hydrazone formation and cyclization. For PPA, a water bath is recommended for even heating.[1] | Prevents overheating, which is a primary cause of side product formation and reduced yields. |
| Work-up Procedure | When using PPA, quench the reaction by slowly adding the mixture to a large volume of cold water with vigorous stirring.[1][3] | This safely dissolves the PPA and precipitates the organic product, allowing for easier isolation. |
Experimental Protocol: Optimized Two-Step Fischer Indole Synthesis [1][3][5]
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). Reflux the mixture for 1-2 hours, monitoring by TLC until the starting materials are consumed. Cool the reaction mixture to obtain the solid phenylhydrazone, which can be filtered and washed.
-
Cyclization: Carefully add the dried phenylhydrazone to an excess of pre-heated polyphosphoric acid (or a mixture with ZnCl₂) at 100-120°C. Stir for 10-30 minutes, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture slightly and then pour it onto crushed ice with vigorous stirring. The solid 2-phenylindole product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and then recrystallize from a suitable solvent (e.g., ethanol).
Q2: I'm struggling with regioselectivity in a palladium-catalyzed C-H arylation to form a this compound. The reaction is yielding a mixture of C2- and C3-arylated products. How can I favor C2-arylation?
A2: Achieving high regioselectivity in direct C-H arylation of indoles is a significant challenge due to the inherent electronic properties of the indole ring, where the C3 position is often more nucleophilic.[6] However, several modern palladium-catalyzed methods have been developed to selectively target the C2 position.[6][7]
Key Factors Influencing Regioselectivity:
-
Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy to force the palladium catalyst to the C2 position.
-
Catalyst and Ligand System: The choice of palladium source, ligand, and additives can dramatically influence the regiochemical outcome.[8][9] Bulky, electron-rich phosphine ligands are often employed.[8][9]
-
Reaction Mechanism: Some methods proceed through a Heck-type mechanism, which can favor C2-arylation.[6]
Troubleshooting Flowchart for C2-Arylation:
Caption: Troubleshooting workflow for poor C2-regioselectivity.
Q3: My attempt at an N-arylation of a 2-phenylindole is resulting in significant C3-arylation as a side product. How can I promote N-arylation over C-arylation?
A3: The competition between N- and C-arylation is a classic problem in indole chemistry.[9][10][11] The outcome is highly dependent on the reaction conditions, particularly the base and the catalyst system used.
Factors Favoring N-Arylation:
-
Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are effective at deprotonating the indole nitrogen, forming the indolide anion which is more nucleophilic at the nitrogen atom.[8]
-
Palladium Catalysis with Specific Ligands: The Buchwald-Hartwig amination protocol, using bulky, electron-rich phosphine ligands, is highly effective for N-arylation and can suppress C-arylation.[8][9]
-
Copper-Catalyzed Ullmann Condensation: While often requiring higher temperatures, modern ligand-accelerated Ullmann reactions can be highly selective for N-arylation.[12]
Comparative Table of Conditions for N- vs. C-Arylation:
| Feature | Conditions Favoring N-Arylation | Conditions Favoring C-Arylation |
| Catalyst | Pd₂(dba)₃ with bulky phosphine ligands; CuI with diamine ligands[8][12] | Pd(OAc)₂ or Rh(III) complexes[6][13] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)[8] | Weaker bases or bases that also act as ligands (e.g., CsOPiv)[13] |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, Dioxane) | Can vary, sometimes polar aprotic solvents are used. |
| Key Intermediate | Indolide anion formation is key. | C-H activation or electrophilic attack on the indole ring. |
Section 2: Troubleshooting Guides
This section provides detailed guides for specific, complex scenarios you might encounter.
Issue 1: Poor Regioselectivity in Nickel/Photoredox-Catalyzed Indoline Synthesis
Symptom: You are attempting a nickel/photoredox dual-catalyzed synthesis of a 3-substituted indoline from a 2-iodoaniline derivative and an alkene, but are observing the formation of Heck-type side products or low regioselectivity.[14]
Causality Analysis:
This reaction relies on a delicate balance between multiple catalytic cycles. The nickel catalyst can engage in different pathways (e.g., Ni(0)/Ni(II) for Heck-type reactions vs. a multi-oxidation state cycle involving Ni(I) and Ni(III) for the desired C-N bond formation).[14] The photoredox catalyst is crucial for accessing the necessary nickel oxidation states for the C-N reductive elimination step, which is often challenging.[14]
Troubleshooting & Optimization Protocol:
-
Verify Catalyst and Ligand Integrity:
-
Nickel Source: Ensure the Ni(II) precatalyst (e.g., NiCl₂·glyme) is pure and anhydrous.
-
Ligand: The N-heterocyclic carbene (NHC) ligand is critical for selectivity. Ensure it is of high purity. Consider screening different NHC ligands if selectivity remains poor.
-
Photocatalyst: Use a high-purity iridium or ruthenium-based photocatalyst. Ensure it has not degraded due to light exposure.
-
-
Optimize Reaction Setup:
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
-
Light Source: Ensure a consistent and appropriate light source (e.g., blue LEDs). The distance of the light source from the reaction vessel can impact the reaction rate and selectivity.
-
-
Screen Reaction Parameters:
-
Base: The choice of base can be critical. Screen organic bases (e.g., DBU, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: The solvent can influence the solubility of the catalysts and substrates. Screen a range of aprotic solvents (e.g., DMF, DMA, Dioxane).
-
Decision-Making Workflow for Optimization:
Caption: Optimization workflow for Ni/Photoredox indoline synthesis.
Issue 2: Failure of Palladium-Catalyzed Annulation of o-Haloanilines with Phenylacetylene
Symptom: Your one-pot synthesis of 2-phenylindole from an o-haloaniline and phenylacetylene is failing, resulting in either the recovery of starting materials or the formation of the Sonogashira coupling product (2-alkynylaniline) without subsequent cyclization.[4]
Causality Analysis:
This reaction is a two-step, one-pot process: a Sonogashira coupling followed by an intramolecular cyclization.[4] The failure can occur at either stage.
-
Sonogashira Failure: Inactive catalyst, poor choice of base, or presence of inhibitors can prevent the initial C-C bond formation.
-
Cyclization Failure: The 2-alkynylaniline intermediate may be stable under the reaction conditions and require a stronger base or higher temperature to undergo the intramolecular hydroamination/cyclization.
Troubleshooting & Optimization Protocol:
-
Catalyst System Check:
-
Palladium Source: Use a reliable Pd(0) source or a Pd(II) source that is readily reduced in situ (e.g., Pd(PPh₃)₂Cl₂).[4]
-
Copper Co-catalyst: CuI is essential for the Sonogashira coupling. Ensure it is fresh and not oxidized.
-
Base: A tertiary amine base like triethylamine (TEA) is typically used.[4] Ensure it is dry and of high purity.
-
-
Stepwise vs. One-Pot:
-
To diagnose the issue, first, attempt to isolate the Sonogashira product (2-alkynylaniline). If this step is successful, the problem lies with the cyclization.
-
-
Promoting Cyclization:
-
Stronger Base: If the intermediate is isolated, try subjecting it to stronger basic conditions (e.g., NaOt-Bu, K₂CO₃) in a separate step to promote cyclization.
-
Higher Temperature: Gently increasing the reaction temperature after the Sonogashira coupling is complete (as monitored by TLC) can often drive the cyclization to completion.
-
Solvent: DMF is a common solvent for this reaction, but other polar aprotic solvents can be screened.[4]
-
Experimental Protocol: One-Pot Synthesis of 2-Phenylindole [4]
-
To a sealed tube under an inert atmosphere, add the o-haloaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (3-6 mol%), and triethylamine (2.0 eq) in DMF.
-
Add phenylacetylene (1.5-2.0 eq) to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 60-80°C) for 12-24 hours, monitoring by TLC.
-
Upon completion, work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Preparation of 2-phenylindole | PDF [slideshare.net]
- 3. ijnrd.org [ijnrd.org]
- 4. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of 2-Phenylindoline Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility hurdles of 2-phenylindoline compounds. As a class of molecules with significant therapeutic potential, their inherent hydrophobicity often presents a considerable challenge in obtaining reliable and reproducible data in aqueous biological assays.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and overcome these issues, ensuring the integrity of your experimental results.
Part 1: Troubleshooting Guide - From Stock to Assay
This section addresses common problems encountered sequentially during the experimental workflow.
Issue 1: My this compound compound won't dissolve in the initial organic solvent to make a concentrated stock solution.
Question: I'm struggling to get my this compound derivative into a stock solution, even with common organic solvents. What's going wrong?
Answer: This is a common first hurdle. This compound scaffolds are often highly crystalline and lipophilic, making them resistant to dissolution.[2] Here’s a systematic approach to troubleshoot this:
-
Solvent Selection is Key: While Dimethyl Sulfoxide (DMSO) is the go-to solvent for many, it's not universally effective.[3] Consider alternatives like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) which can sometimes offer better solvation for highly rigid structures.
-
The Power of Gentle Persuasion (Energy Input):
-
Vortexing: Ensure vigorous and prolonged vortexing.
-
Sonication: A brief period in a bath sonicator can provide the energy needed to break up the crystal lattice.[4] Be mindful of potential compound degradation with prolonged sonication and avoid overheating.
-
Gentle Warming: Warming the solution to 37°C can sometimes improve solubility. However, always check the compound's stability at this temperature first.
-
-
Purity Check: Impurities can sometimes hinder dissolution. If possible, verify the purity of your compound.
Issue 2: My compound dissolves in the organic stock but crashes out immediately when added to my aqueous assay buffer or cell culture medium.
Question: I successfully made a 10 mM stock in DMSO, but the moment I add it to my media, a precipitate forms. How can I prevent this "crashing out"?
Answer: This is a classic sign that you are exceeding the aqueous solubility limit of your compound. The abrupt change from a favorable organic environment to an unfavorable aqueous one causes the compound to precipitate.[4][5]
Here is a workflow to address this common issue:
Caption: A step-by-step workflow for troubleshooting immediate compound precipitation.
Detailed Solutions:
-
Optimize the Dilution Protocol: Avoid adding a highly concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions. A key technique is to add the stock solution dropwise into the vortexing buffer to promote rapid mixing and dispersion.[4][5]
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. You may be working above its solubility limit in your assay medium.
-
Temperature Matters: Always use pre-warmed (e.g., 37°C) cell culture media or assay buffer, as solubility often decreases at lower temperatures.[5]
-
Check the Final Solvent Concentration: For cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid cytotoxicity, though some cell lines can tolerate up to 1%.[4][6] A higher DMSO concentration in the final solution can help maintain solubility but may introduce artifacts. Always run a vehicle control with the same final DMSO concentration to assess its effect on the assay.[7]
Issue 3: The solution looks fine initially, but I see a precipitate after a few hours or days.
Question: My compound seemed to be in solution, but after incubating for a while, I see crystals or a cloudy appearance. What's happening?
Answer: This delayed precipitation suggests that your compound is in a supersaturated or metastable state. Over time, it equilibrates and precipitates out.[8]
-
Interaction with Media Components: Components in your cell culture media, such as salts and proteins in serum, can interact with your compound and reduce its solubility.[5]
-
pH Shifts: In cell culture, cellular metabolism can alter the pH of the medium, which can, in turn, affect the solubility of a pH-sensitive compound.[5]
-
Evaporation: In long-term experiments, evaporation from culture plates can concentrate all components, including your compound, pushing it past its solubility limit.[5][9] Ensure proper humidification in your incubator.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a stock solution of a new this compound compound?
A1: DMSO is a robust starting point due to its high solvating power and miscibility with aqueous solutions.[3] However, for particularly challenging compounds, consider DMF or NMP. It's advisable to perform a small-scale solubility test in a few different solvents to determine the most effective one.
Q2: How can I determine the maximum soluble concentration of my compound in my assay buffer?
A2: You can perform a simple empirical solubility test. Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). Then, create a series of dilutions in your assay buffer (e.g., 1:100, 1:200, 1:500, 1:1000). Visually inspect for any immediate precipitation ("crashing out"). Incubate these dilutions under your experimental conditions (e.g., 37°C for 2 hours) and inspect again for any delayed precipitation. The highest concentration that remains clear is your practical maximum soluble concentration.[5]
Q3: Are there alternatives to using high concentrations of DMSO? I'm concerned about off-target effects.
A3: Absolutely. This is where formulation strategies become crucial. If you've optimized your dilution protocol and still face issues, consider these advanced methods:
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | For ionizable compounds, altering the pH of the buffer can increase the proportion of the more soluble ionized form.[4][10] | The pKa of your compound will determine if this is a viable strategy. Ensure the final pH is compatible with your biological assay.[4] |
| Use of Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate your hydrophobic this compound compound, effectively shielding it from the aqueous environment and increasing its solubility.[11][12][13] | Beta-cyclodextrin derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used and have low toxicity.[11] |
| Co-solvents | Using a mixture of solvents can improve solubility. For example, a small percentage of ethanol or polyethylene glycol (PEG) in the final buffer can sometimes help. | Always test for co-solvent toxicity and interference in your specific assay.[14] |
| Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Surfactants can interfere with cell membranes and some enzyme assays. Careful validation is required.[15] |
Q4: Can I use cyclodextrins in my cell-based assay?
A4: Yes, cyclodextrins, particularly chemically modified ones like HP-β-CD, are often used in cell-based assays as they are generally well-tolerated.[11] They are considered a benign vehicle for solubilizing insoluble materials.[11] However, it is always best practice to run a vehicle control with the cyclodextrin alone to ensure it doesn't have any confounding effects on your cells or assay readout.
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
Part 3: Protocols and Methodologies
Protocol 1: Preparation of a Stock Solution
This protocol outlines the best practices for preparing an accurate and stable stock solution.
Materials:
-
This compound compound
-
Analytical balance
-
Appropriate organic solvent (e.g., DMSO)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the Required Mass: Determine the mass of the compound needed to achieve the desired concentration and volume.[18]
-
Weigh the Compound: Accurately weigh the compound using a calibrated analytical balance and transfer it to the volumetric flask.[16]
-
Initial Solvation: Add about half of the final volume of the solvent to the flask.
-
Dissolve the Compound: Vigorously vortex the solution. If the compound does not fully dissolve, use a bath sonicator for short intervals (1-2 minutes) until the solution is clear. Gentle warming (up to 37°C) can be applied if necessary, but check for compound stability first.
-
Bring to Final Volume: Once the compound is fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.[17]
-
Mix Thoroughly: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in appropriate aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[9]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a compound solution using HP-β-CD for improved aqueous solubility.
Materials:
-
This compound compound stock solution in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
HP-β-CD powder.
-
Assay buffer or cell culture medium.
-
Stir plate and magnetic stir bar.
Procedure:
-
Prepare the HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v). Gentle warming and stirring will be necessary to fully dissolve the HP-β-CD.
-
Form the Inclusion Complex: While vigorously stirring the HP-β-CD solution, slowly add the concentrated compound stock solution drop by drop. The molar ratio of cyclodextrin to compound is critical and may need to be optimized, but a starting point is often a large molar excess of cyclodextrin.
-
Equilibrate: Allow the mixture to stir for at least 1-2 hours at room temperature to ensure maximum complex formation.
-
Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.
-
Final Dilution: This HP-β-CD-complexed solution can now be diluted to the final working concentration in your assay buffer or media.
-
Vehicle Control: Remember to prepare a vehicle control containing the same final concentration of HP-β-CD and any residual organic solvent.
By systematically applying these troubleshooting strategies and advanced formulation techniques, researchers can overcome the solubility challenges posed by this compound compounds, leading to more accurate and reliable data in their biological assays.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Khan Academy [khanacademy.org]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. jmpas.com [jmpas.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Stability and proper storage conditions for 2-phenylindoline
Welcome to the technical support guide for 2-phenylindoline (CAS: 26216-91-1). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Due to the compound's inherent chemical properties, improper storage and handling can lead to degradation, impacting experimental reproducibility and outcomes. This guide provides in-depth, field-proven insights into maintaining the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on its chemical structure and safety data sheet recommendations, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The primary degradation pathway for indolines is oxidation; therefore, for long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent air-induced degradation.
Q2: Is this compound sensitive to air or light?
Q3: What are the visual signs of this compound degradation?
A3: Pure this compound is typically an off-white or light-colored solid. Its primary oxidation product, 2-phenylindole, is often described as a white to pale yellow crystalline solid.[5][6] Therefore, a noticeable color change in your sample, particularly a shift towards yellow or brown, is a strong indicator of oxidation and degradation.
Q4: How can I analytically confirm the purity and degradation of my this compound sample?
A4: You can use standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of the more conjugated, and typically lower Rf, 2-phenylindole impurity. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative data on purity. ¹H NMR spectroscopy is also definitive; the aliphatic protons of the indoline ring (at the C3 position) will be absent in the spectrum of the oxidized 2-phenylindole product.
Q5: What is the expected shelf-life of this compound?
A5: A specific shelf-life is difficult to define as it is highly dependent on storage conditions. When stored under optimal conditions—cool, dry, dark, and under an inert atmosphere—the compound should remain stable for an extended period. However, if stored with repeated exposure to air, its purity will decline. We recommend performing a purity check on any material that has been stored for over a year or if visual changes are observed.
Storage & Handling Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (e.g., 2-8 °C) or Room Temperature | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical. Prevents oxidation to 2-phenylindole.[2][3][4] |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air and moisture; protects from light.[1] |
| Location | Dry, well-ventilated area | Avoids moisture and ensures safety.[1] |
| Incompatibilities | Strong oxidizing agents | Reacts violently, leading to rapid degradation. |
Core Degradation Pathway
The primary stability concern for this compound is its susceptibility to oxidation, which results in aromatization of the indoline ring to form the more thermodynamically stable indole ring system.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. webqc.org [webqc.org]
Avoiding common pitfalls in the characterization of 2-phenylindoline
Technical Support Center: Characterization of 2-Phenylindoline
Welcome to the technical support guide for the characterization of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic scaffold. Our goal is to provide practical, field-tested insights to help you navigate common challenges, ensuring the integrity and reproducibility of your experimental results. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter from synthesis to final analysis.
A Critical First Step: this compound vs. 2-Phenylindole
Before proceeding, it is crucial to distinguish between this compound and its oxidized counterpart, 2-phenylindole. This compound is the saturated analog, featuring a single bond between carbons 2 and 3 of the five-membered ring. This structural difference fundamentally alters its chemical properties.
-
2-Phenylindole (C₁₄H₁₁N): An aromatic, planar molecule. It is often the synthetic precursor to this compound[1].
-
This compound (C₁₄H₁₃N): A non-aromatic amine with a stereocenter at the C2 position. It is highly susceptible to oxidation back to 2-phenylindole.
Section 1: Synthesis and Purification Pitfalls
Question: My purified this compound is a pale yellow/beige color and seems to darken over time. Is this normal?
Answer: While a very faint off-white or beige color can be acceptable depending on the synthesis and purification method, progressive darkening is a red flag. This almost always indicates air oxidation of the indoline to the more conjugated, and thus more colored, 2-phenylindole[2][3]. Indolines are notoriously sensitive to atmospheric oxygen, a process that can be accelerated by light, heat, and trace metal impurities.
Causality: The lone pair on the nitrogen atom and the adjacent C-H bonds in the indoline ring are susceptible to radical or oxidative pathways, leading to dehydrogenation and the formation of the thermodynamically stable aromatic indole ring.
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during final purification steps like solvent evaporation and during storage.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with N₂ or via freeze-pump-thaw cycles) for chromatography and recrystallization.
-
Storage: Store the final product in a tightly sealed vial under an inert atmosphere, protected from light (amber vial or wrapped in foil), and at a low temperature (≤4°C)[2].
Question: After my reduction of 2-phenylindole, I'm struggling to get a pure product. My NMR shows a mix of starting material and product. What's the best way to purify it?
Answer: This is a common issue arising from incomplete reduction. The most effective purification method is typically flash column chromatography on silica gel.
Causality: 2-phenylindole and this compound have significantly different polarities. The aromatic indole is less polar than the more flexible, secondary amine-containing indoline. This difference allows for effective separation on silica gel.
Protocol: Flash Column Chromatography of this compound
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Gently remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar 2-phenylindole (starting material) will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). This will elute the more polar this compound product.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), staining with a permanganate (KMnO₄) solution. Indolines stain rapidly and brightly as they are easily oxidized by the KMnO₄.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to minimize degradation. Immediately place the purified product under an inert atmosphere.
Section 2: Spectroscopic Characterization Challenges
Question: How can I definitively confirm the structure of this compound and rule out the presence of 2-phenylindole using ¹H NMR?
Answer: ¹H NMR is the most powerful tool for this purpose. The key is to look for the disappearance of indole-specific signals and the appearance of indoline-specific aliphatic signals.
Causality: The reduction of the C2=C3 double bond in 2-phenylindole to a C2-C3 single bond in this compound results in a dramatic change in the electronic environment and hybridization of the atoms in the five-membered ring.
| Signal | 2-Phenylindole (Typical Shifts in CDCl₃) | This compound (Expected Shifts in CDCl₃) | Reason for Change |
| N-H Proton | Broad singlet, δ ~8.1-8.3 ppm[4][5] | Broad singlet, δ ~3.8-4.5 ppm | The proton is on an sp³-hybridized nitrogen (amine) rather than an sp²-hybridized nitrogen (part of an aromatic pyrrole ring). |
| C3-H Proton | Singlet (or narrow doublet), δ ~6.8 ppm[5] | Absent | The C3 carbon is now saturated and part of a CH₂ group. |
| C2-H Proton | Absent | Doublet of doublets (dd), δ ~4.8-5.2 ppm | The C2 carbon is now a chiral center with a single proton coupled to the two diastereotopic C3 protons. |
| C3-H₂ Protons | Absent | Two separate multiplets, δ ~3.0-3.6 ppm | The C3 carbon is now a CH₂ group. The two protons are diastereotopic and will appear as distinct signals, each coupled to the C2 proton and to each other. |
| Aromatic Protons | Multiplets, δ ~7.1-7.7 ppm[5] | Multiplets, δ ~6.6-7.4 ppm | The overall aromatic region shifts slightly upfield due to the loss of the aromatic indole ring system. |
Question: My mass spectrometry data for this compound shows a significant peak at m/z 193, which is the mass of 2-phenylindole. Does this mean my sample is impure?
Answer: Not necessarily. While it could indicate contamination with 2-phenylindole, it is also a very common fragmentation pattern for this compound itself under Electron Ionization (EI) conditions.
Causality: In an EI-MS experiment, the molecular ion of this compound ([M]⁺˙ at m/z 195) is often unstable. It can easily lose two hydrogen atoms (a retro-hydrogenation process) to form the highly stable, aromatic radical cation of 2-phenylindole at m/z 193[6][7][8]. This m/z 193 peak is frequently the base peak in the spectrum, even for a pure sample of this compound.
Troubleshooting & Validation:
-
Use Soft Ionization: To observe the molecular ion (m/z 195) more reliably, use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). Under these conditions, you should see a strong signal for the protonated molecule [M+H]⁺ at m/z 196.
-
Correlate with NMR/HPLC: Never rely on EI-MS alone for purity assessment of indolines. If your ¹H NMR and HPLC data show a pure sample, you can confidently assign the m/z 193 peak in your EI-MS spectrum as a fragment, not an impurity.
| Technique | Ion (m/z) | Species | Interpretation |
| EI-MS | 195 | [C₁₄H₁₃N]⁺˙ | Molecular Ion (often weak or absent) |
| 193 | [C₁₄H₁₁N]⁺˙ | Fragment ([M-2H]⁺˙), corresponds to 2-phenylindole | |
| ESI-MS (+) | 196 | [C₁₄H₁₃N+H]⁺ | Protonated Molecular Ion ([M+H]⁺) |
Section 3: Stability and Advanced Characterization
Workflow for Characterization and Stability Assessment
The following workflow illustrates the logical progression from a crude synthetic product to a fully characterized and stable compound.
References
- 1. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. webqc.org [webqc.org]
- 5. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenylindole(948-65-2) MS [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Technical Support Center: Troubleshooting 2-Phenylindoline Experiments
Welcome to the technical support center for 2-phenylindoline synthesis and applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. By understanding the causality behind experimental outcomes, you can effectively troubleshoot unexpected results and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A: The most prevalent and reliable method is a two-step process. First, 2-phenylindole is synthesized, typically via the Fischer indole synthesis from phenylhydrazine and acetophenone.[1][2][3] The resulting 2-phenylindole is then reduced to this compound. A common and effective method for this reduction is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid.[4][5]
Q2: How can I confirm the complete reduction of 2-phenylindole to this compound?
A: Complete conversion is best monitored by Thin Layer Chromatography (TLC) until the starting indole spot is no longer visible. Confirmation of the final product structure should be done using spectroscopic methods. ¹H NMR is particularly diagnostic: the disappearance of the vinyl proton signal (around 6.8 ppm) of the indole and the appearance of aliphatic proton signals for the C3 methylene group (around 3.1-3.6 ppm) in the indoline are key indicators.
Q3: What are the primary stability concerns for this compound?
A: this compound is susceptible to oxidation, which can convert it back to the aromatic 2-phenylindole, especially when exposed to air over time.[6] This can be observed by a color change in the material, often to a greenish or brownish hue.[7] For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q4: My final product has a greenish tint after drying. Is this normal?
A: A greenish or light-green color can sometimes indicate the presence of minor oxidation products or other impurities.[7] This can often be resolved by purifying the product via recrystallization from a suitable solvent system, such as an ethanol-water mixture, or by column chromatography. The use of activated carbon during recrystallization can also help remove colored impurities.[7]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the two-stage synthesis of this compound.
Part 1: Synthesis of 2-Phenylindole Precursor (Fischer Indole Synthesis)
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} caption [label="Workflow for 2-Phenylindole Synthesis.", shape=plaintext, fontsize=10]; end_dot Workflow for 2-Phenylindole Synthesis.
Issue 1: Low or No Yield of 2-Phenylindole
-
Potential Causes & Solutions:
-
Poor Quality Reagents: Phenylhydrazine is prone to oxidation. Use a freshly opened bottle or distill it prior to use. Ensure your aldehyde/ketone is pure.
-
Inefficient Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete. Ensure adequate reaction time for this step before proceeding with the acid-catalyzed cyclization.[8]
-
Incorrect Acid Catalyst/Conditions: The choice and concentration of the acid catalyst are critical. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly effective.[1][9] However, excessively harsh conditions (high temperature, strong acid) can lead to degradation.[10] Experiment with different catalysts or lower temperatures to find the optimal balance.
-
Competing Side Reactions: Certain substitution patterns on the starting materials can cause the reaction to fail by favoring N-N bond cleavage over the desired rearrangement.[11][12] If you suspect this, a different synthetic route, like the Leimgruber-Batcho synthesis, might be necessary.[13][14]
-
Issue 2: Significant Tar Formation or Multiple Byproducts
-
Potential Causes & Solutions:
-
Excessively Harsh Conditions: High temperatures and highly concentrated strong acids are common culprits for tar formation due to the degradation of starting materials or the product.[10]
-
Use of an Unsymmetrical Ketone: If you are using a ketone that is not symmetrical, the formation of two different regioisomeric indoles is a well-known issue.[7]
-
Action: The regioselectivity is highly dependent on the reaction conditions. Experiment with different acid catalysts (Brønsted vs. Lewis acids) and temperatures to favor the formation of your desired isomer.[10] Separation of the isomers will likely require careful column chromatography.
-
-
Part 2: Reduction of 2-Phenylindole to this compound
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} caption [label="Decision Tree for Troubleshooting the Reduction.", shape=plaintext, fontsize=10]; end_dot Decision Tree for Troubleshooting the Reduction.
Issue 3: Incomplete Reduction to this compound
-
Potential Causes & Solutions:
-
Inactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is sensitive to moisture and can degrade over time. Its reducing power is also pH-dependent.[13][15]
-
Insufficient Reaction Time or Temperature: The reduction may be slower than anticipated, especially if performed at room temperature.
-
Action: Allow the reaction to stir for an extended period (e.g., 24 hours) and monitor its progress by TLC. Gentle heating may be required for less reactive substrates, but this should be done cautiously to avoid side reactions.[4]
-
-
Catalyst Poisoning (for Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), the indoline product, being a secondary amine, can act as a catalyst poison, hindering the reaction's progress.[16]
-
Action: Consider using a higher catalyst loading or an alternative catalyst. Acidic additives can protonate the product amine, suppressing its poisoning effect.[16]
-
-
Issue 4: Product is Contaminated with Unreacted 2-Phenylindole
-
Potential Causes & Solutions:
-
Suboptimal Reduction Conditions: This is the most common cause, stemming from the points listed in Issue 3.
-
Action: Re-optimize the reduction conditions as described above. If a small amount of starting material remains, purification is necessary. The polarity difference between the aromatic indole and the aliphatic indoline is usually sufficient for separation by silica gel column chromatography.[4][17] A solvent system such as hexane-ethyl acetate is often effective.[17]
-
-
Issue 5: Formation of Unexpected Byproducts (Over-reduction)
-
Potential Causes & Solutions:
-
Harsh Reducing Conditions: Some powerful reducing agents or harsh conditions (e.g., high-pressure catalytic hydrogenation at elevated temperatures) can lead to over-reduction of the benzene rings, resulting in octahydroindole derivatives.[16]
-
Key Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis
This protocol is a representative example. Reaction conditions may require optimization.
-
Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.05 eq) in ethanol. Add a catalytic amount of glacial acetic acid.[8]
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the acetophenone is consumed. The phenylhydrazone may precipitate from the solution.
-
Cyclization: Isolate the crude phenylhydrazone. In a separate flask, add the phenylhydrazone to a pre-heated acid catalyst, such as polyphosphoric acid or a mixture with anhydrous zinc chloride, at a temperature between 150-180°C.[1]
-
Workup: After the reaction is complete (typically monitored by TLC, often within 15-30 minutes at high temperature), cool the mixture to room temperature.[1] Carefully quench the reaction by pouring it into a beaker of ice water.
-
Extraction: The precipitated crude product can be collected by vacuum filtration. Alternatively, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).[1]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization from an ethanol/water mixture to yield pure 2-phenylindole.[1][17]
Protocol 2: Reduction of 2-Phenylindole to this compound
This protocol is adapted from established procedures for indole reduction.[4][5]
-
Setup: Dissolve 2-phenylindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (approx. 3-6 eq) portion-wise to control the initial effervescence.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until all the starting 2-phenylindole has been consumed (this may take up to 24 hours).[4]
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.
-
Basification: Slowly add a strong base, such as NaOH pellets or a concentrated aqueous solution, until the pH of the solution is >12. This step neutralizes the acetic acid and deprotonates the product amine.[4]
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.[4]
Data & Characterization
Table 1: Comparison of Common Reducing Agents for Indole to Indoline Conversion
| Reducing Agent | Typical Conditions | Advantages | Potential Issues & Causality |
| Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid, Room Temp | High selectivity for the C2=C3 double bond; mild conditions.[4][5] | Slow reaction times; reagent is moisture-sensitive and toxic (HCN evolution at low pH).[15][18] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C, Pt/C) | H₂ (various pressures), various solvents | "Green" method, no stoichiometric byproducts. | Potential for over-reduction of aromatic rings; catalyst poisoning by the indoline product.[16] |
| Zinc Dust (Zn) / Acid | HCl or Phosphoric Acid | Inexpensive and effective. | Can be difficult to control; workup can be challenging; not always chemoselective.[6][13] |
| Triethylsilane (Et₃SiH) / Acid | Trifluoroacetic Acid (TFA) | Mild and efficient ionic hydrogenation. | Reagents can be expensive; requires stoichiometric amounts of silane and strong acid. |
Table 2: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, approximate)
| Compound | N-H Proton (br s) | Aromatic Protons (m) | C3-H Proton(s) | Other Key Signals |
| 2-Phenylindole | ~8.3 ppm | 7.1 - 7.7 ppm | ~6.8 ppm (s) | N/A |
| This compound | ~3.9 ppm | 6.6 - 7.4 ppm | ~3.1 ppm (t), ~3.6 ppm (t) | ~4.7 ppm (t, C2-H) |
Note: Chemical shifts can vary based on solvent and substitution patterns.[1][4]
References
- 1. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Sciencemadness Discussion Board - Synthesis of 2-Phenyl-Indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 15. erowid.org [erowid.org]
- 16. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sodium cyanoborohydride [organic-chemistry.org]
Technical Support Center: Scaling Up 2-Phenylindoline Synthesis for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-phenylindoline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to the multi-gram or kilogram quantities required for preclinical trials. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations to ensure your scale-up campaign is efficient, safe, and successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when planning a this compound synthesis scale-up.
Q1: What is the most common and scalable method for synthesizing 2-phenylindole, the precursor to this compound?
The most robust and widely adopted method for synthesizing 2-phenylindole on a large scale is the Fischer Indole Synthesis .[1] Discovered in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ or in a preceding step from phenylhydrazine and a suitable ketone (in this case, acetophenone).[2][3]
Its advantages for scale-up include:
-
Cost-Effective Starting Materials : Phenylhydrazine and acetophenone are readily available and relatively inexpensive bulk chemicals.
-
Robust Reaction Conditions : The reaction is tolerant of various acid catalysts and solvent systems, allowing for flexibility in process optimization.[4]
-
Extensive Literature : A vast body of literature exists, providing a solid foundation for development and troubleshooting.[2][5]
Q2: What are the primary challenges when scaling the Fischer Indole Synthesis from the bench to a pilot plant?
Scaling up any chemical reaction introduces challenges that may not be apparent at the lab scale. For the Fischer Indole Synthesis, the key issues are:
-
Thermal Management : The cyclization step is often exothermic. What is easily managed in a round-bottom flask can lead to a dangerous thermal runaway in a large reactor if not properly controlled.[6]
-
Mixing Efficiency : Ensuring homogenous mixing in a large volume is critical for consistent reaction progress and heat distribution. Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and impurity formation.[6]
-
Reagent Addition : The rate of addition for reagents, particularly the acid catalyst, becomes a critical process parameter at scale to control the reaction rate and exotherm.
-
Work-up and Isolation : Handling and filtering large volumes of product slurry, as well as managing large volumes of solvent for extraction and crystallization, requires specialized equipment and optimized procedures.
Q3: My target molecule is this compound, not 2-phenylindole. How does this affect the overall synthetic strategy?
This compound is the saturated analog of 2-phenylindole. Therefore, the synthesis is typically a two-stage process:
-
Fischer Indole Synthesis : First, 2-phenylindole is synthesized and purified.
-
Reduction : The resulting 2-phenylindole is then reduced to this compound.
A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) in acetic acid.[7] This method is selective for the indole double bond and generally provides high yields. Planning for this additional reduction step is crucial for raw material forecasting, equipment allocation, and timeline development in a preclinical campaign.
Part 2: Troubleshooting Guide for 2-Phenylindole Synthesis (Fischer Method)
This section provides specific troubleshooting advice in a question-and-answer format for issues encountered during the synthesis of the 2-phenylindole intermediate.
Issue 1: Low Reaction Yield
Q: My Fischer indole synthesis of 2-phenylindole is resulting in a low yield (<60%). What are the likely causes and how can I fix them?
Low yields are a common issue and can typically be traced to one of three areas: the initial hydrazone formation, the cyclization conditions, or the work-up procedure.
A1: Incomplete Phenylhydrazone Formation.
-
The "Why": The Fischer synthesis first proceeds through an acetophenone phenylhydrazone intermediate. If this condensation reaction is incomplete before the strong acid catalyst is introduced for cyclization, the unreacted acetophenone and phenylhydrazine will be converted to impurities.
-
The Fix: Ensure the condensation is complete. This can be achieved by heating the acetophenone and phenylhydrazine in a solvent like ethanol with a few drops of a weak acid catalyst (e.g., glacial acetic acid) for a set period (e.g., 15-30 minutes) before introducing the main cyclization catalyst.[8][9] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
A2: Suboptimal Acid Catalyst Choice or Amount.
-
The "Why": The choice and concentration of the acid catalyst are critical. Too little acid can lead to an incomplete reaction, while too much can promote side reactions and the formation of sulfonated or polymeric byproducts, especially with sulfuric acid. Polyphosphoric acid (PPA) is often preferred as it acts as both a catalyst and a solvent, but its high viscosity can be problematic for stirring at scale.[5][10]
-
The Fix:
-
Catalyst Screening: If yields are low, consider screening different acid catalysts. A comparison is provided in the table below.
-
Optimize Loading: Methodically vary the molar equivalents of your chosen catalyst. For example, while zinc chloride (ZnCl₂) is a classic choice, protocols show that large excesses are not always necessary and can complicate the work-up.[11][12]
-
Table 1: Comparison of Common Acid Catalysts for 2-Phenylindole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages & Scale-Up Considerations |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | 100-120°C[10] | Often gives high yields; acts as solvent.[5] | Very viscous, difficult to stir at scale; work-up requires quenching large amounts with water, which is highly exothermic. |
| Zinc Chloride (ZnCl₂) | 160-170°C[12] | Inexpensive Lewis acid.[2] | Can require high temperatures; work-up involves dissolving large amounts of zinc salts. |
| Sulfuric Acid (H₂SO₄) | Varies | Strong, inexpensive Brønsted acid.[1] | Can cause charring and sulfonation byproducts if not carefully controlled. |
| p-Toluenesulfonic Acid (pTSA) | Varies | Solid, easy-to-handle Brønsted acid.[1] | May require higher temperatures or longer reaction times. |
A3: Product Loss During Work-up.
-
The "Why": The crude product often precipitates upon quenching the reaction mixture with water. Significant amounts of the product can remain in the filtrate, especially if the precipitation is not complete.[11]
-
The Fix:
-
Chill Thoroughly: After quenching with water, ensure the mixture is thoroughly chilled (e.g., in an ice bath) to maximize precipitation before filtration.
-
Back-Extraction: If feasible, perform a back-extraction of the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.
-
Issue 2: Product Purity and Color
Q: The isolated 2-phenylindole is a greenish or brown solid, not the expected off-white or colorless crystals. How do I improve the purity and color?
The appearance of color indicates the presence of minor impurities, often from oxidation or side reactions.[11]
-
The "Why": The indole nucleus can be susceptible to air oxidation, especially under harsh acidic conditions at high temperatures. The starting phenylhydrazine is also prone to oxidation.
-
The Fix: Recrystallization. This is the most effective method for removing colored impurities.
-
Solvent Choice: A hot ethanol/water mixture is highly effective.[11] Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorizing Carbon: Add a small amount of activated charcoal (Norit) to the hot solution to adsorb colored impurities.[8]
-
Filtration and Crystallization: Hot filter the solution to remove the charcoal, then allow the filtrate to cool slowly to room temperature, followed by refrigeration to induce the formation of pure, colorless crystals.[8]
-
Issue 3: Reaction Monitoring
Q: How can I effectively monitor the reaction's progress when scaling up?
Visual inspection is unreliable at scale. A robust analytical method is essential.
-
The "Why": Knowing when the reaction is complete is key to preventing the formation of degradation products from unnecessarily long reaction times or high temperatures. It also ensures batch-to-batch consistency.
-
The Fix: High-Performance Liquid Chromatography (HPLC).
-
Method Development: Develop a simple HPLC method during your bench-scale experiments. A reverse-phase C18 column with a water/acetonitrile mobile phase is typically sufficient to resolve the starting materials, intermediate, and final product.[13][14]
-
In-Process Controls (IPCs): During the scale-up run, take small, quenched aliquots from the reactor at set time points. Analyze these IPCs by HPLC to track the disappearance of the phenylhydrazone intermediate and the appearance of the 2-phenylindole product. The reaction is considered complete when the product peak area remains constant over two consecutive time points.
-
Part 3: Experimental Protocols and Diagrams
Protocol 1: Gram-Scale Synthesis of 2-Phenylindole via Fischer Indole Synthesis
This protocol is a representative procedure that can be optimized and adapted for scale-up.
Step 1: Formation of Acetophenone Phenylhydrazone
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (6.0 g, 50 mmol) and phenylhydrazine (5.4 g, 50 mmol).
-
Add 96% ethanol (20 mL) followed by 2-3 drops of glacial acetic acid.[8]
-
Heat the mixture in a water bath at 80-90°C for 15 minutes.[8]
-
Remove the flask from the heat and allow it to cool to room temperature. The crude phenylhydrazone will crystallize out.
-
Filter the solid using vacuum filtration and wash the crude solid with a small amount of cold ethanol.[8]
Step 2: Acid-Catalyzed Cyclization
-
Caution: This step can be exothermic. Perform in a well-ventilated fume hood.
-
Place the crude, dried acetophenone phenylhydrazone into a larger flask (e.g., 500 mL).
-
Carefully add polyphosphoric acid (PPA) (approx. 60 g). The PPA is very viscous.
-
Heat the mixture with efficient mechanical stirring, maintaining a temperature of 100-120°C for 10-15 minutes.[10] The mixture will darken.
-
Monitor the reaction by TLC or a pre-developed HPLC method.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool slightly, but while still warm and manageable, pour it slowly and carefully into a beaker containing cold water (450-500 mL) with vigorous stirring.[10] This quenching process is highly exothermic.
-
Continue stirring until the PPA is fully dissolved and the crude 2-phenylindole has precipitated as a solid.
-
Filter the solid product using vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.[10]
-
Recrystallize the crude product from hot ethanol, using activated charcoal to remove colored impurities as described in the troubleshooting section above.[8]
Diagrams
Diagram 1: General Workflow for this compound Scale-Up A flowchart illustrating the key stages and decision points in the synthesis campaign.
Caption: Workflow for this compound Synthesis and Scale-Up.
Diagram 2: Key Mechanistic Steps of Fischer Indole Synthesis A simplified representation of the reaction mechanism to aid in understanding impurity formation.
Caption: Simplified Fischer Indole Synthesis Mechanism.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Preparation of 2-phenylindole | PDF [slideshare.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. studylib.net [studylib.net]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ijnrd.org [ijnrd.org]
- 10. ymerdigital.com [ymerdigital.com]
- 11. benchchem.com [benchchem.com]
- 12. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in ER+ Breast Cancer Therapy: A Comparative Guide to 2-Phenylindolines and Tamoxifen
For decades, tamoxifen has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. As a selective estrogen receptor modulator (SERM), its ability to competitively antagonize estrogen signaling in breast tissue has saved countless lives. However, the specter of drug resistance and a challenging side-effect profile have driven a relentless search for superior alternatives. Emerging from this search is a promising class of compounds built on the 2-phenylindoline scaffold, which demonstrate potent anti-cancer activity through diverse and novel mechanisms.
This guide offers a deep, evidence-based comparison for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of both tamoxifen and novel this compound derivatives, present comparative preclinical data, and provide detailed experimental protocols for their evaluation.
The Incumbent: Tamoxifen - A Selective Estrogen Receptor Modulator (SERM)
Tamoxifen's therapeutic efficacy is rooted in its function as a SERM. It competitively binds to the estrogen receptor (ERα), displacing the natural ligand, 17β-estradiol. In breast tissue, this binding event induces a conformational change in ERα that prevents its interaction with coactivators, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.[1][2]
However, this action is tissue-specific. In other tissues, such as the endometrium and bone, the tamoxifen-ERα complex can recruit coactivators, leading to estrogenic (agonist) effects.[1] This agonist activity is responsible for some of tamoxifen's most serious side effects, including an increased risk of endometrial cancer.[1] Furthermore, a significant portion of ER+ tumors either exhibit de novo resistance or acquire it over time, a major clinical challenge that often involves the upregulation of alternative growth factor signaling pathways.[3]
Visualizing Tamoxifen's SERM Mechanism
The following diagram illustrates the dual agonist/antagonist action of tamoxifen, which is dependent on the cellular context and the availability of different co-regulator proteins.
References
- 1. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a novel small molecule degrader of wild type and mutant estrogen receptors using DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-Phenylindoline and Its Isomeric Analogs
The indole scaffold represents a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique bicyclic aromatic structure allows for diverse interactions with biological targets.[3] A prominent member of this family is 2-phenylindole, which has been extensively studied for its wide-ranging therapeutic potential. However, the biological significance of its isomeric and saturated counterparts, such as 2-phenylindoline and other phenyl-substituted indoles, is less comprehensively understood.
This guide provides a comparative analysis of the biological activities of this compound and its better-known isomer, 2-phenylindole. We will delve into their differential effects on key biological processes, including inflammation, cancer progression, microbial growth, and neuroprotection. This analysis is grounded in available experimental data, elucidates the underlying mechanisms of action, and provides detailed protocols for the key assays discussed. It is important to note that the volume of research is significantly greater for 2-phenylindole, and this guide will highlight the resulting data gaps as critical areas for future investigation.
The Structural Nuance: 2-Phenylindole vs. This compound
The fundamental difference between indole and indoline lies in the saturation of the five-membered, nitrogen-containing ring. 2-Phenylindole possesses an aromatic, planar pyrrole ring fused to the benzene ring, creating a rigid structure with a delocalized π-electron system. In contrast, this compound features a saturated pyrrolidine ring, resulting in a non-planar, more flexible three-dimensional conformation. This seemingly subtle structural change profoundly impacts the molecule's electronic properties, planarity, and ability to participate in π–π stacking or hydrogen bonding, thereby altering its interaction with biological macromolecules and influencing its overall activity profile.
Comparative Biological Activity: A Data-Driven Analysis
Anti-inflammatory Activity: A Direct Comparison
Inflammation is a critical biological response, but its dysregulation is central to many chronic diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the inflammatory response. One study provides a rare direct comparison of the anti-inflammatory effects of 2-phenylindole and this compound by measuring their ability to inhibit nitric oxide (NO) production and NF-κB activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]
The data clearly demonstrates that the aromaticity of the indole ring is crucial for this specific anti-inflammatory activity. 2-Phenylindole exhibited modest inhibitory activity, whereas its saturated counterpart, this compound, was essentially inactive.[4] This suggests that the planar structure of the indole ring is likely necessary for effective binding and inhibition within the NF-κB signaling cascade.
| Compound | Nitrite Production IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) | Source |
| 2-Phenylindole | 38.1 ± 1.8 | 25.4 ± 2.1 | [4] |
| This compound | > 100 | > 50 | [4] |
Mechanism of Action: NF-κB Signaling Pathway
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the p50/p65 NF-κB dimer to translocate to the nucleus. Once in the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. The inhibitory activity of 2-phenylindole suggests it interferes with this pathway, reducing the downstream expression of these inflammatory mediators.[4]
Anticancer Activity: A Tale of Aromaticity and Isomerism
The anticancer properties of the 2-phenylindole scaffold are well-documented, with derivatives showing potent cytotoxicity against a range of human cancer cell lines.[3][5] In stark contrast, there is a conspicuous absence of data regarding the anticancer activity of this compound, suggesting this is a significant area for future research.
2-Phenylindole Derivatives: These compounds exhibit impressive cytotoxic effects, often in the low micromolar to nanomolar range. Their efficacy is highly dependent on the substitution patterns on both the indole and phenyl rings.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source(s) |
| Imidazolylindol-3-one derivative | MCF-7 (Breast) | 1.31 ± 0.8 | [6] |
| Bisindole Derivative | MCF-7 (Breast) | 2.71 | [7] |
| Combretastatin A4 Conjugate | MCF-7 (Breast) | 1.86 | [7] |
| 1-Benzyl derivative (pure antagonist) | MCF-7 (Breast) | 0.003 | [8] |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | A549 (Lung) | 0.022 | [9] |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | H460 (Lung) | 0.00023 | [9] |
| 2-Phenylindolizine acetamide derivative | MDA-MB-231 (Breast) | 46.34 | [6] |
3-Substituted Indole Derivatives: While not direct positional isomers of the phenyl group, compounds with substitutions at the 3-position also show significant anticancer activity, highlighting the importance of the indole core.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |
| Pyrazole-Oxindole Conjugate (6h) | Jurkat (Leukemia) | 4.36 ± 0.2 | [10] |
| Indolo–pyrazole grafted with thiazolidinone (6c) | SK-MEL-28 (Melanoma) | 3.46 | [11] |
Mechanisms of Anticancer Action
The anticancer effects of 2-phenylindoles are primarily attributed to two well-established mechanisms:
-
Inhibition of Tubulin Polymerization: Many 2-phenylindole derivatives bind to the colchicine site on β-tubulin. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The result is a G2/M phase cell cycle arrest, leading to the activation of the apoptotic cascade.[3][12]
-
Estrogen Receptor (ER) Modulation: A subset of 2-phenylindoles acts as Selective Estrogen Receptor Modulators (SERMs).[7] In hormone-dependent breast cancers, such as ER-positive MCF-7 cells, estrogen binding to its receptor promotes cell proliferation. 2-Phenylindole-based SERMs competitively bind to the ER, antagonizing the proliferative signal of estrogen and inducing apoptosis.[8]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Indole derivatives have shown considerable promise in this area.[13][14][15] Studies on 2-phenylindoles have revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][16][17][18][19] Data on this compound remains elusive, and information on other positional isomers is sparse and not directly comparable.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Source(s) |
| 2-Phenylindole-Triazole (3d) | S. aureus (MRSA) | 6.25 | [15] |
| 2-Phenylindole-Thiadiazole (2h) | S. aureus (MRSA) | 6.25 | [15] |
| 2-Phenylindole-Triazole (3d) | C. krusei | 3.125 | [15] |
| Indole Diketopiperazine (3b) | E. coli | 1.87 (µM) | [13] |
| Indole Diketopiperazine (3c) | S. aureus | 0.94 (µM) | [13] |
| N-phenylindole derivative (45) | M. tuberculosis H37Rv | 0.0625 | [8][20] |
| 3-Substituted Indole-2-one (4) | S. aureus (MRSA) | 125 | [21] |
The structure-activity relationship (SAR) studies indicate that substitutions on the indole core can significantly enhance antimicrobial potency. For instance, the addition of halogen atoms or aliphatic hydrocarbons has been shown to improve the antibacterial ability of 2-phenylindole compounds.[1][17]
Neuroprotective Activity
Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and protein aggregation. Compounds that can mitigate these processes are of high therapeutic interest. While specific data on this compound is lacking, the broader class of indole derivatives has demonstrated significant neuroprotective potential.[22][23][24][25]
The primary mechanisms for indole-mediated neuroprotection include:
-
Antioxidant Activity: The indole nucleus can act as a potent scavenger of reactive oxygen species (ROS).[14] Some derivatives exert their effects by activating the Nrf2-antioxidant responsive element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.[4]
-
Anti-neuroinflammatory Effects: As discussed, indole derivatives can inhibit key inflammatory pathways like NF-κB, reducing the production of inflammatory mediators in neural cells like microglia.[26]
-
Modulation of Neurotrophic Signaling: Certain indole compounds, such as Indole-3-Carbinol (I3C), can activate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.[13][15]
While 2-phenylindole derivatives have been noted for their potential neuroprotective properties, quantitative and mechanistic studies are less common than for other activities.[27][28] This, combined with the absence of data for this compound, marks neuroprotection as a key frontier for comparative investigation.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and ensure reproducibility, we provide detailed, self-validating protocols for the key in vitro assays discussed in this guide.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Workflow Diagram: MTT Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, isomers) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth (e.g., Mueller-Hinton Broth). The typical volume per well is 50 µL.
-
Inoculation: Dilute the standardized microbial suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL). Add 50 µL of this final inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria) or as required for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation. This can also be read spectrophotometrically.
Conclusion and Future Directions
The indole scaffold is a remarkably versatile platform for drug discovery. This comparative guide underscores the potent and diverse biological activities of 2-phenylindole , particularly in the realms of anticancer, anti-inflammatory, and antimicrobial research. Its mechanisms of action, including tubulin polymerization inhibition and estrogen receptor modulation, are well-supported by a robust body of evidence.
Therefore, the path forward is clear. There is a pressing need for systematic, direct comparative studies to:
-
Evaluate the anticancer, antimicrobial, and neuroprotective activities of this compound.
-
Conduct head-to-head comparisons of a full panel of positional isomers (e.g., 3-phenylindole, 4-phenylindole) against 2-phenylindole and this compound under identical experimental conditions.
Such studies are essential to fully map the structure-activity landscape of this important chemical family, potentially uncovering novel therapeutic leads and providing deeper insights into the role of aromaticity and isomerism in molecular pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective effect of a novel gastrodin derivative against ischemic brain injury: involvement of peroxiredoxin and TLR4 signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. omicsonline.org [omicsonline.org]
- 28. 2-Phenylindole for Cancer and Neuro Research [benchchem.com]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Phenylindoline Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-phenylindoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] As the quest for novel therapeutics intensifies, the ability to rationally design and predict the efficacy of new analogs is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling emerges as a critical computational strategy in this endeavor. It provides a mathematical bridge between the chemical structure of a molecule and its biological activity, enabling the prediction of a compound's potency before its synthesis and thereby streamlining the drug discovery pipeline.[2]
This guide offers a comparative analysis of various QSAR methodologies applied to this compound derivatives, grounded in published experimental data. We will dissect the causality behind methodological choices, present a self-validating experimental workflow, and provide actionable insights for designing more potent therapeutic agents.
Comparative Analysis of QSAR Models for Anticancer Activity
The anticancer potential of this compound analogs has been a significant focus of QSAR studies. Different research groups have employed a variety of modeling techniques and molecular descriptors to elucidate the structural requirements for cytotoxicity against cancer cell lines. Here, we compare several prominent models to highlight the diversity in approach and the convergence of key findings.
The primary goal of these studies is to build a robust model that can accurately predict the anticancer activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). A higher pIC50 value indicates greater potency. The quality and predictive power of these models are assessed using several statistical metrics:
-
R² (Coefficient of Determination): Indicates the goodness of fit of the model to the training data. A value closer to 1.0 suggests a better fit.
-
q² or Q² (Cross-validated R²): A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method.[3]
-
R²pred (Predictive R² for External Test Set): The most stringent test of a model's predictive power, assessing its ability to predict the activity of compounds not used in model development.
Below is a comparative summary of different QSAR models developed for the anticancer activity of this compound derivatives.
| QSAR Model | Statistical Method | Key Molecular Descriptors | Target/Cell Line | R² | q² | R²pred | Reference |
| Model A | Comparative Molecular Field Analysis (CoMFA) | 3D Steric and Electrostatic Fields | MDA-MB 231 (Human Breast Cancer) | 0.910 | 0.705 | 0.688 | [4] |
| Model B | Ridge Regression | Topological Indices (TIs) and Atom Pairs (APs) | MDA-MB 231 (Human Breast Cancer) | N/A | 0.867 | N/A | [5] |
| Model C | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | 2D Descriptors | Anticancer Activity (General) | 0.284 | N/A | N/A | [6] |
| Model D | Backpropagation-Artificial Neural Network (BP-ANN) | 3D Radial Distribution Function (RDF) Descriptors | Anticancer Activity (General) | N/A | N/A | 0.942 | [6][7] |
Expert Insights:
The comparison reveals a fascinating landscape of methodological choices. The 3D-QSAR method, CoMFA (Model A) , provides intuitive contour maps that visualize favorable and unfavorable steric and electrostatic regions around the molecular scaffold.[4] This study suggested that substituents with higher electronegativity at the R1 position and linear alkyl chains at R2 enhance activity.[4]
In contrast, Model B demonstrates the power of 2D descriptors, such as topological indices and atom pairs, which can be calculated rapidly.[8] The superior cross-validation statistic (q² = 0.867) of the Ridge Regression model compared to the CoMFA model (q² = 0.705) on a similar dataset suggests that, for this class of compounds, 2D descriptors can capture the essential structural features for activity prediction with high robustness.[5]
The comparison between Model C (GA-MLR) and Model D (BP-ANN) highlights the difference between linear and non-linear approaches. The linear GA-MLR model showed a poor correlation, whereas the non-linear BP-ANN model demonstrated excellent predictive power (R²pred = 0.942).[6] This strongly indicates that the relationship between the structure of this compound analogs and their anticancer activity is complex and non-linear, and that 3D molecular geometry plays a crucial role.[6]
A Validated Protocol for a Predictive QSAR Study
To ensure the development of a trustworthy and predictive QSAR model, a systematic and validated workflow is essential. The following protocol outlines the critical steps, explaining the rationale behind each choice.
Step 1: Data Curation and Set Splitting
-
Action: Compile a dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target. Convert IC50 values to a logarithmic scale (pIC50) to ensure a more normal data distribution.
-
Causality: The quality of the initial data is the single most important factor for a successful QSAR study. A wide range of activity values and structural diversity is crucial.
-
Validation: Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation. This split must be done rationally (e.g., using Kennard-Stone algorithm) to ensure both sets span the descriptor space.
Step 2: Molecular Structure Generation and Optimization
-
Action: Draw the 2D structures of all compounds. Convert them to 3D structures and perform geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, often performed with software like Gaussian.[6][9]
-
Causality: An accurate, low-energy 3D conformation is critical for calculating reliable 3D descriptors and for understanding ligand-receptor interactions.
Step 3: Calculation of Molecular Descriptors
-
Action: Use specialized software (e.g., Dragon, PaDEL-Descriptor) to calculate a wide range of molecular descriptors.[6] These can be categorized as 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), and 3D (e.g., RDF descriptors).[10]
-
Causality: The goal is to numerically encode as much relevant structural information as possible. The choice between 2D and 3D descriptors depends on the hypothesis; 2D descriptors are faster to calculate, while 3D descriptors can capture more complex steric and electronic features.[10]
Step 4: Descriptor Selection and Model Development
-
Action: From the large pool of calculated descriptors, select a small subset of relevant, non-correlated descriptors. Techniques like Genetic Algorithms (GA) or stepwise regression are commonly used.[6] Using the selected descriptors, build the QSAR model using a statistical method like Multiple Linear Regression (MLR) or a machine learning algorithm like Artificial Neural Network (ANN).
-
Causality: Including too many descriptors or highly correlated ones can lead to chance correlations and an overfitted, non-predictive model. The selection process is vital for model robustness.
Step 5: Rigorous Model Validation
-
Action:
-
Internal Validation: Perform cross-validation on the training set. The most common method is Leave-One-Out Cross-Validation (LOO-CV), which yields the q² statistic.
-
External Validation: Use the developed model to predict the activity of the compounds in the external test set. Calculate the R²pred value.
-
Y-Randomization: Randomly shuffle the biological activity data of the training set and re-build the model multiple times.
-
-
Causality & Trustworthiness: This is the self-validating core of the protocol. A high q² indicates the model is robust and not overly sensitive to any single compound. A high R²pred demonstrates that the model can generalize and make accurate predictions for new, unseen compounds.[3] Y-randomization ensures that the original model is not due to a chance correlation. A valid model should have very low R² and q² values for the randomized datasets.
Visualizing the QSAR Process and Concepts
Diagrams can effectively illustrate the logical flow and core concepts of a QSAR study.
Caption: A typical workflow for developing a predictive QSAR model.
Caption: The core logic of a QSAR model.
Conclusion and Future Outlook
The comparative analysis of QSAR studies on this compound analogs demonstrates that there is no single "best" method. The optimal approach is contingent on the specific dataset and the research question. While 3D-QSAR methods like CoMFA offer valuable spatial insights, models based on 2D descriptors or non-linear machine learning algorithms like ANNs can achieve superior predictive accuracy. The key to a successful study lies not in the complexity of the algorithm but in the rigor of the validation process.
Looking ahead, the integration of artificial intelligence (AI) and more advanced machine learning techniques will undoubtedly play a larger role in QSAR.[1] These approaches can handle vast datasets and uncover highly complex, non-linear relationships that may be missed by traditional methods. By combining robust computational models with empirical testing, researchers can accelerate the design-synthesize-test cycle and more efficiently discover the next generation of this compound-based therapeutics.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Descriptors and their selection methods in QSAR analysis: paradigm for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative QSAR modeling of 2-phenylindol derivatives for predicting the anticancer activity using genetic algorithm multiple linear regression and back-propagation-artificial neural network techniques | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives [frontiersin.org]
A Senior Application Scientist's Guide: Comparing the Fluorescence Properties of Indole-Based Probes with Commercial Dyes
For: Researchers, scientists, and drug development professionals engaged in fluorescence-based applications.
Introduction: The Quest for the Ideal Fluorophore
In the landscape of modern biological and chemical sciences, fluorescent probes are indispensable tools. From tracking molecular interactions within living cells to high-throughput screening in drug discovery, the quality of our data hinges on the performance of these light-emitting molecules[1][]. The "ideal" fluorophore is a multifaceted entity: intensely bright, steadfastly stable, and exquisitely sensitive to its target. This guide provides an in-depth comparison of an emerging and versatile class of fluorophores—probes based on the 2-phenylindole scaffold—against the established commercial dyes that form the backbone of many of today's assays.
Our objective is to move beyond catalog specifications and delve into the practical photophysical properties that dictate a probe's success in a real-world experimental setting. We will explore the core principles of fluorescence, compare quantitative performance metrics, and provide robust, field-tested protocols for you to conduct your own comparative analyses. This guide is structured to empower researchers to make informed decisions, fostering innovation by understanding the strengths and weaknesses of both novel and conventional tools.
Part 1: Deconstructing Fluorescence - Key Performance Metrics
Before comparing different dye families, it is crucial to establish the key parameters that define a high-performance fluorescent probe. The interplay between these properties determines a probe's suitability for a given application.
-
Absorption and Emission Spectra: A molecule's fluorescence begins with the absorption of a photon, which excites an electron to a higher energy state. The molecule then relaxes, emitting a photon of lower energy (longer wavelength). The difference between the peak absorption and peak emission wavelengths is known as the Stokes Shift . A large Stokes shift is highly desirable as it minimizes the overlap between excitation and emission light, making it easier to detect the fluorescence signal without interference from the excitation source[3][4].
-
Molar Extinction Coefficient (ε): This parameter measures how strongly a molecule absorbs light at a specific wavelength. A higher extinction coefficient means the probe is more efficient at capturing excitation photons, contributing to overall brightness. It is a fundamental component of the Beer-Lambert law[5].
-
Fluorescence Quantum Yield (Φf): This is the ultimate measure of a fluorophore's emission efficiency. It is the ratio of photons emitted to photons absorbed[6]. A quantum yield of 1.0 (or 100%) means that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible brightness.
-
Brightness: In practice, the effective brightness of a probe is the product of its molar extinction coefficient and its fluorescence quantum yield (ε × Φf). This combined metric is arguably the most important indicator of a probe's signal strength.
-
Photostability: This refers to a fluorophore's resistance to photobleaching—the irreversible photochemical destruction of the molecule upon exposure to light. High photostability is critical for applications requiring long or intense light exposure, such as time-lapse live-cell imaging or super-resolution microscopy[].
Core Photophysical Processes
The journey of a fluorophore from excitation to emission is governed by several competing pathways. Understanding these pathways is key to appreciating the nuances of fluorescence data.
Caption: Key photophysical pathways for a typical fluorophore.
Part 2: A Tale of Two Scaffolds - Indole Probes vs. Commercial Dyes
The Indole Scaffold: A Versatile Platform
Indole-based fluorophores, including the 2-phenylindole class, represent a promising and highly tunable family of probes[8]. Their core structure is prevalent in biological systems (e.g., the amino acid tryptophan), often conferring good biocompatibility.
Key Strengths:
-
Environmental Sensitivity: The fluorescence of many indole derivatives is highly sensitive to the local environment, such as solvent polarity and pH. This makes them excellent candidates for developing "turn-on" or ratiometric sensors that report on specific biological events or conditions[1][9].
-
Large Stokes Shifts: Certain structural modifications to the indole core can result in exceptionally large Stokes shifts (over 9000 cm⁻¹), which is a significant advantage for minimizing signal-to-noise issues in imaging applications[10].
-
Tunable Properties: The indole scaffold is amenable to a wide range of chemical modifications. Researchers can tune the absorption/emission wavelengths, quantum yield, and other properties by adding different functional groups, creating a diverse library of probes from a single core structure[1][11].
Challenges:
-
Quantum Yield Variability: While some indole derivatives can achieve high quantum yields, the efficiency can be highly variable and is often lower than the best-in-class commercial dyes[11]. Performance is heavily dependent on the specific chemical substitution and the solvent environment.
-
Data Consolidation: As a diverse and rapidly developing class, standardized photophysical data for indole-based probes is less consolidated than for long-established commercial dyes.
Commercial Dyes: The Established Workhorses
Commercial dyes from families like BODIPY, Rhodamine, and Fluorescein are the result of decades of optimization and are widely used for their generally robust performance.
-
BODIPY Dyes: This class is renowned for its exceptional performance. BODIPY dyes typically exhibit very high quantum yields (often approaching 1.0), narrow and sharp emission peaks, and excellent photostability[][12]. Their fluorescence is also relatively insensitive to solvent polarity and pH, making them reliable labels for quantification. However, their Stokes shifts are often small[12].
-
Rhodamine Dyes: Rhodamines (like TRITC and Texas Red) are bright, highly water-soluble, and photostable fluorophores. They have been a mainstay in fluorescence microscopy for decades and are available in a wide range of colors[13].
-
Fluorescein Dyes: Fluorescein (like FITC) is one of the oldest and most common fluorescent dyes. It has a high quantum yield in aqueous solutions, but its fluorescence is pH-sensitive and it is notoriously prone to photobleaching compared to more modern dyes[12][13].
Part 3: Quantitative Performance Comparison
The following table summarizes typical photophysical properties for these dye classes. It is important to recognize that these are representative values; specific properties can vary significantly between different derivatives within the same family.
| Property | Indole-Based Probes | BODIPY Dyes | Rhodamine Dyes | Fluorescein (FITC) |
| Quantum Yield (Φf) | Variable (0.01 - 0.90)[10] | High (0.8 - 1.0)[] | Moderate to High (0.3 - 0.9) | High (0.92 in 0.1M NaOH)[14] |
| Photostability | Moderate to High | Excellent[][12] | Good to Excellent | Low to Moderate[12][13] |
| Stokes Shift | Moderate to Very Large | Small to Moderate[12] | Moderate | Small |
| Emission Bandwidth | Variable | Narrow[] | Broad | Broad |
| Environmental Sensitivity | High (often by design)[9] | Low[] | Moderate | High (pH-dependent) |
| Typical Application | Sensing, Bio-imaging[8] | Labeling, High-Res Imaging | Labeling, Microscopy | Labeling, Flow Cytometry |
Part 4: Experimental Protocols for Head-to-Head Comparison
To ensure a fair and objective comparison, standardized experimental protocols are essential. The following methods are designed to be self-validating and are based on established principles in fluorescence spectroscopy[15][16].
Workflow for Comparative Dye Characterization
Caption: Experimental workflow for comparing a novel probe to a standard.
Protocol 1: Determining Molar Extinction Coefficient (ε)
Expertise & Causality: The molar extinction coefficient is determined using the Beer-Lambert Law (A = εlc), which states that absorbance is linearly proportional to concentration. This protocol relies on preparing a highly accurate stock solution and measuring the absorbance of several dilutions to generate a standard curve. The slope of this curve provides a robust measurement of ε.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-2 mg) of the dry fluorescent dye using an analytical balance.
-
Dissolve the dye in a known volume of a suitable spectroscopic-grade solvent (e.g., ethanol or DMSO) in a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure the dye is fully dissolved.
-
-
Serial Dilutions:
-
Prepare a series of 4-5 dilutions from the stock solution in the same solvent. The target absorbance for the highest concentration should be around 1.0.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution, using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calculation:
-
For each dilution, record the absorbance at λmax.
-
Plot Absorbance (at λmax) on the y-axis versus Concentration (in mol/L) on the x-axis.
-
Perform a linear regression on the data. The plot must be linear (R² > 0.99) for the Beer-Lambert law to be valid.
-
The molar extinction coefficient (ε) is the slope of the line. The units are L·mol⁻¹·cm⁻¹ (assuming a 1 cm path length cuvette)[5][17].
-
Protocol 2: Determining Relative Fluorescence Quantum Yield (Φf)
Expertise & Causality: This protocol uses the comparative method, which is highly reliable and avoids the complex calibrations required for absolute measurements[18][19]. We compare the integrated fluorescence intensity of our unknown probe to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G)[20]. To avoid inner filter effects, all measurements must be taken using optically dilute solutions (Absorbance < 0.1 at the excitation wavelength)[19][21].
Methodology:
-
Select a Standard: Choose a reference standard whose absorption spectrum overlaps with your sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95) are common choices[22].
-
Prepare Solutions:
-
Prepare a series of 5-6 dilutions for both your test probe and the standard in the same solvent (if possible).
-
Measure the absorbance of each solution at a fixed excitation wavelength. The absorbance values should range from ~0.01 to 0.1.
-
-
Acquire Fluorescence Spectra:
-
Using a spectrofluorometer, record the corrected emission spectrum for each of the prepared solutions. Use the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and standard measurements.
-
-
Data Analysis and Calculation:
-
For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the test probe and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine the slope (gradient, Grad) of the linear fit for both plots[18][23].
-
Calculate the quantum yield of your sample (ΦX) using the following equation[19]: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard. (This term is 1 if the same solvent is used for both).
-
-
Protocol 3: Assessing Photostability
Expertise & Causality: This protocol quantifies photobleaching by measuring the decay of fluorescence intensity over time under continuous, high-intensity illumination. By comparing the decay rates of the test probe and a standard under identical conditions, we can obtain a relative measure of their photostability. This is often performed using a confocal microscope, which provides high-intensity, focused illumination[24][25].
Methodology:
-
Sample Preparation:
-
Prepare solutions of the test probe and a standard dye (e.g., a stable BODIPY dye) at a concentration that gives a strong but not saturating signal (e.g., 1 µM).
-
Mount the samples on a microscope slide. For solution-based assays, a small droplet can be placed in a well slide and covered.
-
-
Microscope Setup:
-
Use a confocal laser scanning microscope. Select a laser line appropriate for exciting the dyes.
-
Set the laser power to a high, constant level that will induce bleaching over a reasonable time course (e.g., 30-60 seconds). Crucially, use the exact same laser power, objective, and detector settings for both the test probe and the standard.
-
-
Acquisition:
-
Focus on the sample and define a region of interest (ROI).
-
Acquire a time-lapse series of images (e.g., one image every 1-2 seconds) for 1-2 minutes, or until the fluorescence intensity has decayed significantly.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity within the ROI for every frame.
-
Normalize the intensity data by dividing each point by the initial intensity of the first frame.
-
Plot the normalized intensity (y-axis) versus time (x-axis).
-
The resulting curve represents the photobleaching decay. The rate of decay can be compared directly, or the data can be fit to an exponential decay function to determine the half-life (t₁/₂) of the fluorescence signal. A longer half-life indicates greater photostability.
-
Conclusion and Outlook
This guide provides a framework for the comprehensive evaluation of fluorescent probes, comparing the versatile and promising indole-based scaffolds with established commercial dyes. While commercial dyes like BODIPY offer exceptional brightness and stability out-of-the-box, the true strength of the 2-phenylindole family lies in its tunability and environmental sensitivity, paving the way for the next generation of intelligent molecular probes and sensors[8][9].
The ultimate choice of a fluorophore is never one-size-fits-all; it is dictated by the specific demands of the experiment. By employing the rigorous, standardized protocols outlined here, researchers can move beyond marketing claims and generate their own high-quality, comparative data. This empirical approach ensures the selection of the optimal tool for the task, ultimately enhancing the reliability and impact of their scientific discoveries.
References
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. OPG [opg.optica.org]
- 5. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 6. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03457G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. scian.cl [scian.cl]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. artscimedia.case.edu [artscimedia.case.edu]
- 25. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Phenylindoline Anticancer Activity: An In Vitro and In Vivo Guide
Abstract
The 2-phenylindoline scaffold has garnered significant attention within medicinal chemistry as a "privileged structure" due to the potent and diverse biological activities exhibited by its derivatives.[1] This guide provides a comprehensive technical overview of the validation of this compound's anticancer activity, presenting a comparative analysis of its performance against various cancer cell lines and in preclinical models. We will delve into the mechanistic underpinnings of its action, detail the essential experimental protocols for its evaluation, and present comparative data to contextualize its therapeutic potential.
Introduction: The Rationale for this compound as an Anticancer Agent
The indole nucleus is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating clinical efficacy.[2] The this compound subclass has emerged as a particularly promising area of investigation. These compounds have demonstrated broad-spectrum antiproliferative effects against a range of human cancer cell lines, including those of the breast, lung, and prostate, as well as leukemia.[3][4] The anticancer effects of this compound derivatives are frequently attributed to their ability to interfere with critical cellular processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]
Key mechanisms of action that have been identified for various this compound derivatives include:
-
Tubulin Polymerization Inhibition: A significant number of this compound analogs act as potent inhibitors of tubulin polymerization.[5][6] By disrupting microtubule dynamics, these compounds induce mitotic arrest, leading to apoptosis.[3]
-
Selective Estrogen Receptor Modulation (SERM): Certain this compound derivatives exhibit SERM activity, making them particularly relevant for hormone-dependent cancers like specific types of breast cancer.[7] They competitively bind to the estrogen receptor (ER), thereby blocking estrogen-induced proliferative signaling.[1]
-
Topoisomerase Inhibition: Some derivatives have been shown to induce apoptosis through the inhibition of topoisomerase enzymes and by intercalating with DNA.[3][8]
The versatility of the this compound scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity. This guide will explore the experimental validation of these anticancer activities.
In Vitro Validation: Assessing Cellular Cytotoxicity and Mechanism
The initial evaluation of any potential anticancer compound relies on a battery of in vitro assays to determine its cytotoxic effects on cancer cells and to elucidate its mechanism of action.
Quantifying Cytotoxicity: The IC50 Value
A fundamental parameter in pharmacology, the half-maximal inhibitory concentration (IC50), represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In this context, it quantifies the potency of a this compound derivative in inhibiting the proliferation of a specific cancer cell line. A lower IC50 value indicates a more potent compound.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Selected this compound Derivatives
| Compound/Derivative | MCF-7 (Breast) | HCT116 (Colon) | PC3 (Prostate) | HepG2 (Liver) | Reference Drug (Doxorubicin) |
| Compound A | 1.31 ± 0.8[4] | > 100[4] | 12.5 ± 2.1[4] | 25.1 ± 3.5[4] | 1.5 ± 0.2 |
| Compound B | 2.71[7] | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound C | 1.86[7] | Not Reported | Not Reported | Not Reported | Not Reported |
Data is presented as mean ± standard deviation where available.
These data illustrate the structure-activity relationship, where modifications to the this compound core can significantly impact cytotoxic potency and selectivity across different cancer cell lines.[1] For instance, some derivatives show high activity against breast adenocarcinoma, while others are more effective against prostate cancer cell lines.[4]
Standard In Vitro Cytotoxicity Assays
Several well-established assays are employed to determine the IC50 values and assess the cytotoxic effects of this compound derivatives.[9]
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Sulforhodamine B (SRB) Assay: This assay measures the total protein content, providing an estimation of cell mass and, by extension, cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells, serving as a measure of compromised membrane integrity.
-
Trypan Blue Exclusion Assay: This dye exclusion method is used to differentiate viable from non-viable cells based on membrane permeability.[9]
Delving into the Mechanism: Apoptosis and Cell Cycle Analysis
Beyond general cytotoxicity, it is crucial to understand how this compound derivatives induce cancer cell death. Many of these compounds trigger apoptosis.[1][7]
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Seeding: Plate cancer cells in a 6-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivative for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Gently harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: A generalized workflow for the in vitro validation of this compound anticancer activity.
In Vivo Validation: Efficacy in Preclinical Models
Promising in vitro results necessitate validation in living organisms to assess a compound's therapeutic potential in a more complex biological system.
Xenograft Models: A Standard for Efficacy Testing
Human tumor xenograft models in immunocompromised mice are a widely accepted standard for evaluating the in vivo anticancer activity of novel compounds.[10]
Experimental Protocol: Human Breast Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the this compound derivative via a suitable route (e.g., intraperitoneal, oral) at various doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Table 2: Hypothetical In Vivo Efficacy of a this compound Derivative in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2 |
| This compound Derivative | 10 | 825 ± 150 | 45 | -1 |
| This compound Derivative | 25 | 450 ± 100 | 70 | -5 |
| Positive Control (e.g., Paclitaxel) | 10 | 375 ± 90 | 75 | -8 |
Data is presented as mean ± standard deviation.
These results would indicate a dose-dependent antitumor effect of the this compound derivative, with significant tumor growth inhibition. The change in body weight is a crucial indicator of the compound's toxicity.
dot
Caption: A schematic representation of the in vivo validation workflow using a xenograft mouse model.
Mechanistic Insights: Signaling Pathways Targeted by this compound
The anticancer activity of this compound derivatives is often mediated by their interaction with key signaling pathways that regulate cell survival, proliferation, and death.
Induction of Apoptosis
As previously mentioned, many this compound derivatives induce apoptosis.[1] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of executioner caspases.[1]
Estrogen Receptor Signaling
For hormone-dependent breast cancers, this compound-based SERMs can competitively bind to the estrogen receptor, preventing the binding of estrogen and the subsequent transcription of genes that promote cell proliferation.[1][7]
dot
Caption: A simplified diagram illustrating the inhibition of estrogen receptor signaling by a this compound SERM.
Comparative Landscape and Future Directions
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The data presented herein demonstrates that derivatives of this core structure can exhibit potent and selective anticancer activity both in vitro and in vivo.
Comparison with Other Anticancer Agents:
-
Potency: Some this compound derivatives have demonstrated IC50 values comparable to or even superior to established chemotherapeutic drugs like doxorubicin against specific cancer cell lines.[4]
-
Mechanism of Action: The diverse mechanisms of action, including tubulin inhibition and SERM activity, offer potential advantages over drugs with a single mode of action, such as the possibility of overcoming certain forms of drug resistance.
-
Toxicity Profile: The in vivo studies are crucial for determining the therapeutic index of these compounds. A favorable toxicity profile, as indicated by minimal body weight loss in preclinical models, is a significant advantage.[10]
Future research in this area should focus on:
-
Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with other anticancer drugs.
-
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these agents.
Conclusion
The in vitro and in vivo validation of this compound's anticancer activity has provided compelling evidence for its therapeutic potential. The ability to rationally design derivatives with distinct mechanisms of action makes this scaffold a highly attractive starting point for the development of next-generation cancer therapies. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical reality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 2-Phenylindoline-Based OLEDs: A Comparative Guide
In the rapidly evolving landscape of organic electronics, the quest for efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Among the myriad of molecular scaffolds explored, 2-phenylindoline and its derivatives present an intriguing class of compounds. Their inherent photophysical properties, coupled with the potential for synthetic modification, make them promising candidates for next-generation display and lighting applications. This guide provides a comprehensive analysis of the performance of OLEDs based on a 2-phenylindole derivative, a closely related and more extensively studied analogue, and benchmarks it against state-of-the-art fluorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. Through a synthesis of experimental data and established protocols, this document aims to equip researchers, scientists, and professionals in drug development with the insights necessary to evaluate and advance this class of materials.
The Significance of the Emissive Layer in OLEDs
An OLED is a solid-state device composed of several thin organic layers sandwiched between two electrodes.[1] When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate towards each other and recombine within the emissive layer (EML) to form excitons, which then release their energy as light.[2] The efficiency, color purity, and stability of an OLED are intrinsically linked to the chemical structure and photophysical properties of the emitter molecule within the EML.
2-Phenylindole derivatives are characterized by a robust chemical structure and have been explored for their fluorescent properties.[3] Their potential as building blocks for various functional materials has spurred interest in their application in OLEDs.[4]
Synthesis of 2-Phenylindole Emitters: A Prototypical Protocol
The synthesis of 2-phenylindole derivatives is often achieved through the Fischer indole synthesis, a reliable and versatile method.[4] This process involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[5]
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine acetophenone (1 equivalent) and phenylhydrazine (1.02 equivalents) in ethanol.[5]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.[5]
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[5]
-
Cyclization: After the formation of the phenylhydrazone intermediate, add a cyclizing agent such as polyphosphoric acid or zinc chloride and heat the mixture to a higher temperature (e.g., 180°C).[4][5]
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 2-phenylindole product.[5]
OLED Device Fabrication and Characterization
The performance of an emitter is evaluated by fabricating a multi-layer OLED device. Thermal evaporation is a common technique for depositing the thin organic layers and the metal cathode under high vacuum.
A General Workflow for OLED Fabrication and Testing
Caption: A generalized workflow for the fabrication and characterization of OLED devices.
Standard OLED Device Architecture
A typical OLED device consists of the following layers, each with a specific function:
-
Substrate: A transparent material, such as glass or flexible plastic, that provides mechanical support.[6]
-
Anode: A transparent conductive layer, commonly Indium Tin Oxide (ITO), for injecting holes.[6]
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode to the hole transport layer.
-
Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer.[1]
-
Emissive Layer (EML): The core of the device where electrons and holes recombine to produce light.[1]
-
Hole Blocking Layer (HBL): Confines holes within the emissive layer to enhance recombination efficiency.
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.[1]
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode to the electron transport layer.
-
Cathode: A metal with a low work function, such as aluminum or a lithium fluoride/aluminum bilayer, for injecting electrons.[6]
Caption: A schematic of a typical multi-layer OLED device architecture.
Performance Benchmarking
To provide a clear comparison, we will benchmark the performance of a blue-emitting OLED based on a pyrene-benzimidazole derivative, which serves as a proxy for a simple fluorescent emitter with a similar nitrogen-containing heterocyclic core to 2-phenylindole, against high-efficiency blue fluorescent and TADF OLEDs.
Performance of a Blue Fluorescent OLED with a Pyrene-Benzimidazole Emitter
| Parameter | Value | Reference |
| Emitter | Pyrene-Benzimidazole Derivative | [7] |
| Max. External Quantum Efficiency (EQE) | 4.3% | [7] |
| Max. Luminance | 290 cd/m² | [7] |
| CIE Coordinates (x, y) | (0.148, 0.130) | [7] |
| Emission Color | Pure Blue | [7] |
Comparative Performance of High-Efficiency Blue OLEDs
| Parameter | Fluorescent (SP) | TADF (HENAs) |
| Emitter Type | Hybrid Local and Charge-Transfer | Hot Exciton Fluorescent Nanoaggregates |
| Max. External Quantum Efficiency (EQE) | 11.3% | 9.14% |
| CIE Coordinates (x, y) | Deep-Blue | Blue |
| Reference | [8] | [8] |
Analysis of Performance Metrics
From the data presented, it is evident that conventional fluorescent emitters, including the pyrene-benzimidazole proxy for 2-phenylindole derivatives, generally exhibit lower external quantum efficiencies compared to more advanced emitter technologies. The maximum EQE of the pyrene-benzimidazole-based device is 4.3%, which is significantly lower than the 11.3% achieved by the high-efficiency fluorescent material 'SP' and 9.14% for the TADF-based device.[7][8]
The fundamental reason for this disparity lies in the mechanism of light emission. In fluorescent OLEDs, only singlet excitons (25% of the total excitons formed) can decay radiatively to produce light. The remaining 75% of triplet excitons are typically wasted as heat. In contrast, TADF emitters are designed to have a very small energy gap between their singlet and triplet excited states. This allows the non-emissive triplet excitons to be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC), thus enabling a theoretical internal quantum efficiency of 100%.
The color purity, as indicated by the CIE coordinates, is excellent for the pyrene-benzimidazole derivative, demonstrating its potential for producing saturated blue emission.[7] However, the lower luminance and efficiency are significant drawbacks for practical applications.
Conclusion and Future Outlook
While direct and extensive performance data for OLEDs based on this compound emitters remains limited in publicly accessible literature, the analysis of a closely related pyrene-benzimidazole derivative provides valuable insights. These simple fluorescent emitters can produce pure colors but are fundamentally limited in efficiency due to the spin statistics of exciton formation.
For this compound derivatives to become competitive as primary emitters, molecular engineering strategies must be employed to overcome this limitation. This could involve designing this compound-based TADF molecules or using them as host materials for phosphorescent or TADF guest emitters. The robust and versatile 2-phenylindole scaffold provides a promising platform for such future developments. Further research into the synthesis and characterization of novel this compound derivatives with tailored photophysical properties is crucial to unlock their full potential in the field of organic electronics.
References
- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 2. quantsol.org [quantsol.org]
- 3. Page loading... [wap.guidechem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to 2-Phenylindoline: A Guide for Researchers
For chemists engaged in drug discovery and development, the indoline scaffold is a privileged structure due to its prevalence in biologically active molecules. Among its derivatives, 2-phenylindoline presents a frequent synthetic challenge. This guide provides a detailed, head-to-head comparison of the most common synthetic strategies to obtain this valuable compound, offering insights into the practical considerations and underlying chemical principles that govern each approach. Our focus will be on providing actionable experimental data and a clear rationale for procedural choices to aid in the selection of the most suitable route for your specific research needs.
The synthesis of this compound is predominantly approached via a two-stage process: the initial construction of the 2-phenylindole ring system, followed by a selective reduction of the pyrrole double bond. Direct synthesis of the indoline ring is less common and often fraught with challenges in selectivity. Therefore, we will dissect and compare the most robust methods for each of these critical stages.
Stage 1: Synthesis of 2-Phenylindole
The two primary methodologies for constructing the 2-phenylindole core are the classical Fischer indole synthesis and modern transition metal-catalyzed cross-coupling reactions.
Route 1.1: The Fischer Indole Synthesis
A cornerstone of heterocyclic chemistry since its discovery in 1883, the Fischer indole synthesis remains a widely used method for preparing 2-phenylindole.[1][2] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and acetophenone.[3][4]
The choice of acid catalyst is critical and significantly influences the reaction's efficiency. While traditional catalysts include strong mineral acids, Lewis acids such as zinc chloride are also highly effective.[5] More contemporary protocols have also employed polyphosphoric acid.[1]
Mechanism of the Fischer Indole Synthesis:
The reaction mechanism is a classic example of a[6][6]-sigmatropic rearrangement.
References
A Senior Scientist's Guide to Statistical Analysis of 2-Phenylindoline Experimental Data
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis and comparison of experimental data generated during the investigation of 2-phenylindoline derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, ensuring that the data you generate is robust, reproducible, and statistically sound. The methodologies described herein are designed to be self-validating, providing a clear rationale for each step of the data generation and analysis pipeline.
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Rigorous quantitative analysis is paramount to elucidating structure-activity relationships (SAR), identifying lead compounds, and understanding their mechanisms of action.
The Logic of Preclinical Experimental Design
Before any statistical test is applied, the integrity of the results hinges on the experimental design. For preclinical studies, proper planning, conduct, analysis, and reporting are essential to preserve scientific integrity.[3][4] The decision to advance a compound to clinical trials relies heavily on the quality of this early-stage data.
A typical workflow for in vitro screening of a novel this compound series involves a tiered approach. It begins with broad screening to determine the effective concentration range and culminates in more specific assays to elucidate the mechanism of cell death or biological activity.[5]
Caption: General workflow for in vitro screening and analysis of this compound derivatives.
Core Assays: Protocols and Data Analysis
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[6] It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) during their exponential growth phase.[7]
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution (e.g., 10 mM) of the this compound test compound in a suitable solvent like DMSO.
-
Perform serial dilutions in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[5]
-
Incubate the plates for a specified period, typically 48 or 72 hours.[1]
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6][9]
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
Carefully aspirate the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]
-
The primary goal of the analysis is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit cell growth by 50%.[6]
-
Data Normalization:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Cell Viability = (ODSample - ODBlank) / (ODControl - ODBlank) x 100
-
-
The 'Control' represents cells treated with the vehicle only (100% viability), and 'Blank' represents wells with medium but no cells.
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the calculated % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) curve. This is the most accurate method for determining the IC₅₀.[11]
-
Statistical software such as GraphPad Prism is highly recommended for this analysis.[11] While possible in Excel, it often requires linearizing data between two points bracketing the 50% mark, which is less precise.[12]
-
-
Comparing Compounds:
-
To determine if the IC₅₀ values of two different this compound derivatives are statistically different, you can use an F-test (specifically, the extra sum-of-squares F test) within your non-linear regression software. This test compares the goodness-of-fit of a single curve for both datasets versus separate curves for each.
-
The following table summarizes representative IC₅₀ values for novel this compound derivatives against various cancer cell lines, demonstrating how such data is presented for comparative analysis.
| Compound ID | Linker/System | MCF-7 (Breast) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | Reference |
| Cmpd. 2 | Imidazolethione | 2.11 ± 0.9 | 3.12 ± 1.1 | 5.21 ± 1.3 | 4.33 ± 1.2 | [13] |
| Cmpd. 3a | Imidazolyl-indol-3-one | 1.31 ± 0.8 | 7.34 ± 1.5 | 6.54 ± 1.4 | 8.12 ± 1.7 | [13] |
| Cmpd. 10 | Imidazole-thioglycoside | 3.43 ± 1.1 | 2.98 ± 0.9 | 4.11 ± 1.2 | 3.87 ± 1.1 | [13] |
| Doxorubicin | Reference Drug | 1.23 ± 0.5 | 1.87 ± 0.6 | 1.14 ± 0.4 | 1.55 ± 0.5 | [13] |
Data is presented as Mean ± Standard Deviation from triplicate experiments.
Antioxidant Potential: The DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to evaluate the radical scavenging ability of compounds.[14] The stable free radical DPPH has a deep purple color, which is neutralized to a pale yellow upon receiving a hydrogen atom or an electron from an antioxidant compound.[15]
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH (e.g., 3.94 mg) in 100 mL of a suitable solvent like methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in the dark.[14][16]
-
Test Compound Solutions: Prepare a stock solution of the this compound derivative in the same solvent. Perform serial dilutions to create a range of concentrations to test.[14]
-
Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox.[16]
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound dilutions (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to initiate the reaction.[16]
-
Include a control (solvent + DPPH solution) and a blank for each sample concentration (test compound + solvent, without DPPH).[14]
-
Mix thoroughly.
-
-
Incubation and Data Acquisition:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:[17]
-
% Scavenging Activity = [(AControl - ASample) / AControl] x 100
-
-
Where AControl is the absorbance of the control (DPPH + solvent) and ASample is the absorbance of the test sample (DPPH + compound).
-
-
IC₅₀ Determination:
-
Similar to the MTT assay, plot the % Scavenging Activity against the log of the compound concentration.
-
Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Elucidating the Mechanism of Action: Signaling Pathways
Many this compound derivatives exert their anticancer effects by modulating critical cellular signaling pathways, leading to outcomes like apoptosis (programmed cell death) and cell cycle arrest.[1] A key pathway often implicated in inflammation-related cancers is the Nuclear Factor kappa-B (NF-κB) pathway.[18][19]
The NF-κB transcription factor is typically held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli, such as TNF-α, can trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it drives the expression of genes involved in inflammation, cell survival, and proliferation.[20][21] Small molecule inhibitors, such as certain this compound derivatives, can block this pathway at various points, thereby exerting anti-inflammatory and pro-apoptotic effects.[18]
Caption: Inhibition of the canonical NF-κB signaling pathway by a this compound derivative.
Conclusion and Best Practices
The robust statistical analysis of experimental data is non-negotiable in the rigorous field of drug discovery. For this compound research, this involves meticulous experimental design, precise execution of validated assays like the MTT and DPPH, and the appropriate application of statistical methods, primarily non-linear regression for dose-response analyses. Always present data clearly, using tables for quantitative comparisons and diagrams to illustrate complex biological processes.[22] Remember that statistical significance should always be interpreted in the context of biological relevance. By adhering to these principles, researchers can ensure their findings are credible, reproducible, and contribute meaningfully to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical considerations for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 18. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kolaido.com [kolaido.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenylindoline
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-phenylindoline (CAS 26216-91-1), a crucial precursor and intermediate in pharmaceutical research and development. Adherence to these protocols is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity.
Disclaimer: Specific safety data for this compound is limited. Due to its close structural similarity to 2-phenylindole (CAS 948-65-2), this guide synthesizes hazard and handling data from the more extensively documented analog alongside general principles for aromatic amine disposal. Laboratory personnel must always consult their institution's specific safety protocols and the most current Safety Data Sheet (SDS) available.
Section 1: Hazard Identification & Risk Assessment
The foundational step in safe disposal is a thorough understanding of the compound's inherent risks. Causality is key: we don't just follow steps, we understand the hazards they mitigate. 2-Phenylindole, our primary data source, is classified with significant health hazards that demand cautious handling.
Primary Hazards:
-
Serious Eye Damage (H318): Direct contact can cause severe irritation and potentially irreversible damage to the eyes.[1][2][3][4]
-
Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2] Aromatic amines as a class are often readily absorbed through the skin, making dermal contact a primary route of exposure.[5]
-
Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[1][2][3]
-
Combustibility: While not highly flammable, the compound is combustible.[1] Thermal decomposition can liberate hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
Chemical Incompatibility: The primary reactive hazard stems from its interaction with strong oxidizing agents. Such contact can lead to violent reactions. Therefore, waste segregation is not merely a suggestion but a critical safety measure to prevent unintentional and dangerous chemical reactions in the waste container.
| Hazard Category | Associated Risks & Rationale |
| Health Hazards | Causes severe eye damage, skin irritation, and respiratory irritation. The primary goal of PPE and handling procedures is to prevent all direct contact. |
| Reactivity Hazards | Reacts violently with strong oxidizers. Segregation is essential to prevent exothermic reactions or fires in waste accumulation areas. |
| Environmental Hazards | Improper disposal of aromatic amines can be toxic to aquatic life.[5] Disposal must be contained and directed to facilities capable of neutralizing this threat. |
Section 2: Personnel Protection & Safety Measures
Before handling this compound in any capacity, including for disposal, the following Personal Protective Equipment (PPE) is mandatory. This creates a self-validating system of safety where exposure is minimized at every step.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield (minimum 8-inch).[6] This is non-negotiable due to the severe eye damage hazard.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) tested to EN 374 standards. Gloves must be inspected before use and disposed of after contamination.[6][7]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.[4]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust inhalation.[1][7]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management approach for hazardous waste.[8]
Step 1: Waste Characterization
All this compound waste, including empty containers, grossly contaminated PPE, and spill cleanup materials, must be classified as hazardous waste . Under RCRA, this material would likely be characterized by its toxicity. While not specifically listed, it falls under the general category of chemical waste that cannot be disposed of in regular trash or down the sewer.[9]
Step 2: Container Selection and Labeling
-
Container: Use a container made of compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, leak-proof screw cap.[8] The original product container is often a suitable choice.[8]
-
Labeling: This is a critical compliance and safety step. The container must be labeled, from the moment the first drop of waste is added, with the following information:[8]
-
The words "HAZARDOUS WASTE"
-
Chemical Name: "this compound Waste" (and any other constituents if it's a mixture)
-
Hazard Pictograms: Include pictograms for "Corrosion" (due to eye damage) and "Exclamation Mark" (for skin/respiratory irritation).
-
Step 3: Waste Accumulation and Storage
-
Segregation: Store the this compound waste container in a designated Satellite Accumulation Area (SAA) .[8] Crucially, this area must segregate it from incompatible materials, especially strong acids and oxidizing agents.
-
Containment: Keep the waste container closed at all times except when adding more waste.[8] This prevents the release of vapors and protects against spills.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
Step 4: Arranging for Final Disposal
-
Professional Disposal: Under no circumstances should this compound be disposed of down the drain or in standard refuse.[7]
-
Contact EHS: When the container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), contact your facility's Environmental Health & Safety (EHS) department.[8] They will arrange for pickup by a licensed hazardous waste disposal company.
-
Documentation: Ensure all required paperwork, such as a hazardous material pickup request form, is completed accurately.[8]
The entire process is visualized in the workflow diagram below.
Caption: Workflow for the safe disposal of this compound waste.
Section 4: Spill & Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is involved in a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6]
-
PPE: Don the appropriate PPE as described in Section 2 before attempting to clean the spill.
-
Containment: Prevent the spill from entering drains or waterways.[1][7]
-
Cleanup: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1] Place the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleanup materials (wipes, absorbent pads) must be disposed of as hazardous waste.
For any significant exposure (eye/skin contact, inhalation), seek immediate medical attention. For eye contact, rinse cautiously with water for at least 15 minutes.[1][4] For skin contact, wash thoroughly with soap and water.[2]
By integrating these expert-derived protocols into your laboratory's standard operating procedures, you establish a robust and self-validating system for managing this compound waste, ensuring the safety of personnel and compliance with the highest standards of environmental stewardship.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. astechireland.ie [astechireland.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mikrolab.dk [mikrolab.dk]
- 7. international.skcinc.com [international.skcinc.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. tri-iso.com [tri-iso.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenylindoline
This guide provides essential, immediate safety and logistical information for the handling of 2-Phenylindoline in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It provides a procedural framework grounded in established safety science to ensure your protection and the integrity of your work. Our goal is to build your trust by offering value that extends beyond the product itself, making this your preferred source for laboratory safety intelligence.
A Note on the Safety Data: Comprehensive hazard information for this compound (CAS No. 26216-91-1) is not widely available. Therefore, this guide is built upon the robust and well-documented safety data for the closely related compound, 2-Phenylindole (CAS No. 948-65-2) .[1] This proactive approach, leveraging data from a structural analog, is a standard and responsible practice in chemical safety to ensure the highest level of protection in the absence of specific data.
Hazard Analysis: The "Why" Behind the Protection
Understanding the inherent risks of a compound is the foundation of effective safety. 2-Phenylindole is classified under the Globally Harmonized System (GHS) with specific and significant hazards that dictate our PPE strategy.[2]
-
H315 - Causes skin irritation: Contact with the compound can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe dermatitis. This necessitates a robust barrier between the chemical and your skin.
-
H318 - Causes serious eye damage: This is the most critical hazard. The compound, likely as a fine powder, can cause irreversible damage to the cornea and other eye tissues upon contact.[3][4] This risk makes non-negotiable, comprehensive eye protection paramount.
-
H335 - May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][6] This hazard underscores the importance of proper ventilation and, in certain situations, respiratory protection.
These hazards are not theoretical; they are documented risks that must be mitigated through a systematic and multi-layered approach to personal protection.
Core Directive: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is your primary defense against accidental exposure. The following protocols are designed as a self-validating system, ensuring that each layer of protection addresses a specific, identified hazard.
Eye and Face Protection: Your First Line of Defense
Given the severe risk of eye damage, this is the most critical component of your PPE.[7]
-
Mandatory Equipment: At a minimum, wear chemical splash goggles with side shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[8]
-
Causality: Standard safety glasses do not provide an adequate seal around the eyes and are insufficient to protect against fine dust particles. Chemical goggles are essential to prevent these particles from causing serious, potentially permanent, eye damage.[4]
-
Enhanced Protection: When handling larger quantities or when there is a risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to safety goggles.[9]
Skin and Body Protection: An Impermeable Barrier
To prevent the skin irritation identified in the hazard analysis, complete skin coverage is necessary.
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[5] For extended work, consider the breakthrough time of the specific glove material. If contamination occurs, remove gloves immediately, wash your hands, and don new gloves.
-
Body Protection: A buttoned, full-length laboratory coat must be worn at all times.[9] Full-length pants and closed-toe shoes are also mandatory to protect against accidental spills.[9]
-
Causality: The goal is to eliminate any potential pathway for the chemical to come into contact with your skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[7]
Respiratory Protection: Safeguarding Your Lungs
The need for respiratory protection is determined by your engineering controls.
-
Standard Operations: Under normal conditions with adequate engineering controls (i.e., working in a certified chemical fume hood), respiratory protection is not typically required.[8]
-
When Required: If you are handling large quantities of the powder outside of a fume hood, or if the ventilation is insufficient to keep dust levels to a minimum, a NIOSH-approved respirator is mandatory.[9] A half-mask or full-face respirator with a particle filter (P95 or P100) is recommended.[8][10]
-
Causality: The fine dust of 2-Phenylindole can become airborne during handling. A fume hood is the primary method to control this. When this control is unavailable or insufficient, a respirator provides a necessary barrier to prevent inhalation and subsequent respiratory tract irritation.[6]
PPE Summary Table
| Protection Level | Body Part | Required PPE | Standard/Specification | Rationale |
| Standard | Eyes/Face | Chemical Safety Goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 | Protects against dust causing serious eye damage.[3][8] |
| Hands | Chemical-Resistant Gloves | EN 374 | Prevents skin irritation.[5] | |
| Body | Lab Coat, Full Pants, Closed-Toe Shoes | N/A | Protects against skin contact from spills.[9] | |
| Enhanced | Eyes/Face | Face Shield (in addition to goggles) | N/A | Required when there is a splash hazard.[9] |
| Respiratory | NIOSH-Approved Respirator | P95 or P100 Particle Filter | Required if dust cannot be controlled by ventilation.[7][9] |
Operational and Disposal Plans
Proper procedure extends beyond wearing PPE. It encompasses your entire workflow, from preparation to disposal.
Engineering Controls: Your Work Environment
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[9][11]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][12]
Procedural Workflow for Safe Handling
The following diagram outlines the decision-making process for selecting and using appropriate PPE.
Caption: PPE selection and handling workflow for this compound.
Disposal Plan: A Clean Conclusion
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Segregation: All materials contaminated with this compound, including pipette tips, weigh boats, and contaminated gloves, must be disposed of in a dedicated, clearly labeled hazardous waste container.[11]
-
PPE Doffing (Removal): Remove PPE in an order that minimizes cross-contamination. Typically: gloves first, followed by face shield/goggles, and then the lab coat.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[7] Do not pour any waste containing this compound down the drain.[6]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a proactive safety culture that protects you, your colleagues, and your research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. astechireland.ie [astechireland.ie]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
